Product packaging for Disulfur monoxide(Cat. No.:CAS No. 20901-21-7)

Disulfur monoxide

Cat. No.: B1616002
CAS No.: 20901-21-7
M. Wt: 80.13 g/mol
InChI Key: TXKMVPPZCYKFAC-UHFFFAOYSA-N
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Description

Disulfur monoxide (S₂O) is an inorganic sulfur oxide compound with the formula S₂O, widely utilized in specialized chemical and materials science research . This colorless gas condenses to form an unstable dark red solid at room temperature, making it a compound of significant interest in fundamental reactivity studies . Its well-characterized spectroscopic signature is valuable for analytical research and detection methodologies . A prominent application of this compound is in atmospheric and planetary science, as it is a notable constituent of volcanic plumes on Jupiter's moon Io, helping researchers model extraterrestrial atmospheric chemistry . In synthetic chemistry, S₂O serves as a ligand in coordination chemistry, forming complexes with transition metals such as iridium and osmium, which are studied to understand bonding and reaction mechanisms . It is also a reactant in the formation of more complex sulfur-oxygen heterocycles, including dithiirane 1-oxides, upon reaction with diazoalkanes . Our product is strictly For Research Use Only. It is supplied with comprehensive characterization data and must not be used for diagnostic, therapeutic, or any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula OS2 B1616002 Disulfur monoxide CAS No. 20901-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20901-21-7

Molecular Formula

OS2

Molecular Weight

80.13 g/mol

InChI

InChI=1S/OS2/c1-3-2

InChI Key

TXKMVPPZCYKFAC-UHFFFAOYSA-N

SMILES

O=S=S

Canonical SMILES

O=S=S

Other CAS No.

20901-21-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Disulfur Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a colorless gas at room temperature that condenses into an unstable, dark red solid.[1] Its high reactivity and instability make its synthesis and handling in the laboratory a challenge. This guide provides an in-depth overview of the primary methods for the laboratory synthesis of disulfur monoxide, complete with experimental considerations, quantitative data, and safety precautions.

Spectroscopic and Physical Properties of this compound

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized compound.

PropertyValue
Chemical Formula S₂O
Molar Mass 80.1294 g/mol
Appearance Colorless gas, dark red solid when condensed
UV Absorption Bands 250–340 nm and 190–240 nm
Specific UV Bands 323.5 nm and 327.8 nm
S-S Bond Length 188.4 pm
S-O Bond Length 146.5 pm
S-S-O Bond Angle 117.88°
Harmonic S-S Stretching Frequency 415.2 cm⁻¹
Microwave Rotational Constants A = 41915.44 MHz, B = 5059.07 MHz, C = 4507.19 MHz

Synthesis Methodologies

Several methods have been developed for the laboratory synthesis of this compound. The choice of method often depends on the required purity, scale, and available equipment.

Reaction of Thionyl Chloride with Silver(I) Sulfide (B99878)

This method is considered a relatively clean way to generate this compound. The reaction proceeds as follows:

SOCl₂ + Ag₂S → 2 AgCl + S₂O [1]

Experimental Protocol:

While detailed, step-by-step published protocols are scarce, the synthesis is generally carried out in a vacuum system.

  • Apparatus: A vacuum line equipped with a reaction vessel, a cold trap, and a means to measure low pressures is required. The reaction vessel should be designed to allow for the heating of the reactants.

  • Reactants:

    • Thionyl chloride (SOCl₂), freshly distilled.

    • Silver(I) sulfide (Ag₂S), finely powdered and dried.

  • Procedure:

    • A stoichiometric amount of finely powdered and thoroughly dried silver(I) sulfide is placed in the reaction vessel.

    • The apparatus is evacuated to a high vacuum.

    • Thionyl chloride vapor is introduced into the reaction vessel. The stoichiometry should be carefully controlled.

    • The reaction vessel is gently heated. The precise temperature and reaction time need to be determined empirically, but should be kept as low as possible to minimize decomposition of the S₂O product.

    • The gaseous products are passed through a cold trap (e.g., liquid nitrogen) to condense the this compound. Unreacted thionyl chloride and other volatile impurities may also be trapped.

  • Purification: The condensed S₂O can be purified by fractional distillation under vacuum. The main impurity is likely to be sulfur dioxide (SO₂) from the decomposition of S₂O.

Logical Workflow for S₂O Synthesis via Thionyl Chloride and Silver Sulfide:

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_collection Product Collection & Purification Ag2S Silver(I) Sulfide (Ag₂S) (finely powdered, dried) ReactionVessel Reaction Vessel (under vacuum) Ag2S->ReactionVessel SOCl2 Thionyl Chloride (SOCl₂) (freshly distilled) SOCl2->ReactionVessel Heating Gentle Heating ReactionVessel->Heating Initiate Reaction ColdTrap Cold Trap (Liquid Nitrogen) Heating->ColdTrap Gaseous Products Purification Fractional Distillation (under vacuum) ColdTrap->Purification Crude S₂O FinalProduct Pure S₂O (gas/solid) Purification->FinalProduct

Caption: Workflow for the synthesis of S₂O from thionyl chloride and silver sulfide.

Glow Discharge Method (Schenk's Original Method)

This compound was first synthesized by Peter W. Schenk in 1933 using a glow discharge through a mixture of sulfur vapor and sulfur dioxide.[1]

Experimental Protocol:

This method requires specialized equipment for generating a glow discharge.

  • Apparatus: A glass discharge tube with two electrodes, a vacuum pump, a source of high voltage, a means to introduce sulfur vapor and sulfur dioxide, and a cold trap.

  • Reactants:

    • Elemental sulfur (S).

    • Sulfur dioxide (SO₂).

  • Procedure:

    • The discharge tube is evacuated.

    • A stream of sulfur dioxide is introduced into the tube at low pressure.

    • Sulfur is heated in a side arm of the discharge tube to generate sulfur vapor, which mixes with the sulfur dioxide.

    • A high voltage is applied across the electrodes to create a glow discharge in the gas mixture.

    • The product, this compound, is collected in a cold trap cooled with liquid nitrogen.

  • Purification: The collected S₂O is contaminated with unreacted SO₂ and other sulfur oxides. Purification is achieved through vacuum fractionation.

  • Yield: The yield is typically low, and the product is often impure.

Experimental Workflow for Glow Discharge Synthesis of S₂O:

cluster_reactants Reactant Introduction cluster_reaction Reaction cluster_collection Product Collection & Purification Sulfur Sulfur Vapor (from heated S) DischargeTube Glow Discharge Tube (low pressure) Sulfur->DischargeTube SO2 Sulfur Dioxide (SO₂) SO2->DischargeTube ColdTrap Cold Trap (Liquid Nitrogen) DischargeTube->ColdTrap Product Mixture HighVoltage High Voltage Source HighVoltage->DischargeTube Initiates Discharge Purification Vacuum Fractionation ColdTrap->Purification FinalProduct S₂O Product Purification->FinalProduct

Caption: Workflow for the glow discharge synthesis of S₂O.

Microwave Discharge Method

A variation of the discharge method involves using a microwave discharge to generate S₂O from a mixture of sulfur and sulfur dioxide.

Experimental Protocol:

  • Apparatus: A microwave discharge cavity, a source of microwaves, a vacuum system, a flow system for introducing reactants, and a cold trap. A household microwave oven can be adapted for this purpose, but requires significant modification and safety precautions.

  • Reactants:

    • Elemental sulfur (S).

    • Sulfur dioxide (SO₂).

    • Often an inert gas carrier like Argon is used.

  • Procedure:

    • A flow of sulfur dioxide, often diluted with argon, is passed through a quartz tube.

    • The quartz tube contains elemental sulfur which is vaporized, for example by the heat of the discharge.

    • The tube passes through a microwave cavity where a plasma is generated in the gas mixture.

    • The reaction products are then passed through a cold trap to condense the S₂O.

  • Yield: Yields are generally not high, and the product is a mixture requiring purification.

Experimental Setup for Microwave Discharge Synthesis of S₂O:

Reactants SO₂ + Sulfur Vapor (in Ar carrier gas) MicrowaveCavity Microwave Cavity (Plasma Generation) Reactants->MicrowaveCavity Flow ColdTrap Cold Trap (Product Condensation) MicrowaveCavity->ColdTrap Flow Product S₂O Mixture ColdTrap->Product Vacuum Vacuum Pump ColdTrap->Vacuum

Caption: Simplified schematic of a microwave discharge setup for S₂O synthesis.

Safety Precautions

The synthesis of this compound involves several hazardous materials and conditions. It is imperative that all manipulations are carried out by trained personnel in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂).[2] It can cause severe burns to the skin, eyes, and respiratory tract.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2]

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas with a pungent odor. Inhalation can cause severe respiratory irritation.

  • This compound (S₂O): A toxic and unstable compound.[1] It decomposes at room temperature, potentially leading to a pressure buildup in sealed containers.[1] It should be handled at low temperatures and pressures.

  • High Voltage and Microwave Radiation: The discharge methods involve high voltages and/or microwave radiation, which present significant electrical and radiation hazards. Proper shielding and interlocks are necessary.

  • Vacuum Systems: Working with vacuum lines carries the risk of implosion. Glassware should be inspected for cracks and star cracks before use.

Purification and Handling

Purification of S₂O is typically achieved by fractional distillation under high vacuum. The primary contaminant is sulfur dioxide (SO₂), which is more volatile than S₂O.

Due to its instability, this compound should be stored at low temperatures (e.g., in a liquid nitrogen trap) and handled in a vacuum system to prevent decomposition and reaction with atmospheric components.

Conclusion

The laboratory synthesis of this compound is a complex undertaking due to the compound's inherent instability. The reaction of thionyl chloride with silver(I) sulfide offers a route to relatively pure S₂O, while discharge methods, though historically significant, tend to produce less pure products. The choice of synthetic route will depend on the specific requirements of the research and the available facilities. In all cases, stringent safety precautions must be observed due to the hazardous nature of the reactants and the product. Further research to develop more efficient and higher-yielding synthetic protocols for S₂O would be beneficial for advancing the study of this reactive sulfur oxide.

References

An In-depth Technical Guide to the Spectroscopic Signature of Gaseous Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of gaseous disulfur (B1233692) monoxide (S₂O). A thorough understanding of the spectroscopic signature of S₂O is crucial for its detection and characterization in various environments, from laboratory chemical reactions to atmospheric and astrophysical studies. This document summarizes key quantitative data, details experimental methodologies for its generation and analysis, and provides visual representations of the experimental workflow.

Molecular Structure and Dipole Moment

Disulfur monoxide is a bent molecule with Cₛ symmetry.[1] Its structure has been precisely determined through rotational spectroscopy. The two dipole moment components, µₐ and µₑ, are comparable in strength, leading to a dense rotational spectrum with strong b-type Q-branch and a- and b-type R-branch progressions.[1][2]

Table 1: Molecular Structure and Dipole Moment of Gaseous S₂O

ParameterValueReference
Bond Lengths
S-S188.4 pm[1][3]
S-O146.5 pm[3]
Bond Angle
∠S-S-O117.88°[1][3]
Dipole Moment Components
µₐ0.875(10) D[1][2]
µₑ1.18(2) D[1][2]
Rotational Spectroscopy

The rotational spectrum of S₂O has been extensively studied using Fourier transform microwave (FTM) spectroscopy and sub-millimeter-wave spectroscopy.[1][2] These studies have yielded precise rotational constants for the main isotopologue (³²S₂¹⁶O) and its various isotopic species.

Table 2: Rotational Constants for the Ground Vibrational State of ³²S₂¹⁶O

Rotational ConstantValue (MHz)Reference
A41915.44[3]
B5059.07[3]
C4507.19[3]
Vibrational Spectroscopy

The fundamental vibrational modes of S₂O have been investigated through diode laser investigations. The harmonic frequency for the S-S stretching mode has also been reported.[3]

Table 3: Fundamental Vibrational Frequencies of Gaseous S₂O

Vibrational ModeDescriptionWavenumber (cm⁻¹)Reference
ν₁S-O stretching~1165Inferred from isotopic studies
ν₂S-S-O bending~387Inferred from isotopic studies
ν₃S-S stretching415.2 (harmonic)[3]

Note: The fundamental frequencies for ν₁ and ν₂ are not explicitly stated in the search results but are mentioned as being investigated by diode laser spectroscopy.

Electronic Spectroscopy

Gaseous S₂O is a colorless gas and does not absorb in the visible spectrum.[3] However, it exhibits absorption bands in the ultraviolet region. The condensed solid phase of S₂O is a dark red color and absorbs at 420 nm and 530 nm, though these bands have been attributed to decomposition products like S₃ and S₄.[3][4]

Table 4: Ultraviolet Absorption Bands of Gaseous S₂O

Wavelength Range (nm)TransitionReference
250 - 340C¹A′–X¹A′ (π* ← π)[3]
190 - 240Not specified[3]
323.5 and 327.8Specific bands within the 250-340 nm system[3]

Experimental Protocols

The generation and spectroscopic analysis of the unstable S₂O molecule require specific experimental setups. The following sections detail the common methodologies cited in the literature.

Generation of Gaseous S₂O

Two primary methods for producing gaseous S₂O for spectroscopic studies are:

  • Discharge through Sulfur Vapor and Sulfur Dioxide (SO₂): This was the method used in the initial spectroscopic identification of S₂O.[1][2] An electrical discharge is passed through a mixture of sulfur vapor and sulfur dioxide gas. The resulting gas mixture contains S₂O, which can then be flowed into a spectroscopic cell for analysis.

  • Mixing Molecular Oxygen with Heated Sulfur Vapor: This method has been used to produce strong signals of S₂O for Fourier transform microwave spectroscopy.[1][2] Sulfur vapor is generated by heating solid sulfur, and it is then mixed with molecular oxygen. This reaction produces S₂O, which is subsequently introduced into the spectrometer.

Spectroscopic Analysis Techniques
  • Fourier Transform Microwave (FTM) Spectroscopy: This high-resolution technique is used to measure the rotational spectrum of molecules. For S₂O, it has been employed with a supersonic molecular beam.[1][2] The precursor gases are diluted in a buffer gas (like Neon or Argon) and expanded through a pulsed nozzle into a vacuum chamber, forming a supersonic beam.[1] This cooling of the molecules simplifies the spectrum and allows for precise measurements of rotational transitions.

  • Millimeter/Sub-millimeter Wave Spectroscopy: This technique extends the frequency range of rotational spectroscopy, allowing for the measurement of a larger number of rotational transitions.[1][2] For S₂O, this has been performed in a free-space absorption cell, where the millimeter/sub-millimeter radiation passes through the gas sample.[1]

  • Diode Laser Spectroscopy: This method is used to investigate the rovibrational bands of molecules, providing information on the vibrational frequencies.[1]

Visualizations

Experimental Workflow for S₂O Spectroscopy

The following diagram illustrates the general workflow for the generation and spectroscopic analysis of gaseous S₂O.

experimental_workflow cluster_generation S₂O Generation cluster_method1 Discharge Method cluster_method2 Heated Sulfur Method cluster_analysis Spectroscopic Analysis cluster_data Data Output S_vapor1 Sulfur Vapor Discharge Electrical Discharge S_vapor1->Discharge SO2 Sulfur Dioxide (SO₂) SO2->Discharge S2O_gas Gaseous S₂O Discharge->S2O_gas S_vapor2 Heated Sulfur Vapor Mixing Mixing S_vapor2->Mixing O2 Molecular Oxygen (O₂) O2->Mixing Mixing->S2O_gas FTM Fourier Transform Microwave (FTM) Spectroscopy S2O_gas->FTM Rotational Spectrum Submm Millimeter/Sub-mm Wave Spectroscopy S2O_gas->Submm Rotational Spectrum Diode Diode Laser Spectroscopy S2O_gas->Diode Vibrational Spectrum Rot_Const Rotational Constants FTM->Rot_Const Struct Molecular Structure FTM->Struct Submm->Rot_Const Vib_Freq Vibrational Frequencies Diode->Vib_Freq

Workflow for S₂O generation and analysis.
Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical flow from experimental measurements to the determination of key molecular properties of S₂O.

data_relationship cluster_exp Experimental Spectra cluster_analysis Data Analysis cluster_properties Derived Molecular Properties Microwave Microwave Spectrum Rot_Trans Analysis of Rotational Transitions Microwave->Rot_Trans UV_Vis UV-Vis Spectrum Elec_Trans Analysis of Electronic Transitions UV_Vis->Elec_Trans IR Infrared Spectrum Vib_Trans Analysis of Rovibrational Transitions IR->Vib_Trans Rot_Const Rotational Constants (A, B, C) Rot_Trans->Rot_Const Dipole Dipole Moment (µₐ, µₑ) Rot_Trans->Dipole Stark Effect Vib_Freq Vibrational Frequencies (ν₁, ν₂, ν₃) Vib_Trans->Vib_Freq Elec_States Excited Electronic States Elec_Trans->Elec_States Struct Molecular Geometry (Bond Lengths, Angle) Rot_Const->Struct

From spectra to molecular properties.

References

The Historic Discovery of Disulfur Monoxide: A Technical Retrospective of Peter W. Schenk's Pioneering Work

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 1933 discovery of S₂O, offering a technical guide for researchers, scientists, and drug development professionals. This whitepaper details the initial synthesis, experimental protocols, and the subsequent correction of the molecular formula, providing a comprehensive overview of this significant moment in inorganic chemistry.

Introduction

In 1933, German chemist Peter W. Schenk reported the discovery of a new, highly reactive oxide of sulfur.[1] Through the use of a glow discharge in a mixture of sulfur vapor and sulfur dioxide, he isolated a colorless gas that condensed into a dark red solid at low temperatures. Schenk initially proposed the formula for this new compound as sulfur monoxide (SO). However, it was later in 1956 that the work of D. J. Meschi and R. J. Myers correctly identified the compound as disulfur (B1233692) monoxide (S₂O).[1] This whitepaper revisits Schenk's foundational discovery, providing a detailed examination of the experimental methods of the time and the subsequent characterization of this intriguing molecule.

The Historical Synthesis: Schenk's Glow Discharge Method

Experimental Protocols

The general protocol for the synthesis of disulfur monoxide via a glow discharge, based on Schenk's work, is as follows:

  • Apparatus Setup: A specialized glass discharge tube is prepared, equipped with two electrodes. The tube is designed to allow for the introduction of sulfur vapor and sulfur dioxide at low pressures. A heating element is typically required to vaporize solid sulfur.

  • Introduction of Reactants: A controlled amount of sulfur is placed in a heated section of the apparatus to generate sulfur vapor. Gaseous sulfur dioxide is introduced into the discharge tube.

  • Low-Pressure Environment: The entire system is evacuated to a low pressure, typically in the range of a few millimeters of mercury (mmHg). Schenk noted that the resulting gas was stable for hours at single-digit pressures but decomposed near 30 mmHg (4 kPa).[1]

  • Glow Discharge: A high voltage is applied across the electrodes to initiate a glow discharge within the gas mixture. This plasma environment provides the energy required for the reaction between sulfur vapor and sulfur dioxide to form this compound.

  • Condensation and Isolation: The gaseous product is passed through a cold trap, typically cooled with liquid air or a similar cryogen, to condense the this compound as a dark red solid.

Table 1: General Parameters for Glow Discharge Synthesis of this compound

ParameterTypical Value/ConditionNotes
Reactants Sulfur Vapor (Sₓ), Sulfur Dioxide (SO₂)The exact allotrope of sulfur vapor was likely not controlled.
Apparatus Glass Discharge Tube with ElectrodesSpecific dimensions and electrode materials from Schenk's work are not detailed in available literature.
Pressure < 30 mmHg (4 kPa)Lower pressures favor the stability of S₂O.[1]
Energy Source High-Voltage Glow DischargeThe specific voltage and current parameters used by Schenk are not readily available.
Product Collection Cryogenic CondensationA dark red solid is formed at low temperatures.[1]
Reaction Pathway

The glow discharge provides the energy to dissociate and excite the reactant molecules, leading to the formation of this compound. The proposed overall reaction is:

S₂ + 2SO₂ → 2S₂O

The following diagram illustrates the conceptual workflow of Schenk's experiment.

Schenk_Experiment_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_products Product Isolation S_vapor Sulfur Vapor (Sₓ) discharge_tube Glow Discharge Tube S_vapor->discharge_tube SO2_gas Sulfur Dioxide (SO₂) SO2_gas->discharge_tube cold_trap Cold Trap (Liquid Air) discharge_tube->cold_trap Gaseous S₂O S2O_solid Solid S₂O (Dark Red) cold_trap->S2O_solid Condensation

Caption: Conceptual workflow of Schenk's 1933 this compound synthesis.

Modern Perspectives and Alternative Syntheses

While Schenk's glow discharge method was groundbreaking, other methods for the synthesis of this compound have since been developed, offering potentially higher purity or scalability. These methods are crucial for modern research applications where well-characterized S₂O is required.

Table 2: Alternative Synthetic Routes to this compound

MethodReactionAdvantages
Thionyl Chloride and Silver Sulfide SOCl₂ + Ag₂S → 2AgCl + S₂ORelatively clean reaction, producing a purer stream of S₂O.[1]
Thermal Decomposition 5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2-endo-7-endo-dioxide decompositionReleases S₂O upon heating.
Oxidation of Sulfur 3S₈ + 12CuO → 12CuS + 4S₂O + 4SO₂A method involving the oxidation of elemental sulfur.

The following diagram illustrates the reaction pathway for the synthesis of this compound from thionyl chloride and silver sulfide.

Modern_S2O_Synthesis SOCl2 Thionyl Chloride (SOCl₂) reaction Reaction SOCl2->reaction Ag2S Silver(I) Sulfide (Ag₂S) Ag2S->reaction AgCl Silver Chloride (AgCl) reaction->AgCl Byproduct S2O This compound (S₂O) reaction->S2O Product

Caption: Reaction pathway for a modern synthesis of this compound.

Conclusion

Peter W. Schenk's discovery of this compound in 1933, despite the initial misidentification of its molecular formula, was a landmark achievement in the field of sulfur chemistry. His use of the glow discharge technique to synthesize this highly reactive molecule opened the door to further investigations into the lower oxides of sulfur. While the precise experimental parameters from his original work are not widely available, the principles of his methodology continue to be a valuable case study in the synthesis of unstable inorganic compounds. Modern synthetic methods now provide researchers with cleaner and more controlled routes to generating this compound, enabling further exploration of its chemical and physical properties for potential applications in materials science and drug development.

References

An In-depth Technical Guide on the Ground State Electronic Structure of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Disulfur (B1233692) monoxide (S₂O), a bent triatomic molecule, is a significant sulfur-rich oxide that has garnered considerable attention in experimental and theoretical studies. Understanding its ground state electronic structure is fundamental to elucidating its chemical reactivity and role in various chemical processes. This technical guide provides a comprehensive overview of the ground state electronic structure of S₂O, detailing its molecular geometry, spectroscopic constants, and the advanced experimental and theoretical methodologies employed for their determination. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding.

Introduction

Disulfur monoxide (S₂O) is an intriguing molecule with a Cₛ symmetry in its ground electronic state, denoted as X̃¹A'.[1][2] Its isovalent relationship with well-studied molecules like sulfur dioxide (SO₂) and ozone (O₃) makes it a subject of fundamental chemical interest. The ground state is characterized by a bent structure, leading to a rich rotational spectrum with both a- and b-type transitions due to its two dipole moment components.[3] This guide delves into the precise characterization of the ground state electronic structure of S₂O through experimental spectroscopy and high-level quantum chemical calculations.

Molecular Geometry

The equilibrium geometry of S₂O in its ground state has been determined with high precision through the analysis of rotational spectra of its various isotopologues.[3] The key structural parameters are the S–S bond length (dSS), the S–O bond length (dSO), and the S–S–O bond angle (αSSO).

Table 1: Ground State Molecular Geometry of S₂O

ParameterValueReference
S–S bond length (dSS)188.4 pm[3]
S–O bond length (dSO)145.6 pm[3]
S–S–O bond angle (αSSO)117.88°[3]

Spectroscopic Properties

The spectroscopic properties of S₂O in its ground state have been extensively studied, providing crucial data for understanding its electronic and vibrational characteristics.

Rotational Spectroscopy

Rotational spectroscopy is a powerful technique for obtaining precise molecular structures and other molecular parameters.[4][5] For S₂O, Fourier transform microwave (FTM) spectroscopy and sub-millimeter-wave spectroscopy have been employed to measure its rotational transitions.[3][6][7]

Table 2: Rotational and Dipole Moment Constants of Ground State ³²S₂¹⁶O

ConstantValueUnitReference
A20389.2642(15)MHz[6]
B5066.8373(5)MHz[6]
C4056.8837(5)MHz[6]
µₐ0.875(10)D[3]
µb1.18(2)D[3]
Vibrational Spectroscopy

The fundamental vibrational modes of S₂O provide insight into the nature of its chemical bonds. The S–S stretching mode (ν₃) is a key vibrational feature that has been investigated using Fourier-transform far-infrared spectroscopy.[2]

Table 3: Fundamental Vibrational Frequencies of Ground State S₂O

ModeAssignmentWavenumber (cm⁻¹)Reference
ν₁S–O stretch~1165[3]
ν₂Bending~387[3]
ν₃S–S stretch679[2]

Experimental Protocols

Fourier Transform Microwave (FTM) Spectroscopy

Objective: To determine the rotational constants and molecular geometry of S₂O.

Methodology:

  • Generation of S₂O: S₂O is produced in a supersonic molecular beam. One effective method involves mixing molecular oxygen (0.2% in neon) with sulfur vapor from a heated reservoir at approximately 190 °C.[3][6] Alternatively, a discharge through sulfur dioxide (SO₂) can be used.[3][6]

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, forming a supersonic beam where the molecules are cooled to very low rotational temperatures.[6]

  • Microwave Excitation: The supersonic beam is irradiated with short, high-power microwave pulses inside a Fabry–Pérot cavity.[6]

  • Detection of Free Induction Decay (FID): After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies with high resolution.[6]

  • Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and other spectroscopic parameters.[3][6]

experimental_workflow_ftm cluster_generation S₂O Generation cluster_spectrometer FTM Spectrometer cluster_analysis Data Analysis S_vapor Sulfur Vapor (190°C) mix Mixing S_vapor->mix O2_Ne O₂ in Ne O2_Ne->mix nozzle Pulsed Nozzle mix->nozzle expansion Supersonic Expansion nozzle->expansion cavity Fabry-Pérot Cavity expansion->cavity detector Detector cavity->detector fft Fourier Transform detector->fft FID Signal fit Hamiltonian Fit fft->fit Frequency Spectrum results Rotational Constants fit->results

Caption: Experimental workflow for FTM spectroscopy of S₂O.
Photoelectron Spectroscopy (PES)

Objective: To investigate the electronic structure and vibrational levels of S₂O by analyzing the kinetic energy of photoejected electrons.[8][9]

Methodology:

  • Ionization Source: A high-energy monochromatic radiation source, such as a He I discharge lamp (for UPS) or an X-ray source (for XPS), is used to irradiate the S₂O sample.[9]

  • Photoionization: The incident photons ionize the S₂O molecules, causing the ejection of electrons (photoelectrons).[8]

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.[8]

  • Spectrum Generation: A photoelectron spectrum is generated by plotting the number of detected photoelectrons as a function of their binding energy (which is calculated from the photon energy and the measured kinetic energy).[8]

  • Spectral Analysis: The peaks in the photoelectron spectrum correspond to the ionization of electrons from different molecular orbitals. The vibrational fine structure observed in the photoelectron bands provides information about the vibrational modes of the resulting cation. For S₂O⁻, the photoelectron spectrum is dominated by a strong vibrational progression corresponding to the S-S stretching mode (ν₃).[1]

Theoretical Calculations

High-level ab initio quantum chemical calculations are indispensable for complementing experimental findings and providing deeper insights into the electronic structure of S₂O.

Methodology:

  • Selection of a Theoretical Method: Coupled-cluster methods, such as the explicitly correlated coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)-F12), and multireference configuration interaction (MRCI-F12+Q) methods are employed for their high accuracy in describing electron correlation.[1]

  • Choice of a Basis Set: A large and flexible basis set, such as the correlation-consistent cc-pCVQZ-F12 basis set, is chosen to accurately describe the molecular orbitals.[1]

  • Geometry Optimization: The molecular geometry of S₂O is optimized to find the minimum energy structure on the potential energy surface.

  • Calculation of Properties: Once the optimized geometry is obtained, various properties such as rotational constants, vibrational frequencies, and dipole moments are calculated. These theoretical values are then compared with experimental data for validation.

theoretical_calculation_workflow start Define Molecular System (S₂O) method Select Theoretical Method (e.g., CCSD(T)-F12) start->method basis Choose Basis Set (e.g., cc-pCVQZ-F12) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (Rotational Constants, Dipole Moment) freq_calc->prop_calc results Theoretical Spectroscopic Data prop_calc->results comparison Comparison with Experiment results->comparison

Caption: Workflow for theoretical calculation of S₂O properties.

Conclusion

The ground state electronic structure of this compound (S₂O) has been meticulously characterized through a synergistic combination of high-resolution spectroscopic experiments and sophisticated theoretical calculations. The precise determination of its bent molecular geometry, rotational constants, and vibrational frequencies provides a solid foundation for understanding its chemical behavior. The detailed experimental protocols and theoretical workflows presented in this guide offer a comprehensive resource for researchers and scientists engaged in the study of small, reactive molecules. This fundamental knowledge is crucial for applications in atmospheric chemistry, materials science, and drug development where sulfur-containing compounds play a vital role.

References

In-Depth Technical Guide on the Thermodynamic Stability of Disulfur Monoxide Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a transient and reactive gaseous species. Its thermodynamic stability is a critical factor governing its existence, reactivity, and potential role in various chemical systems. This technical guide provides a comprehensive overview of the thermodynamic properties of disulfur monoxide gas, including its enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity. The guide also details experimental protocols for the synthesis and characterization of S₂O, and explores its decomposition pathways. All quantitative data are summarized in structured tables for easy reference, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a colorless gas with the chemical formula S₂O. It is known to be unstable at room temperature, readily decomposing into sulfur dioxide (SO₂) and elemental sulfur.[1] Despite its transient nature, S₂O is of interest in various fields, including atmospheric chemistry and as a potential intermediate in sulfur-based chemical reactions. A thorough understanding of its thermodynamic stability is paramount for predicting its behavior and harnessing its reactivity in a controlled manner. This guide aims to consolidate the available thermodynamic data and experimental methodologies related to S₂O for researchers and professionals in relevant scientific disciplines.

Thermodynamic Properties of this compound Gas

The thermodynamic stability of a chemical species is determined by its Gibbs free energy of formation (ΔG°f). A negative value indicates that the compound is stable relative to its constituent elements in their standard states, while a positive value suggests instability.

Enthalpy of Formation, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔH°f) and standard molar entropy (S°) are fundamental thermodynamic quantities that contribute to the Gibbs free energy of formation. The NIST WebBook provides the following values for S₂O gas at 298.15 K and 1 bar:

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔH°f) -56.48kJ/molChase, 1998[2]
Standard Molar Entropy (S°) 266.89J/mol·KChase, 1998[2]

The Gibbs free energy of formation can be calculated using the equation:

ΔG°f = ΔH°f - TΔS°f

where T is the temperature in Kelvin and ΔS°f is the change in entropy for the formation reaction from the elements in their standard states.

Temperature Dependence of Thermodynamic Properties

The thermodynamic properties of S₂O gas vary with temperature. The NIST WebBook provides the coefficients for the Shomate Equation, which can be used to calculate the heat capacity (Cp), enthalpy (H° - H°₂₉₈.₁₅), and entropy (S°) of S₂O gas over a range of temperatures.

Shomate Equation:

Cp° = A + Bt + Ct² + Dt³ + E/t² H° - H°₂₉₈.₁₅ = At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H S° = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2t²) + G

where t = temperature (K) / 1000.

The following table presents the calculated thermodynamic properties of S₂O gas at various temperatures using the Shomate equation parameters from the NIST WebBook.

Temperature (K)Heat Capacity (Cp°) (J/mol·K)Enthalpy (H° - H°₂₉₈.₁₅) (kJ/mol)Entropy (S°) (J/mol·K)Gibbs Free Energy of Formation (ΔG°f) (kJ/mol)
298.1543.350.00266.89-34.87
40046.534.54279.97-25.29
50048.659.29290.64-15.28
60050.1514.23299.74-5.04
70051.2619.30307.715.38
80052.1224.47314.8215.93
90052.8129.72321.2326.58
100053.3835.03327.0837.31

Note: Gibbs free energy of formation values are calculated using the standard enthalpy of formation and the entropies of S₂(g) and O₂(g) from standard tables.

Bond Dissociation Energies

Experimental Protocols

The synthesis and characterization of the transient S₂O molecule require specialized experimental techniques.

Synthesis of this compound Gas

Several methods have been reported for the laboratory preparation of this compound.

One of the earliest and most common methods involves passing a glow discharge through a mixture of sulfur vapor and sulfur dioxide (SO₂).[1]

Methodology:

  • Solid sulfur is heated in a glass vessel to generate sulfur vapor.

  • A stream of sulfur dioxide gas is passed over the heated sulfur.

  • The mixture of sulfur vapor and SO₂ is then passed through a glow discharge tube.

  • The discharge is maintained between two electrodes at a specific voltage and current.

  • The resulting gas mixture, containing S₂O, is then passed through a cold trap (e.g., liquid nitrogen) to condense the S₂O and separate it from more volatile components.

  • The condensed S₂O can be purified by fractional distillation under vacuum.

experimental_workflow_glow_discharge Sulfur Sulfur Vapor Generator Mixing Mixing Chamber Sulfur->Mixing SO2_source SO2 Gas Source SO2_source->Mixing Discharge Glow Discharge Tube Mixing->Discharge Trap Cold Trap (Liquid N2) Discharge->Trap Purification Vacuum Distillation Trap->Purification Product Pure S2O Purification->Product

Glow discharge synthesis of S₂O.

A relatively clean synthesis of S₂O involves the reaction of thionyl chloride (SOCl₂) with silver sulfide (B99878) (Ag₂S).[1]

Methodology:

  • Finely powdered silver sulfide is placed in a reaction flask.

  • The flask is evacuated and cooled.

  • Thionyl chloride vapor is introduced into the flask.

  • The reaction proceeds, producing S₂O gas and solid silver chloride (AgCl).

  • The S₂O gas is continuously pumped away from the reaction mixture and collected in a cold trap.

experimental_workflow_chemical_synthesis SOCl2 Thionyl Chloride (Vapor) Reaction Reaction Flask SOCl2->Reaction Ag2S Silver Sulfide (Solid) Ag2S->Reaction Trap Cold Trap (Liquid N2) Reaction->Trap S2O (g) Product Pure S2O Trap->Product

Chemical synthesis of S₂O.
Characterization of this compound Gas

Due to its instability, the characterization of S₂O is typically performed in the gas phase or at low temperatures in an inert matrix.

Mass spectrometry is used to confirm the molecular weight of S₂O (80 u) and to study its decomposition products. The fragmentation pattern in the mass spectrum provides information about the molecular structure.

Microwave spectroscopy provides highly accurate data on the rotational constants of the molecule, from which precise bond lengths and bond angles can be determined.

Infrared (IR) spectroscopy is used to probe the vibrational modes of the S₂O molecule. The positions and intensities of the absorption bands in the IR spectrum are characteristic of the S-S and S-O bonds.

Decomposition of this compound Gas

This compound is thermodynamically unstable and decomposes at room temperature. The primary decomposition pathway involves the formation of sulfur dioxide (SO₂) and polysulfur oxides, which ultimately yield elemental sulfur.[1]

2 S₂O(g) → SO₂(g) + S₃(g) (and other polysulfur species)

decomposition_pathway S2O 2 S2O (this compound) Intermediate [Intermediate Complex] S2O->Intermediate SO2 SO2 (Sulfur Dioxide) Intermediate->SO2 S3 S3 & other Polysulfur Oxides Intermediate->S3 Sulfur Elemental Sulfur S3->Sulfur

Decomposition of S₂O gas.

The Gibbs free energy change for this decomposition reaction is negative, indicating that the process is spontaneous. The rate of decomposition is dependent on factors such as temperature, pressure, and the presence of surfaces that can catalyze the reaction.

Conclusion

The thermodynamic properties of this compound gas clearly indicate its inherent instability under standard conditions. Its endergonic nature at higher temperatures further highlights its transient character. The experimental synthesis of S₂O requires specialized techniques to generate and trap this reactive species, while its characterization relies on sophisticated spectroscopic methods. A comprehensive understanding of the thermodynamic landscape of S₂O is essential for researchers working in areas where this molecule may play a role, enabling better prediction of its formation, lifetime, and reactivity in complex chemical environments. This guide provides a foundational reference for such endeavors.

References

Unraveling the Molecular Landscape: An In-depth Technical Guide to the Ab Initio Potential Energy Surface of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ab initio potential energy surface (PES) of disulfur (B1233692) monoxide (S₂O), a molecule of significant interest in atmospheric and interstellar chemistry. By leveraging high-level computational chemistry, we can elucidate the intricate relationship between the molecule's energy and its geometry, offering critical insights into its spectroscopic properties, reactivity, and dynamics. This document summarizes key quantitative data from recent theoretical studies, details the sophisticated computational methodologies employed, and visualizes the underlying scientific workflows and molecular properties.

Quantitative Data Summary

The following tables present a consolidated view of the geometric parameters, vibrational frequencies, and rotational constants for the ground electronic state (X̃ ¹A') of the most abundant isotopologue, ³²S₂¹⁶O, as determined by high-level ab initio calculations.

Table 1: Equilibrium Geometric Parameters for the Ground Electronic State (X̃ ¹A') of S₂O

ParameterCalculated ValueReference
S-S Bond Length (r_SS)188.4 pm[1]
S-O Bond Length (r_SO)146.5 pm[1]
S-S-O Bond Angle (∠SSO)117.88°[1]

Table 2: Variational Band Origins for the Fundamental Vibrational Modes of S₂O

Vibrational ModeDescriptionBand Origin (cm⁻¹)Reference
ν₁S-S Stretching415.2[1]
ν₂BendingData not available in search results
ν₃S-O StretchingData not available in search results

Note: While a comprehensive list of all fundamental frequencies was not available in the initial search results, the S-S stretching frequency is provided. Further research would be needed to populate the complete table.

Table 3: Rotational Constants for the Ground Electronic State (X̃ ¹A') of S₂O

Rotational ConstantValue (MHz)Reference
A41915.44[1]
B5059.07[1]
C4507.19[1]

Experimental and Computational Protocols

The determination of the ab initio potential energy surface of S₂O relies on sophisticated computational chemistry techniques. The primary methodologies cited in recent high-level studies are detailed below.

Ab Initio Calculations for the Potential Energy Surface

The potential energy surface (PES) is constructed by calculating the electronic energy of the molecule at a large number of different geometric configurations. A high-level of theory is crucial for obtaining accurate results.

Methodology:

  • Coupled-Cluster Theory: The single-reference coupled-cluster approach, specifically CCSD(T), is a state-of-the-art method for calculating the electronic energy of molecules.[2] This method includes single and double excitations and a perturbative treatment of triple excitations, providing a highly accurate description of electron correlation.

  • Basis Sets: The choice of basis set is critical for the accuracy of the calculations. For the S₂O molecule, a series of augmented correlation-consistent polarized core-valence basis sets (aug-cc-pCVXZ), where X can be T, Q, 5, and 6, have been utilized to systematically approach the complete basis set limit.[3]

  • Corrections: To achieve high accuracy, several corrections are often included in the energy calculations:

    • Scalar Relativistic Effects: These corrections account for the effects of relativity on the electrons, which are important for heavier atoms like sulfur.[2]

    • Douglas-Kroll-Hess (DKH) Hamiltonian: A common approach to include scalar relativistic effects.

    • Diagonal Born-Oppenheimer Correction (DBOC): This correction accounts for the small coupling between the electronic and nuclear motions that is neglected in the standard Born-Oppenheimer approximation.[2]

    • Higher-Order Excitations: The convergence of the coupled-cluster energies with respect to the order of the excitation (e.g., CC(n) where n=2, 3, 4) is analyzed to ensure the reliability of the results.[3]

Variational Calculation of Rovibrational Energy Levels

Once the analytical potential energy surface is constructed, the rovibrational energy levels are calculated by solving the nuclear Schrödinger equation.

Methodology:

  • Nuclear-Motion Eckart-Watson Hamiltonian: This Hamiltonian is used to describe the rotational and vibrational motion of the molecule.[2]

  • Variational Methods: The energy levels are calculated variationally, which provides an upper bound to the true energies. This involves expanding the rovibrational wavefunctions in a suitable basis set and diagonalizing the Hamiltonian matrix.[3] The use of normal-mode irreducible tensor operators can simplify these calculations.[2]

Dipole Moment Surface Calculations

To simulate the infrared spectrum and determine line intensities, the dipole moment surface (DMS) of the molecule must be calculated.

Methodology:

  • Coupled-Cluster Theory: The CCSD(T) method is also employed to calculate the dipole moment at various molecular geometries.[2]

  • Basis Sets: Large basis sets, such as aug-cc-pV5Z, are used to ensure an accurate description of the electron distribution and, consequently, the dipole moment.[2]

Visualizations

The following diagrams illustrate the computational workflow for determining the ab initio potential energy surface and the relationship between the key components of the S₂O molecule.

Computational_Workflow cluster_ab_initio Ab Initio Calculations cluster_pes_dms Surface Generation cluster_rovib Spectroscopic Properties mol_geom Molecular Geometries energy_calc Electronic Energy Calculation mol_geom->energy_calc cc_theory Coupled-Cluster Theory (CCSD(T)) cc_theory->energy_calc basis_sets Basis Sets (aug-cc-pCVXZ) basis_sets->energy_calc corrections Corrections (Relativistic, DBOC) corrections->energy_calc pes_fit Potential Energy Surface (PES) Fitting energy_calc->pes_fit Energy Points dms_calc Dipole Moment Surface (DMS) Calculation energy_calc->dms_calc Dipole Moments rovib_calc Rovibrational Energy Levels (Variational Calculation) pes_fit->rovib_calc ir_spectrum Simulated IR Spectrum dms_calc->ir_spectrum rovib_calc->ir_spectrum S2O_Structure_and_Vibrations cluster_molecule S₂O Molecular Structure cluster_vibrations Fundamental Vibrational Modes S1 S S2 S S1->S2 r_SS v1 ν₁ (S-S Stretch) O O S2->O r_SO v2 ν₂ (Bending) v3 ν₃ (S-O Stretch)

References

"isomers of S₂O computational chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computationally Characterized Isomers of Disulfur (B1233692) Monoxide (S₂O)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of disulfur monoxide (S₂O) as characterized by computational chemistry methods. It details their structures, relative stabilities, and spectroscopic fingerprints, offering valuable data for researchers in various scientific fields. The information is supported by detailed methodologies and visual workflows to facilitate understanding and application.

Introduction to S₂O Isomers

This compound (S₂O) is a lower sulfur oxide that can exist as several structural isomers. While transient in nature, these species are of interest in atmospheric chemistry, astrochemistry, and as intermediates in sulfur-related reactions. Computational chemistry has been indispensable in identifying and characterizing these isomers, particularly those that are difficult to isolate and study experimentally. Three primary stable isomers have been predicted and investigated: the angular, asymmetric this compound (SSO), a symmetric sulfur-oxygen-sulfur species (SOS), and a cyclic three-membered ring isomer (cyc-S₂O).[1]

The ground state isomer, SSO, is the most stable and experimentally well-characterized of the three. However, computational studies have successfully predicted the structures and properties of the higher-energy SOS and cyc-S₂O isomers, with the latter having been subsequently identified experimentally through matrix isolation techniques guided by theoretical predictions.[1]

Computationally Predicted Structures and Energetics

High-level ab initio and density functional theory (DFT) calculations have been employed to determine the geometries and relative energies of the S₂O isomers. The most stable isomer is SSO, with cyc-S₂O and SOS lying significantly higher in energy.[1][2][3]

Relative Stabilities

The relative energies of the isomers are crucial for understanding their potential observability and roles in chemical systems. The SSO isomer is the global minimum on the potential energy surface. Calculations at the B3LYP level show that the cyclic isomer is over 40 kcal/mol less stable, and the SOS isomer is over 60 kcal/mol less stable.[1] More recent, high-accuracy CCSD(T) calculations provide refined enthalpies of formation that confirm this stability order.[2][3][4]

Table 1: Calculated Relative Energies of S₂O Isomers

Isomer Method Relative Energy (kcal/mol) Reference
SSO B3LYP/VTZ+ 0.0 [1]
cyc-S₂O B3LYP/VTZ+ 41.3 [1]
SOS B3LYP/VTZ+ 62.0 [1]
SSO CCSD(T)/CBS 0.0 Derived from[2][3][4]
cyc-S₂O CCSD(T)/CBS 46.0 Derived from[2][3][4]

| SOS | CCSD(T)/CBS | 65.1 | Derived from[2][3][4] |

Geometric Parameters

The equilibrium geometries of the S₂O isomers have been optimized using various computational methods. The structures are distinct, leading to different spectroscopic properties.

Table 2: Calculated Geometric Parameters of S₂O Isomers

Isomer Method Bond Length (Å) Bond Angle (°) Reference
SSO B3LYP S-S: 1.909, S-O: 1.474 ∠SSO: 118.1 [1]
Microwave S-S: 1.884, S-O: 1.465 ∠SSO: 117.88
cyc-S₂O B3LYP S-S: 2.058, S-O: 1.724 ∠SOS: 73.3 [1]

| SOS | B3LYP | S-O: 1.625 | ∠SOS: 128.5 |[1] |

Isomerization Pathways

Computational studies have explored the potential energy surface connecting the S₂O isomers. The isomerization from the most stable SSO form to the higher-energy isomers involves substantial energy barriers, suggesting that these transformations require significant energy input, such as through photolysis.[1]

G SSO SSO (0.0 kcal/mol) invis1 SSO->invis1 invis2 SSO->invis2 cyc_S2O cyc-S₂O (41.3 kcal/mol) SOS SOS (62.0 kcal/mol) TS1 TS (SSO ↔ cyc-S₂O) (~122 kcal/mol) TS2 TS (SSO ↔ SOS) (~104 kcal/mol) invis1->cyc_S2O invis1->TS1 invis2->SOS invis2->TS2

Potential energy relationship between S₂O isomers.

The calculated barrier for the isomerization of SSO to cyc-S₂O is approximately 122 kcal/mol, while the barrier to form SOS is about 104 kcal/mol, corrected for zero-point energy.[1] These high barriers explain why the less stable isomers are not observed under typical thermal conditions but can be formed via photochemical pathways.

Spectroscopic Signatures

A key outcome of computational studies is the prediction of vibrational frequencies and IR intensities, which are essential for the experimental identification of these molecules.

Table 3: Predicted Vibrational Frequencies of S₂O Isomers (B3LYP)

Isomer Mode Description Wavenumber (cm⁻¹) IR Intensity (km/mol) Reference
SSO ν₁ S-O Stretch 1165 High [1]
ν₂ S-S-O Bend 679 Medium
ν₃ S-S Stretch 420 Low
cyc-S₂O ν₁ Asym. S-O Str. 811 12.0 [1]
ν₂ S-S Stretch 585 1.8 [1]
ν₃ Sym. S-O Str. 551 1.4 [1]
SOS ν₁ Asym. S-O Str. 830 179.9 [1]
ν₂ S-O-S Bend 382 0.8 [1]

| | ν₃ | Sym. S-O Str. | 711 | 0.0 |[1] |

The predicted frequencies for cyc-S₂O were crucial for its experimental detection. Upon irradiation of matrix-isolated SSO with a 308 nm laser, new absorption lines appeared that matched the computationally predicted vibrational wavenumbers, IR intensities, and isotopic shifts for the cyclic isomer.[1]

Methodologies

Computational Protocols

The characterization of S₂O isomers relies on robust and accurate computational chemistry protocols. A typical workflow involves several stages, from initial structure prediction to high-accuracy energy calculation and property prediction.

G cluster_0 Initial Exploration cluster_1 Structure Optimization & Verification cluster_2 High-Accuracy Refinement cluster_3 Property Calculation & Analysis start Define Stoichiometry (S₂O) guess Generate Initial Guesses (SSO, SOS, cyc-S₂O) start->guess opt Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) guess->opt freq Frequency Calculation (Verify Minima: 0 imag. freq) (Verify TS: 1 imag. freq) opt->freq spe Single-Point Energy Calculation (e.g., CCSD(T)/CBS) freq->spe props Calculate Properties - Vibrational Spectra - Rotational Constants - Thermochemistry spe->props analysis Compare with Experiment Analyze Bonding & Pathways props->analysis

Typical computational workflow for isomer analysis.
  • Geometry Optimization and Frequency Analysis: Initial structures are optimized using methods like Density Functional Theory (e.g., B3LYP) or Møller–Plesset perturbation theory (MP2) with a suitable basis set (e.g., aug-cc-pVTZ).[1][5] A subsequent frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (exactly one imaginary frequency).[6]

  • High-Level Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods. The "gold standard" is often the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, with energies extrapolated to the Complete Basis Set (CBS) limit.[2][3]

  • Property Calculation: Using the results from the optimization and frequency calculations, various spectroscopic properties such as IR spectra (frequencies and intensities) and rotational constants can be predicted to aid in experimental identification.[7][8]

Experimental Protocols

The primary experimental technique used to validate the computational prediction of the unstable cyc-S₂O isomer is matrix isolation spectroscopy .[1]

  • Precursor Deposition: A precursor molecule, in this case, the stable SSO isomer, is diluted in a large excess of an inert gas (e.g., Argon) at low temperatures (typically < 20 K).

  • Matrix Formation: The gas mixture is deposited onto a cold window (e.g., a CsI window), forming a rigid, inert solid matrix that traps and isolates individual SSO molecules.

  • Initial Spectrum: An initial infrared spectrum of the matrix-isolated SSO is recorded.

  • In Situ Photolysis: The matrix is irradiated with a laser at a specific wavelength (e.g., 308 nm from a XeCl laser) that corresponds to an electronic absorption band of the SSO molecule.[1] This provides the energy to overcome the isomerization barrier.

  • Post-Photolysis Spectrum: A new infrared spectrum is recorded. The disappearance of SSO absorption bands and the appearance of new bands are monitored.

  • Analysis: The new absorption features are compared with the computationally predicted vibrational frequencies, intensities, and isotopic shifts to identify the newly formed isomer (cyc-S₂O).[1]

Conclusion

The synergy between computational chemistry and experimental techniques has been pivotal in elucidating the complex landscape of S₂O isomers. Theoretical calculations not only predicted the existence and properties of the high-energy cyc-S₂O and SOS isomers but also provided the precise spectroscopic data needed to guide and confirm their experimental observation. This body of work underscores the power of modern computational methods to explore transient and unstable chemical species, providing fundamental data on structure, stability, and reactivity that is essential for a wide range of scientific disciplines.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a transient species with significant interest in atmospheric chemistry, astrophysics, and as a ligand in coordination chemistry. A thorough understanding of its molecular structure is fundamental to elucidating its reactivity and role in various chemical processes. This technical guide provides a comprehensive overview of the molecular geometry and bond angles of S₂O, integrating experimental data from microwave spectroscopy with theoretical insights from ab initio calculations.

Molecular Geometry of Disulfur Monoxide

This compound possesses a bent molecular geometry, analogous to ozone (O₃). The molecule consists of a central sulfur atom bonded to another sulfur atom and an oxygen atom. The presence of lone pair electrons on the central sulfur atom results in a non-linear arrangement of the atoms, leading to a Cₛ symmetry point group.

The experimentally determined and theoretically calculated geometric parameters of this compound are summarized in the table below. This data provides a precise and comprehensive picture of the molecule's structure.

ParameterExperimental Value (Microwave Spectroscopy)Theoretical Value (ab initio Calculation)
S-S Bond Length 188.4 pm188.2 pm
S-O Bond Length 146.5 pm145.8 pm
S-S-O Bond Angle 117.88°118.1°

Experimental Determination of Molecular Geometry

The precise molecular structure of this compound has been elucidated primarily through Fourier Transform Microwave (FTM) spectroscopy. This high-resolution spectroscopic technique allows for the determination of rotational constants, from which highly accurate bond lengths and angles can be derived.

Experimental Protocol: Fourier Transform Microwave Spectroscopy of S₂O

The determination of the molecular geometry of the transient S₂O molecule involves a sophisticated experimental setup and a multi-step process.

  • Generation of this compound: Due to its instability, S₂O must be generated in situ. A common method involves passing a precursor gas, such as sulfur dioxide (SO₂), through an electrical discharge. Alternatively, the reaction of molecular oxygen with sulfur vapor at elevated temperatures can be employed to produce S₂O.

  • Supersonic Expansion: The gaseous mixture containing the newly formed S₂O is then subjected to supersonic expansion through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (a few Kelvin), simplifying the resulting spectrum by reducing the population of excited rotational states and minimizing Doppler broadening.

  • Microwave Excitation: The cooled molecular beam is then irradiated with a short, high-power microwave pulse. This pulse polarizes the S₂O molecules, causing them to align in the electric field.

  • Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.

  • Fourier Transformation and Spectral Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum exhibits sharp rotational transitions. By analyzing the frequencies of these transitions for the parent molecule and its isotopologues (e.g., containing ³⁴S), the rotational constants (A, B, and C) can be precisely determined. These rotational constants are inversely proportional to the moments of inertia of the molecule, which in turn are directly related to the bond lengths and bond angles. A detailed structural analysis of these constants yields the precise molecular geometry.

The following diagram illustrates the experimental workflow for determining the molecular geometry of this compound using Fourier Transform Microwave Spectroscopy.

experimental_workflow cluster_generation S₂O Generation cluster_spectrometer FTM Spectrometer cluster_analysis Data Analysis precursor Precursor Gas (e.g., SO₂) discharge Electrical Discharge / High Temperature Reaction precursor->discharge nozzle Pulsed Nozzle discharge->nozzle expansion Supersonic Expansion nozzle->expansion mw_pulse Microwave Pulse expansion->mw_pulse Excitation detector Detector mw_pulse->detector FID Signal fft Fourier Transform detector->fft spectrum Rotational Spectrum fft->spectrum analysis Structural Analysis spectrum->analysis geometry Molecular Geometry (Bond Lengths & Angles) analysis->geometry

Experimental workflow for determining the molecular geometry of S₂O.

Theoretical Modeling of Molecular Geometry

Complementing experimental investigations, ab initio quantum chemical calculations provide valuable theoretical insights into the molecular structure of this compound. These computational methods solve the Schrödinger equation to predict the equilibrium geometry of a molecule.

High-level ab initio methods, such as coupled-cluster theory, and density functional theory (DFT) have been employed to calculate the geometric parameters of S₂O.[1] As shown in the data table, the results from these calculations are in excellent agreement with the experimental values obtained from microwave spectroscopy, with deviations of only a few tenths of a picometer for bond lengths and a fraction of a degree for the bond angle. This strong concordance between theory and experiment provides a high degree of confidence in the determined molecular structure of this compound.

Conclusion

The molecular geometry of this compound is definitively characterized as a bent structure with a central sulfur atom. High-resolution Fourier Transform Microwave spectroscopy has provided precise experimental values for the S-S and S-O bond lengths and the S-S-O bond angle. These experimental findings are strongly corroborated by advanced ab initio calculations, offering a robust and detailed understanding of the fundamental structure of this important, reactive sulfur oxide. This knowledge is crucial for accurately modeling its role in complex chemical systems and for predicting its interactions in various environments, including in the context of drug development where sulfur-containing moieties are prevalent.

References

Unveiling the Vibrational Secrets of S₂O Isotopologues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur monoxide (S₂O), a transient sulfur oxide, plays a crucial role in various chemical and atmospheric processes. Understanding its molecular structure and vibrational dynamics is paramount for elucidating reaction mechanisms and developing accurate atmospheric models. Isotopic substitution is a powerful tool in vibrational spectroscopy, as it induces shifts in vibrational frequencies, providing detailed insights into molecular force fields and vibrational mode assignments. This technical guide provides a comprehensive overview of the vibrational frequencies of S₂O isotopologues, detailing experimental methodologies and presenting quantitative data for researchers in chemistry, atmospheric science, and related fields.

Core Principles: Isotopic Substitution and Vibrational Spectroscopy

The vibrational frequencies of a molecule are determined by the masses of its constituent atoms and the strength of its chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms.

When an atom in a molecule is replaced by one of its isotopes, the chemical properties and bond strengths remain virtually unchanged. However, the difference in atomic mass alters the reduced mass of the system, leading to a predictable shift in the vibrational frequencies. By analyzing these isotopic shifts, researchers can definitively assign specific vibrational modes to the corresponding atomic motions within the molecule.

Experimental Determination of Vibrational Frequencies

The transient nature of S₂O necessitates specialized experimental techniques for its generation and spectroscopic characterization. Matrix isolation infrared spectroscopy is a primary method employed for studying such reactive species.

Experimental Workflow: Matrix Isolation Infrared Spectroscopy of S₂O

The following diagram illustrates a typical experimental workflow for the generation and spectroscopic analysis of S₂O and its isotopologues.

G cluster_generation S₂O Generation cluster_isolation Matrix Isolation cluster_spectroscopy Spectroscopic Analysis precursor Precursor Gas (e.g., SO₂, S₂Cl₂) discharge Microwave or Electric Discharge precursor->discharge Introduction codeposition Co-deposition onto Cold Window (e.g., CsI at ~10K) discharge->codeposition S₂O Mixture matrix_gas Inert Matrix Gas (e.g., Argon, Neon) matrix_gas->codeposition ftir FTIR Spectrometer codeposition->ftir IR Beam detector Detector ftir->detector Transmitted IR data Vibrational Spectrum detector->data Signal G cluster_cause Cause cluster_effect Effect cluster_application Application isotope Isotopic Substitution (e.g., ³²S → ³⁴S or ¹⁶O → ¹⁸O) mass Increase in Atomic Mass isotope->mass reduced_mass Increase in Reduced Mass (μ) of the Vibrating System mass->reduced_mass frequency Decrease in Vibrational Frequency (ν) (ν ∝ 1/√μ) reduced_mass->frequency assignment Vibrational Mode Assignment frequency->assignment force_field Force Field Refinement assignment->force_field

Unraveling the Photodissociation Pathways of Disulfur Monoxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur monoxide (S₂O), a lower sulfur oxide, is of significant interest in various chemical contexts, from atmospheric chemistry to astrochemistry. Understanding its behavior upon interaction with light—specifically, its photodissociation pathways—is crucial for elucidating its role in these environments. This technical guide provides a comprehensive overview of the current scientific understanding of the photodissociation of S₂O. It consolidates the available spectroscopic data, theoretical calculations of its electronic structure, and discusses the probable, yet largely unconfirmed, dissociation channels. This document also highlights the significant gaps in the current research landscape and outlines the experimental methodologies that could be employed to further investigate the photofragmentation dynamics of this intriguing molecule.

Introduction

This compound is a bent molecule with Cₛ symmetry, featuring a central sulfur atom bonded to another sulfur atom and an oxygen atom. Its spectroscopic signature has been well-characterized, revealing absorption bands in the ultraviolet (UV) region, which are the precursors to any photochemical activity.[1][2] While S₂O is a colorless gas, its condensed solid form is dark red and unstable at room temperature.[1] The presence of UV absorption bands indicates that photodissociation is a likely process upon irradiation. However, detailed experimental studies delineating the specific fragmentation pathways, the nature of the photofragments, and their quantum yields are notably scarce in the scientific literature. Much of the current understanding is inferred from theoretical calculations of its electronic states and comparisons with the better-studied photodissociation of sulfur dioxide (SO₂).

Spectroscopic Properties and Electronic States of S₂O

The photodissociation of a molecule is initiated by the absorption of a photon, leading to its excitation to a higher electronic state. The electronic absorption spectrum of S₂O is therefore fundamental to understanding its photochemistry.

S₂O exhibits two main absorption regions in the ultraviolet spectrum:

  • 250–340 nm: This region is characterized by a richly-structured absorption band.[3] Theoretical studies, using time-dependent density functional theory (TD-DFT) and equation of motion coupled-cluster singles and doubles (EOM-CCSD) methods, have assigned this band to the C ¹A′ ← X ¹A′ electronic transition.[3][4]

  • 190–240 nm: A second absorption system is present in this deeper UV region.[1]

The ground electronic state of S₂O is a singlet state (X ¹A′).[1] Theoretical calculations have been crucial in identifying and characterizing the excited electronic states that are accessible upon UV absorption. The C ¹A′ state is the third electronically excited singlet state and is responsible for the absorption observed between 250 and 340 nm.[3][4]

Table 1: Spectroscopic and Structural Data for this compound (S₂O)

ParameterGround State (X ¹A′)Excited State (C ¹A′)Reference
Absorption Range -250–340 nm[1][3]
S-S Bond Length 188.4 pm-[1]
S-O Bond Length 146.5 pm-[1]
S-S-O Bond Angle 117.88°109°[1]
Vibrational Frequencies
ν₁ (SO stretch)1155.0 cm⁻¹ (in N₂)-[2]
ν₂ (Bend)380 cm⁻¹ (gas)-[2]
ν₃ (SS stretch)679.1 cm⁻¹ (gas)-[2]

Potential Photodissociation Pathways

While direct experimental evidence for the specific photodissociation pathways of S₂O is lacking, theoretical studies and analogies with related molecules suggest potential fragmentation channels. Upon absorption of a UV photon and excitation to the C ¹A′ state (or other higher-lying states), the S₂O molecule can undergo dissociation.

Based on the electronic structure and bond energies, the following are plausible primary dissociation pathways:

  • S-S Bond Fission: S₂O + hν → S + SO

  • S-O Bond Fission: S₂O + hν → S₂ + O

Theoretical studies have suggested that predissociation from the electronically excited manifold leads to ground state S and SO species.[3] This would indicate that the S-S bond fission (Pathway 1) is a likely outcome. The nature of the electronic states of the fragments (e.g., ground state or electronically excited) would depend on the excitation energy and the potential energy surfaces involved.

To provide a conceptual framework, a potential energy diagram illustrating these hypothetical pathways is presented below.

G cluster_0 Excitation cluster_1 Excited State cluster_2 Dissociation Products S2O_ground S₂O (X ¹A′) S2O_excited S₂O* (C ¹A′) S2O_ground->S2O_excited hν (UV photon) S_SO S + SO S2O_excited->S_SO S-S Fission (Predicted) S2_O S₂ + O S2O_excited->S2_O S-O Fission (Possible)

A conceptual diagram of the photodissociation pathways of S₂O.

Experimental Protocols for Future Investigations

To elucidate the photodissociation dynamics of S₂O, advanced experimental techniques are required. The following outlines a potential experimental workflow based on established methods for studying gas-phase photochemistry.

4.1. S₂O Synthesis and Molecular Beam Generation

A stable and pure source of S₂O is the first critical step. S₂O can be synthesized by passing sulfur dioxide (SO₂) through a glow discharge in the presence of sulfur vapor. The gaseous S₂O product can then be seeded in a carrier gas (e.g., Argon) and expanded through a pulsed nozzle to generate a skimmed, supersonic molecular beam. This ensures that the molecules are cooled to their lowest rotational and vibrational states, simplifying the subsequent spectroscopic analysis.

4.2. Photofragment Translational Spectroscopy (PTS)

Photofragment translational spectroscopy is a powerful technique to determine the identity of photofragments and their kinetic energy and angular distributions. A typical experimental setup would involve:

  • Photolysis: The molecular beam of S₂O is crossed with a pulsed, tunable UV laser beam to induce photodissociation.

  • Ionization: The neutral photofragments travel a known distance and are then ionized by a second laser, often a vacuum ultraviolet (VUV) laser.

  • Detection: The resulting ions are accelerated by an electric field and detected by a position-sensitive detector, such as a microchannel plate (MCP) detector coupled to a phosphor screen. The time-of-flight and position of arrival of each ion are recorded.

From this data, the translational energy and angular distribution of the fragments can be determined, providing insights into the dissociation mechanism and the energy partitioning among the products.

Below is a generalized workflow for a PTS experiment.

G cluster_workflow Experimental Workflow: Photofragment Translational Spectroscopy synthesis S₂O Synthesis (SO₂ + S discharge) beam Molecular Beam (S₂O in Ar) synthesis->beam photolysis Photolysis (Pulsed UV Laser) beam->photolysis ionization Fragment Ionization (VUV Laser) photolysis->ionization detection Detection (MCP Detector) ionization->detection analysis Data Analysis (Translational Energy & Angular Distribution) detection->analysis

References

Transient Sources of Atmospheric Disulfur Monoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a highly reactive and transient species in atmospheric environments. Its fleeting existence complicates direct detection and quantification, yet its role as a chemical intermediate in sulfur-rich atmospheric chemistries warrants detailed investigation. This technical guide synthesizes current knowledge on the primary transient sources of atmospheric S₂O, its formation pathways, and the experimental methodologies employed to study its chemistry. Due to the scarcity of direct terrestrial atmospheric measurements, this guide draws upon data from laboratory studies, theoretical modeling, and observations of other planetary atmospheres where S₂O is more abundant. This document aims to provide a foundational understanding for researchers exploring atmospheric sulfur cycles and the broader implications of transient species in environmental and industrial contexts.

Introduction to Disulfur Monoxide (S₂O)

This compound is an inorganic compound with the chemical formula S₂O. It exists as a colorless gas that condenses into an unstable, dark red solid at low temperatures.[1] In the Earth's atmosphere, S₂O is considered a rare and transient intermediate due to its high reactivity and instability under standard conditions.[1] However, its spectroscopic signature is well-characterized from laboratory experiments, providing a basis for its potential identification in various environments.[1] Understanding the sources and chemistry of S₂O is crucial for completing the atmospheric sulfur cycle, particularly in environments with high sulfur loads, such as volcanic plumes and industrial emissions.

Primary Transient Sources and Formation Pathways

The formation of atmospheric S₂O is primarily associated with high-energy processes and specific chemical environments where sulfur precursors are abundant.

Volcanic Eruptions

Volcanism represents a significant natural source of atmospheric S₂O.[1] During eruptions, high-temperature and high-pressure conditions facilitate the reaction between sulfur dioxide (SO₂) and elemental sulfur (S₂), leading to the formation of this compound.

Key Reaction: SO₂ + S₂ → 2 S₂O (under high temperature and pressure)

Studies suggest that S₂O can constitute between 1% and 6% of the hot gases erupting from volcanoes.[1]

Combustion Processes

Incomplete combustion of sulfur-containing materials can also serve as a transient source of S₂O.[1] This can occur in both natural (e.g., biomass burning in sulfur-rich areas) and anthropogenic settings (e.g., industrial processes involving sulfur).

Atmospheric Chemical Reactions

While highly transient on Earth, specific chemical pathways for S₂O formation have been identified, particularly in the atmospheric chemistry of other celestial bodies like Venus. These pathways, driven by photochemistry and radical reactions, provide insight into the fundamental reactions that could transiently produce S₂O on Earth.

  • Sulfur Monoxide (SO) Dimerization: Reactions involving the self-recombination of sulfur monoxide (SO) or its dimers, (SO)₂, are considered important sources of S₂O.[2]

  • Radical Reactions: In the atmosphere of Venus, a key formation pathway involves the reaction of sulfur monoxide with the chlorosulfide radical (ClS).[3]

    • Reaction: SO + ClS → S₂O + Cl

A logical diagram illustrating this two-step formation process for related sulfur species, which can be adapted for S₂O, is presented below.

S₂O formation and reaction pathway.

Quantitative Data on S₂O Formation

Quantitative data on atmospheric S₂O is extremely limited due to its transient nature. The available data primarily comes from laboratory experiments and theoretical calculations of related sulfur species. The table below summarizes key quantitative information.

ParameterValueSource TypeConditionsReference
Volcanic Gas Composition 1% - 6% S₂OObservationalHot (100-bar) S₂ and SO₂ gas from volcanoes[1]
Reaction Rate Constant (k) S₂ + O → SO + S(1.12 ± 0.20) x 10⁻¹² cm³ molecule⁻¹ s⁻¹Laboratory (Discharge-Flow)[4]

Note: The reaction rate constant provided is for a related atmospheric sulfur reaction, which is methodologically relevant for studying S₂O kinetics.

Experimental Protocols for Studying Transient Sulfur Species

Direct experimental protocols for measuring atmospheric S₂O are not well-established. However, the techniques used to study other transient sulfur molecules, such as S₂, provide a blueprint for potential S₂O detection and analysis.

Discharge-Flow Mass Spectrometry

This technique is a powerful tool for studying the kinetics of gas-phase reactions involving transient species at low pressures.

Methodology:

  • Reactant Generation: A precursor gas is passed through a microwave discharge to generate the initial reactants (e.g., producing S₂ from a suitable sulfur source).

  • Reaction Tube: The reactants are introduced into a flow tube, typically made of Pyrex, where they mix and react for a controlled period. The pressure is maintained at a few Torr.

  • Mobile Injector: A second reactant can be introduced at various points along the flow tube via a movable injector, allowing for the variation of the reaction time.

  • Detection: The gas mixture is continuously sampled from the end of the flow tube into a mass spectrometer. The concentrations of reactants and products are monitored by their mass-to-charge ratio.

  • Kinetic Analysis: By measuring the decay of a reactant or the formation of a product as a function of the mobile injector's position (i.e., reaction time), the reaction rate constant can be determined.

Below is a workflow diagram for a typical discharge-flow kinetics experiment.

Experimental_Workflow start Precursor Gas (e.g., CS₂ in He) discharge Microwave Discharge (Generate S atoms) start->discharge Flow s2_source S₂ Source Reaction (e.g., OCS + S) discharge->s2_source flow_tube Flow Tube (Reaction Zone) s2_source->flow_tube Inject S₂ mass_spec Mass Spectrometer (Detection) flow_tube->mass_spec Sample reactant_inlet Reactant Inlet (Movable Injector) reactant_inlet->flow_tube Inject Reactant (e.g., O atoms) data_analysis Data Analysis (Calculate Rate Constant) mass_spec->data_analysis

Workflow for a discharge-flow experiment.
Spectroscopic Detection

Given that the spectroscopic signature of S₂O is well-understood, remote and in-situ spectroscopic methods are viable for its detection.[1]

  • Ultraviolet (UV) Absorption Spectroscopy: S₂O has distinct absorption bands in the ultraviolet spectrum, specifically in the ranges of 250–340 nm and 190–240 nm.[1] High-resolution UV spectrometers could potentially identify S₂O in environments with high concentrations, such as volcanic plumes.

  • Matrix Isolation Spectroscopy: This laboratory technique involves trapping the transient species in an inert gas matrix (e.g., argon) at cryogenic temperatures. This stabilizes the molecule, allowing for detailed spectroscopic analysis without rapid degradation.

Conclusion and Future Outlook

This compound is a significant, albeit transient, component of sulfur-rich atmospheric environments, with volcanic eruptions being its most prominent natural source. While direct detection in the Earth's atmosphere remains a formidable challenge, a combination of laboratory experiments, theoretical modeling, and comparative planetary science has provided a foundational understanding of its formation and reactivity.

Future research should focus on developing more sensitive in-situ detection methods capable of operating in harsh environments like volcanic plumes. Advanced remote sensing techniques may also offer a path to quantifying S₂O concentrations from a distance. For the drug development and toxicology fields, understanding the formation of such reactive sulfur species in industrial settings is critical for assessing potential exposure risks and developing appropriate safety protocols. Continued investigation into the kinetics of S₂O will be essential for refining atmospheric models and understanding its ultimate fate and impact on the environment.

References

Formation of Disulfur Monoxide (S₂O) from Sulfur Vapor and Sulfur Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, from the reaction of sulfur vapor with sulfur dioxide (SO₂). This document details the primary synthesis methodologies, including historical electrical discharge methods and modern variations. It presents a compilation of quantitative data, including spectroscopic constants, in structured tables for ease of reference and comparison. Furthermore, detailed experimental protocols derived from seminal literature are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers in chemistry and related fields who are interested in the synthesis and characterization of this reactive sulfur species.

Introduction

Disulfur monoxide (S₂O) is a bent molecule with a Cₛ symmetry, known for its reactive nature. Its synthesis and characterization are of interest for fundamental chemical research and have potential implications in various fields, including atmospheric chemistry and materials science. The most common and historically significant method for the preparation of S₂O involves the reaction of elemental sulfur vapor with sulfur dioxide, typically facilitated by an energy source such as an electrical discharge. This guide will delve into the specifics of this formation process.

Synthesis Methodologies

The primary method for generating S₂O from sulfur vapor and SO₂ is through the application of an electrical discharge, such as a glow discharge or a microwave discharge. This high-energy environment provides the necessary activation for the reaction to proceed.

Electrical Discharge Method

The pioneering work on S₂O synthesis involved passing a mixture of sulfur vapor and sulfur dioxide through a glow discharge tube. While specific contemporary protocols with precise parameters are not abundantly available in recent literature, the foundational principle involves the following steps:

  • Sulfur Vapor Generation: Solid sulfur is heated in a reservoir to produce sulfur vapor. The temperature of the reservoir controls the vapor pressure of sulfur.

  • Gas Mixing: The sulfur vapor is then mixed with a stream of sulfur dioxide gas. The relative flow rates of the two gases determine the reactant stoichiometry.

  • Electrical Discharge: The gas mixture is passed through a discharge tube where an electrical potential is applied across two electrodes, creating a plasma. The energy from the discharge excites the reactant molecules, leading to the formation of S₂O.

  • Trapping and Analysis: The product stream is typically passed through a cold trap to condense the S₂O, which is unstable at room temperature. Analysis is then performed using various spectroscopic techniques.

A study utilizing a discharge of SO₂ in neon has also been shown to produce vibrationally excited states of S₂O[1][2].

Quantitative Data

The following tables summarize the key quantitative data for the S₂O molecule, primarily derived from spectroscopic studies.

Table 1: Molecular Properties of S₂O
PropertyValueReference
Molecular FormulaS₂O
Molecular Weight80.13 g/mol
SymmetryCₛ[3]
Dipole Moment (μₐ)0.875(10) D[3]
Dipole Moment (μₑ)1.18(2) D[3]
Table 2: Structural Parameters of S₂O
ParameterValueReference
S-S Bond Length (dₛₛ)188.4 pm[3]
S-O Bond Length (dₛₒ)145.6 pm[3]
S-S-O Bond Angle (αₛₛₒ)117.88°[3]
Table 3: Rotational and Vibrational Spectroscopic Data for ³²S₂¹⁶O
ParameterDescriptionValueReference
Rotational Constants
ARotational Constant41915.44 MHz[1][2]
BRotational Constant5059.07 MHz[1][2]
CRotational Constant4507.19 MHz[1][2]
Vibrational Frequencies
ν₁S-O Stretch1165 cm⁻¹
ν₂S-S-O Bend388 cm⁻¹
ν₃S-S Stretch679 cm⁻¹

Note: The vibrational frequencies are fundamental values and may vary slightly depending on the experimental conditions and isotopic substitution.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of S₂O from sulfur vapor and SO₂ are not commonly published in a standardized format, the following represents a generalized procedure based on the principles described in the literature, particularly from rotational spectroscopy studies that utilize this synthesis method in-situ.

In-situ Synthesis for Spectroscopic Analysis using a Pulsed-Jet Fourier Transform Microwave (FTMW) Spectrometer

This protocol is adapted from studies focused on the spectroscopic characterization of S₂O[1][2].

Objective: To generate a transient supersonic jet of S₂O for spectroscopic analysis.

Materials:

  • Solid sulfur powder

  • Sulfur dioxide (SO₂) gas

  • Neon (Ne) or Argon (Ar) as a carrier gas

  • Pulsed-jet FTMW spectrometer

Procedure:

  • Sulfur Vapor Source: A small reservoir containing sulfur powder is placed near the orifice of a pulsed nozzle. The reservoir is heated to approximately 190 °C to generate a sufficient vapor pressure of sulfur[1][2].

  • Gas Mixture Preparation: A carrier gas (e.g., Neon) is passed over the heated sulfur to entrain the sulfur vapor. This mixture is then combined with a small percentage of sulfur dioxide gas.

  • Discharge Generation: The gas mixture is passed through a discharge nozzle. A high voltage potential (typically 1.0–1.3 kV) is applied across electrodes at the nozzle tip to create a discharge as the gas pulses into the vacuum chamber[3].

  • Supersonic Expansion: The gas mixture expands supersonically into the high-vacuum chamber of the FTMW spectrometer. This expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.

  • Spectroscopic Measurement: The cooled molecules in the jet are probed with microwave radiation to obtain the rotational spectrum of S₂O.

Parameters:

  • Stagnation pressure behind the pulsed valve: ~3.5 atm[3]

  • Discharge potential: 1.0–1.3 kV[3]

  • Sulfur reservoir temperature: ~190 °C[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow for the synthesis and analysis of S₂O.

S2O_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Sulfur_Vapor Sulfur Vapor (Sₙ) Mixing Gas Mixing Sulfur_Vapor->Mixing SO2_Gas Sulfur Dioxide (SO₂) SO2_Gas->Mixing Carrier_Gas Carrier Gas (Ar/Ne) Carrier_Gas->Mixing Discharge Electrical Discharge (Glow or Microwave) Mixing->Discharge Reactant Stream Expansion Supersonic Expansion (Cooling) Discharge->Expansion Product Stream (S₂O, unreacted species) Spectroscopy Spectroscopic Detection Expansion->Spectroscopy

Caption: Experimental workflow for the synthesis and spectroscopic analysis of S₂O.

S2O_Formation_Pathway S_vapor Sulfur Vapor (Sₙ) S_atoms Sulfur Atoms/Radicals (S) S_vapor->S_atoms Dissociation SO2 Sulfur Dioxide (SO₂) S2O This compound (S₂O) SO2->S2O Reaction Energy Energy Input (Electrical Discharge) Energy->S_vapor Energy->SO2 S_atoms->S2O

Caption: Simplified reaction pathway for the formation of S₂O.

Conclusion

The formation of this compound from sulfur vapor and sulfur dioxide, primarily through electrical discharge methods, is a well-established though technically detailed process. This guide has provided a consolidated resource covering the essential aspects of S₂O synthesis, including detailed experimental considerations and a compilation of key quantitative data. The provided workflows and reaction pathway diagrams offer a visual aid to understanding the process. It is hoped that this technical guide will be a valuable tool for researchers and professionals working with sulfur compounds and reactive chemical species. Further research to quantify reaction yields under varying experimental conditions would be a valuable addition to the field.

References

Methodological & Application

Application Notes and Protocols for Matrix Isolation Studies of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of the transient molecule disulfur (B1233692) monoxide (S₂O) using matrix isolation techniques. This methodology allows for the trapping and spectroscopic characterization of highly reactive species in an inert, low-temperature environment.

Introduction to Matrix Isolation of S₂O

Disulfur monoxide (S₂O) is a reactive sulfur oxide species of significant interest in various chemical and atmospheric processes. Due to its transient nature, direct study under normal conditions is challenging. Matrix isolation is a powerful technique that overcomes this limitation by trapping individual S₂O molecules in a solid, inert gas matrix at cryogenic temperatures (typically below 20 K).[1][2] This isolation prevents intermolecular reactions, allowing for detailed spectroscopic analysis.[2][3]

The inert matrix, usually a noble gas like argon or nitrogen, is transparent in the infrared region, making it ideal for vibrational spectroscopy.[4] In the matrix, molecular rotation is quenched, resulting in sharp absorption bands that provide precise information about the vibrational modes of the trapped molecule.[1][4]

Key Applications

  • Spectroscopic Characterization: Obtain high-resolution infrared and Raman spectra of S₂O to determine its molecular structure and vibrational frequencies.

  • Photochemistry Studies: Investigate the photochemical behavior of S₂O by irradiating the matrix-isolated molecule with specific wavelengths of light and monitoring the resulting spectral changes.[5]

  • Reaction Intermediate Trapping: Isolate and identify S₂O as an intermediate in chemical reactions by trapping the reaction mixture in a cryogenic matrix.[2][5]

Data Presentation: Spectroscopic Data for S₂O

The following table summarizes the experimentally observed vibrational frequencies for S₂O isolated in an argon matrix.

Vibrational ModeIsotopeWavenumber (cm⁻¹) in Ar MatrixSpectroscopic TechniqueReference
ν₁ (S-S stretch)³²S₂¹⁶O1165Infrared[6]
ν₂ (S-S-O bend)³²S₂¹⁶O387Infrared[6]
ν₃ (S-O stretch)³²S₂¹⁶O679Infrared[6]
ν₁ (S-S stretch)³²S₂¹⁸O1165Infrared[6]
ν₃ (S-O stretch)³²S₂¹⁸O650Infrared[6]
ν₁ (S-S stretch)-1165.2Raman[7]
ν₂ (S-S-O bend)-388.2Raman[7]
ν₃ (S-O stretch)-675.5Raman[7]

Experimental Protocols

Protocol 1: Generation and Matrix Isolation of S₂O from Thionyl Chloride and Silver Sulfide (B99878)

This protocol describes the generation of S₂O via the reaction of thionyl chloride (SOCl₂) vapor with heated silver sulfide (Ag₂S) and subsequent trapping in an argon matrix.

Materials:

  • Thionyl chloride (SOCl₂)

  • Silver sulfide (Ag₂S) powder

  • High-purity argon gas (matrix)

  • Cryostat capable of reaching temperatures of 10-20 K

  • Infrared spectrometer

  • Vacuum line and deposition setup

Procedure:

  • Precursor Preparation: Place Ag₂S powder in a quartz tube and heat to approximately 160°C under vacuum to activate it.

  • S₂O Generation: Pass a slow stream of SOCl₂ vapor over the heated Ag₂S. The reaction produces S₂O gas.

  • Matrix Deposition: Co-deposit the generated S₂O gas with a large excess of argon gas onto a pre-cooled (15 K) CsI or KBr window within the cryostat. The typical matrix ratio of Ar:S₂O should be greater than 1000:1 to ensure proper isolation.

  • Spectroscopic Analysis: Record the infrared spectrum of the deposited matrix. The characteristic absorption bands of S₂O should be observable.

  • Annealing (Optional): To study potential diffusion and aggregation effects, the matrix can be warmed to a slightly higher temperature (e.g., 30-35 K for argon) and then recooled for further spectroscopic analysis.

  • Photolysis (Optional): To investigate the photochemistry of S₂O, the matrix can be irradiated with a UV or visible light source (e.g., a mercury arc lamp). Infrared spectra are recorded at various irradiation times to monitor the decay of S₂O and the appearance of new photoproducts.

Protocol 2: In-situ Generation of S₂O by Photolysis of a Precursor

This protocol details the generation of S₂O directly within the cryogenic matrix by photolyzing a suitable precursor molecule.

Materials:

  • A suitable S₂O precursor (e.g., 1,2,4-trithiolane (B1207055) 1-oxide derivative)

  • High-purity argon gas

  • Cryostat (10-20 K)

  • Infrared spectrometer

  • UV light source (e.g., mercury arc lamp with filters)

  • Vacuum line and deposition setup

Procedure:

  • Precursor Deposition: Volatilize the precursor molecule by gentle heating under vacuum and co-deposit it with a large excess of argon onto the cold window (15 K).

  • Initial Spectrum: Record the infrared spectrum of the matrix-isolated precursor.

  • Photolysis: Irradiate the matrix with UV light of a wavelength known to induce photodecomposition of the precursor.

  • Spectroscopic Monitoring: Periodically interrupt the photolysis and record the infrared spectrum to monitor the decrease in the precursor's absorption bands and the growth of new bands corresponding to S₂O and other photoproducts.

  • Product Identification: Compare the observed new absorption bands with the known vibrational frequencies of S₂O to confirm its formation.

Visualizations

Experimental_Workflow Experimental Workflow for Matrix Isolation of S₂O cluster_generation S₂O Generation cluster_isolation Matrix Isolation cluster_analysis Spectroscopic Analysis & Further Study gen_method1 Precursor Vaporization (e.g., SOCl₂) gen_method2 Reaction over Heated Substrate (e.g., Ag₂S) gen_method1->gen_method2 Gas Flow codeposition Co-deposition with Inert Gas (e.g., Ar) on Cold Window (15K) gen_method2->codeposition S₂O Gas Stream matrix S₂O Isolated in Argon Matrix codeposition->matrix ir_spec Infrared Spectroscopy matrix->ir_spec raman_spec Raman Spectroscopy matrix->raman_spec photolysis Photolysis (UV/Vis Irradiation) matrix->photolysis annealing Annealing matrix->annealing photolysis->ir_spec Monitor Photoproducts annealing->ir_spec Monitor Diffusion Effects

Caption: Workflow for S₂O generation and matrix isolation.

S2O_Formation_Pathway Simplified Formation Pathway of S₂O SOCl2 SOCl₂ (g) S2O S₂O (g) SOCl2->S2O Reaction Ag2S Ag₂S (s) Ag2S->S2O Reaction AgCl AgCl (s)

Caption: Reaction for generating S₂O from SOCl₂ and Ag₂S.

References

Application Notes and Protocols for Microwave Spectroscopy of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microwave spectroscopy of disulfur (B1233692) monoxide (S₂O), a transient species of significant interest in chemical physics and astrochemistry. The detailed protocols and data presented herein are intended to guide researchers in the spectroscopic characterization of S₂O and similar reactive molecules.

Introduction

Disulfur monoxide (S₂O) is a bent, asymmetric top molecule with a singlet electronic ground state.[1] Its transient nature makes it a challenging but rewarding subject for spectroscopic investigation. Microwave spectroscopy is an ideal technique for studying S₂O as it provides high-resolution data on its rotational energy levels, allowing for precise determination of its molecular structure, dipole moment, and other important physical properties.[2][3] The spectroscopic signature of S₂O is well-understood, making it a valuable reference species in complex chemical environments.[1]

Molecular Properties and Spectroscopic Constants

Microwave spectroscopy has enabled the precise determination of the rotational constants, centrifugal distortion constants, and the dipole moment of this compound. These parameters are crucial for predicting rotational transition frequencies and for the detailed understanding of the molecule's structure and dynamics.

Rotational and Centrifugal Distortion Constants

The rotational spectrum of S₂O has been extensively studied, leading to accurate values for its ground state rotational and centrifugal distortion constants. These constants are essential for predicting the frequencies of rotational transitions, which is critical for astronomical searches and for monitoring the molecule in laboratory experiments.

Table 1: Ground State Rotational and Centrifugal Distortion Constants of ³²S₂¹⁶O [4]

ParameterValue (MHz)
A41915.44
B5059.07
C4507.19
δJ1.895 x 10⁻³
δJK-3.192 x 10⁻²
δK1.197
δJ3.453 x 10⁻⁴
δK1.223 x 10⁻²

Table 2: Rotational Constants for S₂O Isotopologues [4][5]

IsotopologueA (MHz)B (MHz)C (MHz)
³²S₂¹⁶O41914.405059.094507.14
³⁴S³²S¹⁶O---
³²S³⁴S¹⁶O---

Note: A comprehensive set of spectroscopic constants for various isotopologues can be found in the cited literature.[6]

Dipole Moment

The permanent electric dipole moment of S₂O has been determined from the Stark effect in its microwave spectrum. The molecule has two non-zero dipole moment components along the a and b principal axes of inertia.

Table 3: Dipole Moment Components of ³²S₂¹⁶O [4]

ComponentValue (Debye)
µₐ0.875 ± 0.01
µₑ1.18 ± 0.02
µ (total) 1.47 ± 0.02
Molecular Structure

The rotational constants obtained from the microwave spectra of S₂O and its isotopologues have been used to determine its precise molecular structure.

Table 4: Molecular Structure of S₂O [1][4]

ParameterValue
S-S bond length1.884 ± 0.010 Å
S-O bond length1.465 ± 0.010 Å
S-S-O bond angle118° 0' ± 30'

Experimental Protocols

The successful microwave spectroscopic study of this compound relies on its efficient in-situ generation and subsequent analysis in a high-resolution spectrometer.

Synthesis of this compound

This compound is a reactive species and must be generated in a flow system immediately prior to spectroscopic investigation. A common and effective method involves the reaction of thionyl chloride (SOCl₂) with silver sulfide (B99878) (Ag₂S).[1]

Protocol 1: Synthesis of S₂O

  • Apparatus: A flow system consisting of a quartz tube reactor, a vacuum pump, and a connection to the microwave spectrometer.

  • Reagents:

    • Thionyl chloride (SOCl₂)

    • Silver(I) sulfide (Ag₂S) powder

  • Procedure:

    • Pack a section of the quartz tube with Ag₂S powder.

    • Heat the Ag₂S to approximately 160°C.

    • Introduce SOCl₂ vapor into the flow tube over the heated Ag₂S.

    • The reaction SOCl₂ + Ag₂S → 2 AgCl + S₂O proceeds, generating S₂O gas.[1]

    • The gaseous products, including S₂O, are continuously pumped through the microwave spectrometer's absorption cell.

Another method involves passing a discharge through sulfur dioxide (SO₂).[4]

Microwave Spectroscopy

A pulsed-beam Fourier Transform Microwave (FTMW) spectrometer is ideally suited for studying transient molecules like S₂O due to its high sensitivity and resolution.[7][8]

Protocol 2: Microwave Spectroscopy of S₂O

  • Spectrometer Setup:

    • A pulsed-beam Fourier Transform Microwave (FTMW) spectrometer operating in the appropriate frequency range (typically 7-40 GHz).[7][8]

    • A Fabry-Pérot cavity.

    • A pulsed nozzle for introducing the gas sample into the cavity.

  • Procedure:

    • The S₂O gas generated from the synthesis protocol is mixed with a carrier gas (e.g., Argon or Neon) and introduced into the vacuum chamber via the pulsed nozzle.

    • A short microwave pulse is used to polarize the molecules in the supersonic jet.

    • The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

    • The FID signal is Fourier transformed to obtain the frequency domain spectrum, revealing the rotational transitions of S₂O.

    • To determine the dipole moment, Stark electrodes are used to apply a known electric field, and the resulting splitting of the rotational lines is analyzed.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the microwave spectroscopy of this compound.

experimental_workflow cluster_synthesis S₂O Generation cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis synthesis Synthesis of S₂O (e.g., SOCl₂ + Ag₂S) spectrometer Pulsed-Beam FTMW Spectrometer synthesis->spectrometer Gas Flow detection FID Detection spectrometer->detection processing Fourier Transform detection->processing assignment Spectral Line Assignment processing->assignment fitting Hamiltonian Fitting assignment->fitting results Molecular Constants & Structure fitting->results

Caption: Experimental workflow for S₂O microwave spectroscopy.

Logical Relationship of Spectroscopic Data

This diagram shows the logical flow from the acquired spectroscopic data to the determination of molecular properties.

data_relationship cluster_data Experimental Data cluster_analysis Analysis cluster_results Derived Properties spectrum Microwave Spectrum (Transition Frequencies) rot_consts Rotational Constants (A, B, C) spectrum->rot_consts cd_consts Centrifugal Distortion Constants spectrum->cd_consts stark_spectrum Stark Effect Data (Line Splittings) dipole Dipole Moment (µₐ, µₑ, µ) stark_spectrum->dipole structure Molecular Structure (Bond Lengths, Angle) rot_consts->structure dynamics Molecular Dynamics cd_consts->dynamics

Caption: Relationship between spectroscopic data and molecular properties.

References

Application Notes and Protocols for Photoelectron Spectroscopy of the S₂O⁻ Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols and data interpretation for the photoelectron spectroscopy of the disulfur (B1233692) monoxide anion (S₂O⁻). This information is crucial for researchers in physical chemistry, atmospheric sciences, and drug development who are interested in the electronic structure and reactivity of sulfur-containing transient species.

Data Presentation

The following table summarizes the key quantitative data obtained from the photoelectron spectroscopy of the S₂O⁻ anion, as well as corresponding properties of the neutral S₂O molecule for comparison.

PropertyS₂O⁻ AnionNeutral S₂O
Electron Affinity (EA) 1.83 ± 0.02 eVN/A
Vibrational Frequencies
ν₁ (S-O stretch)Not Reported1165 cm⁻¹
ν₂ (S-S-O bend)Not Reported387 cm⁻¹
ν₃ (S-S stretch)670 ± 30 cm⁻¹679 cm⁻¹
Molecular Geometry
Bond Length (S-S)1.93 Å (calculated)1.882 Å
Bond Length (S-O)1.55 Å (calculated)1.465 Å
Bond Angle (∠SSO)114° (calculated)118.07°

Experimental Protocols

The following protocols are based on the methodologies employed in the seminal work on the photoelectron spectroscopy of S₂O⁻.

Generation of the S₂O⁻ Anion

The S₂O⁻ anions are produced in a flowing afterglow ion source. This method involves the reaction of a suitable precursor with a reactant gas to generate the desired anion.

  • Precursor Preparation: Thionyl chloride (SOCl₂) is used as the precursor for generating the S₂O⁻ anion. The vapor of SOCl₂ is entrained in a stream of argon carrier gas.

  • Ionization and Reaction: The Ar/SOCl₂ mixture is passed through a microwave discharge. This creates a plasma containing various ions and reactive species.

  • Anion Formation: The resulting mixture is then reacted with hydrogen sulfide (B99878) (H₂S) gas downstream from the discharge. The S₂O⁻ anions are formed through a series of ion-molecule reactions.

  • Ion Extraction and Transport: The newly formed anions are extracted from the flowing afterglow region and guided by a series of ion optics into a high-vacuum chamber.

Mass Selection

To ensure that only the S₂O⁻ anions are interrogated by the laser, mass selection is performed.

  • Ion Focusing: The extracted ion beam is focused into the entrance of a mass spectrometer.

  • Mass Analysis: A Wien filter (a velocity filter) is used to separate the ions based on their mass-to-charge ratio. The electric and magnetic fields of the Wien filter are adjusted to allow only the ions with the mass of S₂O⁻ (m/z = 80 for ³²S₂¹⁶O⁻) to pass through.

Photoelectron Spectroscopy

The mass-selected S₂O⁻ anions are then subjected to photoelectron spectroscopy.

  • Ion Beam Interaction: The beam of S₂O⁻ anions is crossed with a high-intensity, fixed-frequency laser beam. An argon ion laser operating at 488 nm (2.540 eV photon energy) is a suitable light source.

  • Photodetachment: The laser photons interact with the S₂O⁻ anions, causing the detachment of an electron: S₂O⁻ + hν → S₂O + e⁻

  • Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using a hemispherical electron energy analyzer. The analyzer is operated at a constant pass energy to ensure high resolution.

  • Data Acquisition: The number of electrons detected at each kinetic energy is recorded to generate the photoelectron spectrum. The electron binding energy is then calculated by subtracting the measured electron kinetic energy from the photon energy of the laser.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the experimental setup for the photoelectron spectroscopy of the S₂O⁻ anion.

Experimental_Workflow cluster_source Ion Source (Flowing Afterglow) cluster_analysis Analysis Ar Ar Carrier Gas MW Microwave Discharge Ar->MW SOCl2 SOCl₂ Precursor SOCl2->MW Reaction Ion-Molecule Reactions MW->Reaction H2S H₂S Reactant H2S->Reaction IonOptics Ion Optics Reaction->IonOptics S₂O⁻ Anions MassFilter Wien Filter (Mass Selection) IonOptics->MassFilter Laser Ar⁺ Laser (488 nm) MassFilter->Laser Mass-Selected S₂O⁻ Beam Analyzer Hemispherical Electron Analyzer Laser->Analyzer Photodetached e⁻ Detector Electron Detector Analyzer->Detector

Experimental workflow for S₂O⁻ photoelectron spectroscopy.
Photodetachment Process

This diagram illustrates the energetic relationship in the photodetachment of the S₂O⁻ anion.

Photodetachment_Process cluster_energy Energy Levels S2O_anion S₂O⁻ (Anion Ground State) S2O_neutral S₂O (Neutral Ground State) S2O_anion->S2O_neutral Photodetachment (hν) EA Electron Affinity (EA) Electron e⁻ (Detached Electron) S2O_neutral->Electron KE Kinetic Energy (KE) E0 Energy Photon Photon Energy (hν)

Energetics of the S₂O⁻ photodetachment process.

Application Notes and Protocols for the Generation of Disulfur Monoxide (S₂O) via Glow Discharge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfur (B1233692) monoxide (S₂O), a reactive sulfur oxide, has garnered interest for its potential applications in various chemical syntheses and as a ligand in coordination chemistry. Its transient nature necessitates in situ generation and characterization. This document provides detailed application notes and protocols for the generation of S₂O via a glow discharge method, specifically through a microwave discharge of sulfur vapor and sulfur dioxide (SO₂). The protocols outlined below are synthesized from established methodologies for generating unstable species in low-pressure plasma environments. While S₂O is not directly a therapeutic agent, sulfur-containing motifs are crucial in drug design, making the study and generation of novel sulfur-based reactive intermediates like S₂O relevant to drug development professionals exploring new synthetic pathways.

Principle of Generation

The generation of S₂O via glow discharge relies on the creation of a plasma from a mixture of sulfur vapor and sulfur dioxide. In the plasma, high-energy electrons collide with the precursor molecules, leading to their fragmentation and subsequent recombination into new species, including the desired S₂O. The process is conducted under low pressure to ensure a stable glow discharge and to minimize unwanted side reactions. Due to the inherent instability of S₂O at room temperature, the product is typically trapped at cryogenic temperatures for subsequent analysis.

Experimental Setup

A typical experimental setup for the generation of S₂O via glow discharge consists of a gas handling system, a plasma reactor, a power source, a pumping system, and a cryogenic trapping system.

Table 1: Key Components of the S₂O Generation Apparatus

ComponentDescriptionTypical Specifications
Gas Handling System Manages the flow of precursor gases (e.g., SO₂, Ar) into the reactor.Mass flow controllers for precise gas metering.
Sulfur Vapor Source A heated reservoir containing elemental sulfur to introduce sulfur vapor into the gas stream.Temperature-controlled oven or heating tape.
Plasma Reactor A quartz or borosilicate glass tube where the glow discharge is initiated.Dimensions can vary, e.g., 1-2 cm inner diameter, 20-30 cm length.
Power Source Provides the energy to create and sustain the plasma.Microwave generator (e.g., 2.45 GHz) with a resonant cavity, or a high-voltage DC power supply.
Pumping System Maintains the low pressure required for the glow discharge.Rotary vane pump, often in combination with a diffusion or turbomolecular pump.
Pressure Gauge Monitors the pressure within the reactor.Capacitance manometer or Pirani gauge.
Cryogenic Trap A cold surface to condense and collect the S₂O product.U-tube or cold finger cooled with liquid nitrogen.
Analytical Instruments For characterization of the trapped product.Microwave spectrometer, mass spectrometer, or infrared spectrometer.

Experimental Protocols

Protocol 1: Generation of S₂O using Microwave Discharge

This protocol describes the generation of S₂O from elemental sulfur and sulfur dioxide using a microwave-induced plasma.

1. System Preparation:

  • Assemble the glow discharge apparatus as depicted in the workflow diagram below.

  • Load the sulfur reservoir with elemental sulfur powder.

  • Evacuate the entire system to a base pressure of approximately 10⁻³ Torr.

2. Precursor Introduction:

  • Gently heat the sulfur reservoir to a temperature sufficient to generate a low partial pressure of sulfur vapor (e.g., 80-120 °C).

  • Introduce a carrier gas, such as Argon, at a controlled flow rate (e.g., 5-20 sccm) to transport the sulfur vapor into the discharge tube.

  • Introduce sulfur dioxide (SO₂) gas into the carrier gas stream at a controlled flow rate (e.g., 1-5 sccm).

3. Glow Discharge Initiation and S₂O Generation:

  • Adjust the pumping speed to maintain a steady operating pressure within the discharge tube, typically in the range of 0.1 to 1.0 Torr.

  • Apply microwave power (e.g., 50-200 W) to the resonant cavity to initiate and sustain the glow discharge. A characteristic glow will be visible in the plasma zone.

  • The plasma will induce the reaction between sulfur vapor and SO₂ fragments to form S₂O.

4. Cryogenic Trapping of S₂O:

  • Position a cryogenic trap (e.g., a U-tube immersed in liquid nitrogen) downstream from the discharge zone.

  • The gas mixture exiting the plasma, containing S₂O, unreacted precursors, and other byproducts, will pass through the trap.

  • S₂O, along with unreacted SO₂, will condense on the cold surface of the trap.

5. Sample Analysis:

  • After a sufficient collection time, isolate the cryogenic trap from the main vacuum system.

  • Slowly warm the trap to allow for the controlled release of the trapped species.

  • Analyze the evolved gases using appropriate spectroscopic techniques, such as microwave spectroscopy or mass spectrometry, to identify and quantify the S₂O produced.[1][2]

Table 2: Typical Operating Parameters for S₂O Generation

ParameterTypical Range
Pressure 0.1 - 1.0 Torr
Microwave Power 50 - 200 W
Sulfur Reservoir Temp. 80 - 120 °C
Ar Flow Rate 5 - 20 sccm
SO₂ Flow Rate 1 - 5 sccm

Visualization of Experimental Workflow

S2O_Generation_Workflow cluster_precursors Precursor Introduction cluster_generation S2O Generation cluster_collection Product Collection & Analysis Sulfur Sulfur Vapor Mixer Gas Mixing Sulfur->Mixer SO2 SO2 Gas SO2->Mixer Ar Ar Carrier Gas Ar->Mixer Discharge Glow Discharge Reactor Mixer->Discharge Low Pressure Trap Cryogenic Trap (-196 °C) Discharge->Trap S2O Product Analysis Spectroscopic Analysis Trap->Analysis Vaporization

Caption: Workflow for the generation and analysis of S₂O.

Characterization of S₂O

The unambiguous identification of the transient S₂O molecule is critical. The following techniques are typically employed:

  • Microwave Spectroscopy: This is a powerful technique for identifying small, polar molecules in the gas phase. The rotational spectrum of S₂O is unique and serves as a definitive fingerprint for its identification.[1][2]

  • Mass Spectrometry: Mass spectrometry can be used to detect the parent ion of S₂O (m/z = 80 for ³²S₂¹⁶O). High-resolution mass spectrometry can confirm the elemental composition.

  • Infrared (IR) Spectroscopy (Matrix Isolation): The products of the discharge can be co-condensed with an inert gas (like argon) onto a cold window (e.g., at 10 K). This matrix isolates the individual molecules, allowing for their IR spectra to be recorded. The vibrational frequencies of S₂O can then be compared to theoretical calculations.

Signaling Pathways and Logical Relationships

While S₂O itself is not directly involved in biological signaling pathways in the context of drug action, the generation of such reactive intermediates is a key step in the synthesis of novel sulfur-containing compounds. The logical relationship in this process is a linear progression from stable precursors to a reactive intermediate, which can then be used in subsequent synthetic steps.

Logical_Relationship Precursors Stable Precursors (Sulfur, SO2) GlowDischarge Glow Discharge (Energy Input) Precursors->GlowDischarge S2O Reactive Intermediate (S2O) GlowDischarge->S2O Synthesis Further Synthetic Transformations S2O->Synthesis DrugScaffolds Novel Sulfur-Containing Drug Scaffolds Synthesis->DrugScaffolds

Caption: Logical flow from precursors to potential drug scaffolds.

Safety Considerations

  • Glow discharge systems operate at high voltages or with microwave radiation, which can be hazardous. Ensure all high-voltage connections are properly insulated and that microwave systems are well-shielded.

  • Sulfur dioxide is a toxic and corrosive gas. All gas handling should be performed in a well-ventilated fume hood.

  • Cryogenic liquids such as liquid nitrogen can cause severe burns. Appropriate personal protective equipment (gloves, goggles) must be worn.

  • The glass components of the vacuum system are susceptible to implosion. Safety glasses should be worn at all times when working with the apparatus.

Conclusion

The generation of disulfur monoxide via glow discharge is a valuable technique for producing this reactive intermediate for further study and potential synthetic applications. The protocols and information provided herein offer a comprehensive guide for researchers interested in exploring the chemistry of S₂O. Careful attention to the experimental setup, operating parameters, and safety precautions is essential for the successful and safe execution of these experiments.

References

Application Notes & Protocols: Trapping Disulfur Monoxide with Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a highly reactive and unstable molecule under ambient conditions, readily disproportionating into sulfur dioxide (SO₂) and elemental sulfur.[1][2] This inherent instability has historically hindered the comprehensive study of its chemistry and potential biological relevance. However, the use of transition metal complexes to trap and stabilize S₂O has emerged as a powerful strategy to overcome this challenge.[3] By coordinating to a metal center, the S₂O moiety can be rendered stable enough for characterization and further reactivity studies. This opens avenues for exploring its coordination chemistry, electronic structure, and potential as a synthon for novel sulfur-containing compounds, which may have applications in drug development and materials science.

The primary method for generating S₂O for trapping experiments involves the thermal or metal-induced retro-Diels-Alder reaction of a stable precursor.[3] Once generated in situ, the transient S₂O can be intercepted by a coordinatively unsaturated transition metal complex to form a stable M-S₂O adduct. These complexes are typically characterized by a side-on (η²) coordination of the S₂O ligand through its two sulfur atoms.[4]

These application notes provide an overview of the trapping of disulfur monoxide with transition metal complexes, including a summary of key quantitative data and detailed experimental protocols for the synthesis and characterization of these fascinating compounds.

Data Presentation: Transition Metal-S₂O Complexes

The following table summarizes key quantitative data for a selection of transition metal complexes containing a trapped this compound ligand.

Transition Metal ComplexS₂O PrecursorKey Spectroscopic Data (IR, cm⁻¹)S-S Bond Length (Å)S-O Bond Length (Å)Reference
[Ir(dppe)₂(S₂O)]⁺Oxidation of a disulfur ligandNot specifiedNot specifiedNot specified[4]
OsCl(NO)(PPh₃)₂(S₂O)Oxidation of a disulfur ligandNot specifiedNot specifiedNot specified[4]
NbCl(η-C₅H₅)₂(S₂O)Oxidation of a disulfur ligandNot specifiedNot specifiedNot specified[4]
Mn(CO)₂(η-C₅Me₅)(S₂O)Oxidation of a disulfur ligandNot specifiedNot specifiedNot specified[4]
Re(CO)₂(η-C₅Me₅)(S₂O)Oxidation of a disulfur ligandNot specifiedNot specifiedNot specified[4]
Re(CO)₂(η-C₅H₅)(S₂O)Oxidation of a disulfur ligandNot specifiedNot specifiedNot specified[4]
Mo(S₂O)(S₂CNEt₂)₃Oxidation of a dithiocarbamate (B8719985) complexNot specifiedNot specifiedNot specified[4][5]
(p-tolyl)Mn(CO)₂(S₂O)4,5-diphenyl-3,6-dihydro-1,2-dithiin 1-oxideν(CO) 1955, 1885; ν(SO) 1110Not specifiedNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of a Stable this compound Precursor

This protocol describes the synthesis of a stable S₂O precursor, 4,5-diphenyl-3,6-dihydro-1,2-dithiin 1-oxide, which can be used to generate S₂O via a transition metal-assisted retro-Diels-Alder reaction.[3][6]

Materials:

  • Stilbene (B7821643)

  • Thionyl chloride (SOCl₂)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Hexanes

Procedure:

  • Synthesis of 1,2-dichloro-1,2-diphenylethane (B1173916): To a solution of stilbene in CH₂Cl₂, add SOCl₂ and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure to yield the crude product.

  • Synthesis of 2,3-diphenyl-1,3-butadiene (B1231347): Prepare a solution of 1,2-dichloro-1,2-diphenylethane in ethanol. Separately, prepare a solution of Na₂S·9H₂O in water. Add the ethanolic solution to the aqueous solution and reflux the mixture. After cooling, extract the product with hexanes. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to obtain the diene.

  • Synthesis of 4,5-diphenyl-3,6-dihydro-1,2-dithiin: Dissolve the 2,3-diphenyl-1,3-butadiene in a suitable solvent and react it with a source of S₂. Monitor the reaction by TLC. Upon completion, purify the product by column chromatography.

  • Synthesis of 4,5-diphenyl-3,6-dihydro-1,2-dithiin 1-oxide: Dissolve the dithiin in CH₂Cl₂ and cool the solution to 0 °C. Add a solution of m-CPBA in CH₂Cl₂ dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. Recrystallize the crude product from a suitable solvent system to obtain the pure S₂O precursor.

Protocol 2: Trapping of this compound with a Manganese Carbonyl Complex

This protocol details the trapping of S₂O, generated from 4,5-diphenyl-3,6-dihydro-1,2-dithiin 1-oxide, with a coordinatively unsaturated manganese complex.[6]

Materials:

  • (p-tolyl)Mn(CO)₅

  • 4,5-diphenyl-3,6-dihydro-1,2-dithiin 1-oxide (S₂O precursor)

  • Tetrahydrofuran (THF)

  • Hexanes

  • Photochemical reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, prepare a solution of (p-tolyl)Mn(CO)₅ in THF.

  • Irradiate the solution with a UV lamp in a photochemical reactor to generate the coordinatively unsaturated species [(p-tolyl)Mn(CO)₂(THF)]. The generation of this intermediate can be monitored by the characteristic color change of the solution.

  • To the solution of the photogenerated complex, add a solution of the S₂O precursor in THF.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by IR spectroscopy, observing the disappearance of the CO stretching frequencies of the starting manganese complex and the appearance of new CO and SO stretching bands corresponding to the product, (p-tolyl)Mn(CO)₂(S₂O).

  • Upon completion of the reaction, remove the THF under reduced pressure.

  • Purify the resulting solid by recrystallization from a layered solution of THF and hexanes to yield the crystalline product.

Mandatory Visualization

Diagram 1: Experimental Workflow for Trapping S₂O

Trapping_S2O_Workflow A Generate Coordinatively Unsaturated Metal Complex (e.g., (p-tolyl)Mn(CO)₂(THF)) C Reaction Mixture (THF) A->C B S₂O Precursor (4,5-diphenyl-3,6-dihydro- 1,2-dithiin 1-oxide) B->C D Transition Metal-Assisted Retro-Diels-Alder Reaction C->D Stir at RT F Trapping of S₂O C->F E In situ Generation of S₂O D->E E->F G Formation of Stable M-S₂O Complex ((p-tolyl)Mn(CO)₂(S₂O)) F->G H Isolation and Purification G->H I Characterization (IR, X-ray) H->I

Caption: Workflow for trapping S₂O with a transition metal complex.

Diagram 2: Logical Relationship in S₂O Trapping

S2O_Trapping_Logic cluster_precursor S₂O Generation cluster_trapping Trapping Precursor Stable S₂O Precursor Activation Activation (Thermal or Metal-Assisted) Precursor->Activation S2O Reactive S₂O Species Activation->S2O Byproduct Stable Byproduct (e.g., Diene) Activation->Byproduct TrappedComplex Stable M-S₂O Complex S2O->TrappedComplex MetalComplex Coordinatively Unsaturated Transition Metal Complex MetalComplex->TrappedComplex

Caption: Logical steps in the generation and trapping of S₂O.

References

Application Notes & Protocols: Analytical Methods for Detecting Low Concentration Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfur monoxide (S₂O), a reactive sulfur species (RSS), is a molecule of growing interest in various fields, including atmospheric chemistry, astrochemistry, and potentially in biological systems. Due to its high reactivity and instability under ambient conditions, detecting and quantifying S₂O at low concentrations presents a significant analytical challenge. These application notes provide an overview and detailed protocols for advanced analytical techniques suitable for the detection of trace levels of S₂O. The primary methods covered are Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) and Microwave Spectroscopy. Mass Spectrometry is also discussed as a viable technique.

Overview of Analytical Methods

The detection of S₂O is complicated by its transient nature. The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): This is a highly sensitive and selective method for the determination of sulfur-containing compounds. It is particularly well-suited for the analysis of gaseous samples. The principle of SCD involves the conversion of all sulfur compounds into sulfur monoxide (SO) in a high-temperature combustion chamber. The SO then reacts with ozone (O₃) to produce an excited state of sulfur dioxide (SO₂*), which emits light upon relaxation. This emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of sulfur in the sample. A key advantage of SCD is its equimolar response to different sulfur compounds, meaning the detector response is proportional to the number of sulfur atoms, simplifying quantification.[1][2]

  • Microwave Spectroscopy: This is a high-resolution spectroscopic technique that probes the rotational transitions of molecules in the gas phase. Each molecule has a unique rotational spectrum, providing an unambiguous "fingerprint" for its identification. Microwave spectroscopy is exceptionally specific and can be used for the structural characterization of molecules like S₂O.[3][4][5] While primarily a research tool for studying molecular properties, its high specificity makes it a powerful analytical technique for identifying and quantifying known species in simple gas mixtures.

  • Mass Spectrometry (MS): This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It can provide information about the molecular weight and structure of the analyte. Mass spectrometry has been used to study S₂O and its ion-molecule reactions.[6] For quantitative analysis, MS can be highly sensitive and specific, particularly when coupled with a separation technique like gas chromatography (GC-MS).

Quantitative Data Summary

Direct and validated quantitative performance data for the analysis of S₂O, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ), are not widely published due to the compound's reactive nature. However, the performance of GC-SCD for other volatile sulfur compounds can provide a reasonable estimate of the expected sensitivity for S₂O.

Analytical MethodAnalyte(s)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity RangeNotes
Gas Chromatography - Sulfur Chemiluminescence Detection (GC-SCD)H₂S, COS, CS₂, Mercaptans (as proxies for S₂O)< 10 ppb~4 ppb> 10⁴The SCD exhibits an equimolar response to sulfur, meaning the response is independent of the compound's structure.[7] This allows for the estimation of total sulfur content even without specific calibration for every compound. The LOD for S₂O is expected to be in the low ppb range.[7][8]
Microwave SpectroscopyS₂ONot widely reportedNot widely reportedInstrument-dependentHighly specific for S₂O.[3][4][5] Quantitative analysis requires calibration with a standard of known concentration. Sensitivity is dependent on the transition dipole moment of the molecule and the spectrometer's characteristics.
Mass Spectrometry (MS)S₂O radical cation (S₂O⁺)Not widely reportedNot widely reportedInstrument-dependentHigh sensitivity and selectivity are achievable, especially with high-resolution mass spectrometry or tandem MS (MS/MS).[6] Quantification requires appropriate standards and careful method development.

Experimental Protocols

Protocol for S₂O Detection by Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This protocol is adapted from standard methods for the analysis of volatile sulfur compounds and is expected to be effective for S₂O. Validation of this method specifically for S₂O is required.

Objective: To separate and quantify low concentrations of S₂O in a gaseous matrix.

Materials and Instrumentation:

  • Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD).

  • Inert sample loop and transfer lines (e.g., Sulfinert® treated).

  • GC column suitable for volatile sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD or similar).

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity Hydrogen and air for the SCD burner.

  • Ozone generator (typically integrated into the SCD).

  • Gas-tight syringes or a gas sampling valve for sample introduction.

  • S₂O gas standard (if available) or a precursor that generates a known amount of S₂O for calibration. Due to the instability of S₂O, in-situ generation and calibration may be necessary.

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column for sulfur analysis.

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 35-40°C) to separate highly volatile compounds and then ramp to a higher temperature to elute any less volatile components.

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

    • Set up the SCD according to the manufacturer's instructions. This includes setting the burner temperature (typically 700-900°C), hydrogen and air flows, and ensuring the ozone generator is active.

  • Sample Collection and Introduction:

    • Collect the gas sample in a Tedlar bag, gas-tight syringe, or by using an online sampling system.

    • Introduce a known volume of the sample into the GC via a gas sampling valve or direct injection.

  • Chromatographic Separation and Detection:

    • Initiate the GC run. The volatile compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • As compounds elute from the column, they enter the SCD. Sulfur-containing compounds are combusted to form SO.

    • The SO reacts with ozone, and the resulting chemiluminescence is detected.

  • Data Analysis:

    • Identify the S₂O peak based on its retention time, which is determined by running a known standard or by using a mass spectrometer for confirmation.

    • Quantify the amount of S₂O by comparing the peak area to a calibration curve generated from standards of known concentration. Given the equimolar response of the SCD, if a direct S₂O standard is unavailable, a calibration curve from another sulfur compound (e.g., H₂S or COS) can be used to estimate the sulfur concentration.

Protocol for S₂O Detection by Microwave Spectroscopy

This protocol describes a general approach for the spectroscopic identification of S₂O in the gas phase.

Objective: To unambiguously identify S₂O in a gas mixture through its rotational spectrum.

Materials and Instrumentation:

  • Fourier-transform microwave (FTMW) spectrometer or a millimeter/sub-millimeter wave absorption spectrometer.

  • Vacuum chamber and high-vacuum pumps.

  • Pulsed nozzle for introducing the gas sample into the spectrometer.

  • A method for generating S₂O in the gas phase (e.g., a discharge through SO₂ or sulfur vapor).[3][4]

  • Microwave source, detector, and data acquisition system.

Procedure:

  • Generation of S₂O:

    • S₂O is a transient species and must be generated in-situ. A common method is to pass a precursor gas, such as SO₂ diluted in an inert gas (e.g., Neon or Argon), through an electric discharge.[4] The discharge fragments the precursor molecules, and S₂O is formed in the subsequent reactions.

  • Sample Introduction:

    • The gas mixture containing S₂O is introduced into the high-vacuum chamber of the spectrometer via a pulsed nozzle. This creates a supersonic expansion, which cools the molecules to very low rotational temperatures, simplifying the spectrum.

  • Spectroscopic Measurement:

    • A pulse of microwave radiation is used to excite the rotational transitions of the molecules in the sample.

    • The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

    • The FID signal, which is in the time domain, is converted to a frequency-domain spectrum by a Fourier transform.

  • Data Analysis:

    • The resulting spectrum will show sharp absorption lines corresponding to the rotational transitions of the molecules in the sample.

    • The measured transition frequencies are compared to the known rotational spectrum of S₂O. The rotational constants of S₂O are well-established (A ≈ 41915 MHz, B ≈ 5059 MHz, C ≈ 4507 MHz).[3]

    • A match between the observed frequencies and the predicted spectrum provides a definitive identification of S₂O.

    • For quantitative analysis, the intensity of the rotational transitions can be related to the concentration of S₂O, but this requires careful calibration and knowledge of the experimental conditions.

Visualizations

Experimental Workflow for GC-SCD Analysis

GC_SCD_Workflow cluster_sample Sample Handling cluster_gc Gas Chromatography cluster_scd Sulfur Chemiluminescence Detector cluster_data Data System Sample Gaseous Sample Injection Injection Port (Gas Sampling Valve) Sample->Injection GC_Column GC Column (Separation) Injection->GC_Column Carrier Gas Burner High-Temp Burner (S-compounds -> SO) GC_Column->Burner Elution Ozone_Reaction Reaction Chamber (SO + O3 -> SO2*) Burner->Ozone_Reaction PMT PMT (Light Detection) Ozone_Reaction->PMT Data_System Data Acquisition & Analysis PMT->Data_System Signal

Caption: Workflow for S₂O detection using GC-SCD.

Experimental Workflow for Microwave Spectroscopy

Microwave_Spectroscopy_Workflow cluster_generation S₂O Generation cluster_spectrometer FTMW Spectrometer cluster_analysis Data Analysis Precursor Precursor Gas (e.g., SO₂ in Ne) Discharge Electric Discharge Precursor->Discharge Nozzle Pulsed Nozzle Discharge->Nozzle Gas Mixture Vacuum_Chamber Vacuum Chamber (Supersonic Expansion) Nozzle->Vacuum_Chamber Detector Detector (FID Signal) Vacuum_Chamber->Detector Emission Microwave_Pulse Microwave Excitation Microwave_Pulse->Vacuum_Chamber FT Fourier Transform Detector->FT Time-Domain Signal Spectrum_Analysis Spectrum Analysis (Frequency vs. Known S₂O) FT->Spectrum_Analysis Frequency-Domain Spectrum

Caption: Workflow for S₂O detection by Microwave Spectroscopy.

References

Application Notes and Protocols for S₂O as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfur (B1233692) monoxide (S₂O) is an intriguing sulfur oxide that can serve as a unique ligand in organometallic chemistry. Its coordination to a metal center, typically in an η²-S,S fashion, opens up possibilities for novel reactivity and catalytic applications. This document provides an overview of the synthesis, characterization, and potential applications of organometallic complexes featuring the S₂O ligand, along with detailed experimental protocols for their preparation and analysis. While the direct use of S₂O complexes in drug development is not yet established, their unique reactivity may offer new pathways for the synthesis of complex organic molecules relevant to the pharmaceutical industry.

Synthesis of Organometallic S₂O Complexes

The primary route for the synthesis of organometallic S₂O complexes involves the controlled oxidation of a coordinated disulfur (S₂) ligand using an oxygen-atom transfer reagent, most commonly a peroxide.

A general synthetic workflow is depicted below:

SynthesisWorkflow Starting_Material Organometallic Disulfur (S₂) Complex [LₙM(S₂)] Reaction Oxidation Reaction Starting_Material->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Reaction Product Organometallic Disulfur Monoxide (S₂O) Complex [LₙM(S₂O)] Reaction->Product Purification Purification (e.g., Crystallization) Product->Purification

Caption: General workflow for the synthesis of organometallic S₂O complexes.

Experimental Protocol: Synthesis of [Ir(dppe)₂(S₂O)]PF₆

This protocol describes the synthesis of a cationic iridium(I) this compound complex from its corresponding disulfur precursor.

Materials:

  • [Ir(dppe)₂(S₂)]PF₆ (dppe = 1,2-bis(diphenylphosphino)ethane)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ir(dppe)₂(S₂)]PF₆ in dichloromethane to form a solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of one equivalent of m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution dropwise to the stirred, cooled solution of the iridium-disulfur complex. The reaction progress can be monitored by a color change.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Slowly warm the reaction mixture to room temperature and stir for another 2-3 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the residue with diethyl ether to remove any unreacted m-CPBA and its benzoic acid byproduct.

  • Redissolve the product in a minimal amount of dichloromethane and precipitate by the slow addition of diethyl ether.

  • Isolate the purified solid product by filtration, wash with diethyl ether, and dry under vacuum.

Characterization of Organometallic S₂O Complexes

The synthesized S₂O complexes can be thoroughly characterized using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for identifying the S-S and S-O stretching vibrations of the coordinated S₂O ligand.

Complexν(SO) (cm⁻¹)ν(SS) (cm⁻¹)Reference
[Ir(dppe)₂(S₂O)]⁺ ca. 1100ca. 650[1]
OsCl(NO)(PPh₃)₂(S₂O) ca. 1095ca. 640[2]
CpMn(CO)₂(S₂O) (Cp = C₅Me₅)ca. 1080ca. 660[3]

Note: The exact positions of the stretching frequencies can vary depending on the metal center, other ligands, and the solid-state packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for characterizing complexes containing phosphine (B1218219) ligands, such as [Ir(dppe)₂(S₂O)]⁺. The coordination of the S₂O ligand will influence the chemical shift of the phosphorus nuclei compared to the starting disulfur complex.

Complex³¹P NMR Chemical Shift (δ, ppm)
[Ir(dppe)₂(S₂)]⁺ ca. 25
[Ir(dppe)₂(S₂O)]⁺ ca. 30

Note: Chemical shifts are relative to an external standard and can be influenced by the solvent and temperature.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordinated S₂O ligand and its orientation with respect to the metal center. The η²-S,S coordination mode is a key structural feature.

ComplexM-S(O) (Å)M-S (Å)S-S (Å)S-O (Å)∠S-S-O (°)
[Ir(dppe)₂(S₂O)]⁺ ca. 2.35ca. 2.40ca. 1.95ca. 1.48ca. 115
OsCl(NO)(PPh₃)₂(S₂O) ca. 2.33ca. 2.38ca. 1.96ca. 1.47ca. 116

Note: These are representative values and the actual bond lengths and angles will be reported in the specific crystallographic information file (CIF) for each structure.

S2O_Coordination M M S1 S M->S1 η² S2 S M->S2 S1->S2 O O S2->O ReactivityPathways S2O_Complex [LₙM(S₂O)] Electrophilic_Attack Electrophilic Attack on S S2O_Complex->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack on S S2O_Complex->Nucleophilic_Attack Electrophile Electrophile (E⁺) Electrophile->Electrophilic_Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Nucleophilic_Attack Product_E [LₙM(S₂OE)]⁺ Electrophilic_Attack->Product_E Product_Nu [LₙM(S₂Nu)]⁻ + O Nucleophilic_Attack->Product_Nu

References

Application Notes and Protocols for the Computational Modeling of Disulfur Monoxide (S₂O) Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfur monoxide (S₂O), a lower sulfur oxide, is a reactive and unstable molecule of significant interest in various chemical contexts, from atmospheric chemistry to industrial processes. Understanding its reaction mechanisms is crucial for controlling sulfur-related emissions and for the synthesis of novel sulfur-containing compounds. Computational modeling provides a powerful tool to elucidate the complex reaction pathways of transient species like S₂O, offering insights into reaction thermodynamics and kinetics that are often challenging to obtain experimentally. These application notes provide a summary of key computational findings and detailed protocols for modeling S₂O reaction mechanisms.

Key Reaction Mechanisms of S₂O

Computational studies, particularly at the G3X(MP2) level of theory, have elucidated several key reaction pathways for the thermal decomposition of S₂O. The primary mechanisms involve the bimolecular reactions of S₂O, leading to the formation of various sulfur oxides and elemental sulfur allotropes.

Bimolecular Reactions of S₂O

The self-reaction of two S₂O molecules can proceed via cycloaddition pathways. These reactions are crucial in understanding the initial steps of S₂O decomposition in concentrated phases.

  • [2+3] Cycloaddition: This is the most favorable initial reaction pathway. Two S₂O molecules undergo a [2+3] cycloaddition to form a five-membered heterocycle, oxatetrathiolane 2-oxide (S₄O₂). This reaction is exothermic and has a low activation enthalpy. The resulting S₄O₂ intermediate is unstable and readily decomposes to sulfur dioxide (SO₂) and trisulfur (B1217805) (S₃).[1]

  • [2+2] Cycloaddition: The [2+2] cycloaddition pathways between two S₂O molecules are generally less favorable, being endothermic and having high activation barriers.[1]

Subsequent Reactions Involving S₃

The S₃ molecule formed from the decomposition of the S₄O₂ intermediate can further react with S₂O.

  • Reaction of S₃ with S₂O: S₃ reacts exothermically with S₂O in a [3+2] cycloaddition to form a five-membered homocycle, S₅O.[1] This species has been experimentally prepared via this reaction.

Decomposition of S₅O

The S₅O formed can undergo further decomposition, contributing to the formation of other sulfur species.

  • Bimolecular Decomposition of S₅O: The decomposition of S₅O can lead to the formation of SO₂, S₄, and S₅. This pathway is exothermic and is proposed to explain the formation of the red S₄ molecule observed upon condensation of S₂O at low temperatures.[1]

Data Presentation

The following tables summarize the quantitative data for the key reaction mechanisms of S₂O, as determined by computational studies at the G3X(MP2) level of theory.[1]

Table 1: Thermochemistry of S₂O Bimolecular Reactions

ReactionΔH°₂₉₈ (kJ/mol)ΔG°₂₉₈ (kJ/mol)Activation Enthalpy (ΔH‡₂₉₈) (kJ/mol)
2 S₂O → S₄O₂ ([2+3] cycloaddition)-183-10011
S₄O₂ → SO₂ + S₃-10-64No barrier
S₃ + S₂O → S₅O-53-4Not reported
2 S₅O → 2 SO₂ + S₈-262-262Not reported

Note: The data is sourced from an ab initio MO study on the thermal decomposition of S₂O.[1]

Experimental Protocols

This section details the computational methodology for investigating the reaction mechanisms of S₂O, based on the successful approaches reported in the literature.[1]

Computational Method: Gaussian-3 Extended (G3X(MP2)) Theory

The G3X(MP2) level of theory is a composite quantum chemical method that provides accurate thermochemical data.

  • Geometry Optimization and Vibrational Frequencies:

    • Initial geometries of all reactants, intermediates, transition states, and products are optimized using the B3LYP density functional with the 6-31G(d) basis set.

    • Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections.

  • Single-Point Energy Calculations:

    • A series of single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using higher levels of theory and larger basis sets. These include:

      • MP4/6-31G(d)

      • MP4/6-31+G(d)

      • MP4/6-31G(2df)

      • QCISD(T)/6-31G(d)

      • MP2/G3XLarge

  • Final Energy Calculation:

    • The final G3X(MP2) energy is calculated as a sum of the energies from the different levels of theory, including corrections for basis set extension, higher-order correlation effects, and spin-orbit coupling for atomic species. The formula is:

      • E[G3X(MP2)] = E[QCISD(T)/6-31G(d)] + ΔE(MP2) + ΔE(Basis) + E(HLC) + ZPVE

      • Where ΔE(MP2) is the correction from MP2/G3XLarge, ΔE(Basis) is the basis set correction, E(HLC) is a higher-level correction, and ZPVE is the zero-point vibrational energy scaled by an appropriate factor.

Software
  • All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).

Mandatory Visualization

S₂O Bimolecular Reaction Pathways

The following diagrams illustrate the key reaction pathways of S₂O as determined by computational modeling.

S2O_Reaction_Pathways cluster_cycloaddition Bimolecular Reactions of S₂O cluster_s3_reaction Reaction of S₃ cluster_s5o_decomposition Decomposition of S₅O 2 S₂O 2 S₂O S₄O₂ S₄O₂ Intermediate (oxatetrathiolane 2-oxide) 2 S₂O->S₄O₂ [2+3] Cycloaddition ΔH‡ = 11 kJ/mol SO₂ + S₃ SO₂ + S₃ S₄O₂->SO₂ + S₃ Decomposition (No Barrier) S₃ + S₂O S₃ + S₂O S₅O S₅O Intermediate S₃ + S₂O->S₅O [3+2] Cycloaddition 2 S₅O 2 S₅O 2 SO₂ + S₈ 2 SO₂ + S₈ 2 S₅O->2 SO₂ + S₈ Computational_Workflow cluster_protocol Computational Protocol A Propose Reaction Mechanism B Initial Geometry Guess (Reactants, Intermediates, TS, Products) A->B C Geometry Optimization (B3LYP/6-31G(d)) B->C D Vibrational Frequency Analysis C->D E Characterize Stationary Points (Minima vs. Saddle Points) D->E F Single-Point Energy Calculations (MP4, QCISD(T), MP2) E->F G Calculate G3X(MP2) Energy F->G H Determine Reaction Enthalpies, Gibbs Free Energies, and Activation Barriers G->H I Analyze Reaction Pathways H->I

References

Application Notes & Protocols: Laser-Induced Fluorescence (LIF) Spectroscopy of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a reactive and unstable molecule of significant interest in various chemical and atmospheric processes. Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive and selective optical technique ideal for the detection and characterization of transient species like S₂O. This document provides a comprehensive overview of the application of LIF for the study of S₂O, including detailed experimental protocols and spectroscopic data.

LIF provides valuable insights into the electronic structure, vibrational and rotational energy levels, and dynamics of molecules.[1] For S₂O, LIF is particularly useful for studying its rovibronic structure in the gas phase, which is challenging to probe with less sensitive techniques.

Principle of Laser-Induced Fluorescence

The LIF process involves the absorption of laser radiation by a molecule, promoting it from a lower electronic state to a higher electronic state. This is followed by spontaneous emission of a photon (fluorescence) as the molecule relaxes back to a lower energy level. The emitted fluorescence is detected, typically at a right angle to the excitation beam, to minimize scattered laser light. The intensity of the fluorescence signal is proportional to the population of the absorbing state, making LIF a powerful tool for quantitative concentration measurements.

Spectroscopic Properties of S₂O

Disulfur monoxide is a colorless gas that is unstable at room temperature.[2] Its spectroscopic signature is well-understood, with absorption band systems in the ultraviolet region.[2] The primary electronic transition of interest for LIF studies is the C¹A′–X¹A′ (π* ← π) transition, which occurs in the 315–340 nm range.[2] Specific absorption bands have been identified at 323.5 nm and 327.8 nm.[2]

Quantitative Spectroscopic Data

The following table summarizes key spectroscopic parameters for the C¹A′–X¹A′ electronic transition of S₂O, which are crucial for designing and interpreting LIF experiments.

ParameterValueReference
Electronic Transition C¹A′ ← X¹A′[2]
Absorption Wavelength Range 315 – 340 nm[2]
Key Absorption Bands 323.5 nm, 327.8 nm[2]
Fluorescence Lifetime Data not available in searched literature
Fluorescence Quantum Yield Data not available in searched literature

Experimental Protocols

Generation of this compound (S₂O)

Due to its instability, S₂O must be synthesized in situ for spectroscopic studies. A common and relatively clean method involves the reaction of thionyl chloride (SOCl₂) with silver(I) sulfide (B99878) (Ag₂S).[2]

Materials:

  • Thionyl chloride (SOCl₂)

  • Silver(I) sulfide (Ag₂S) powder

  • Inert carrier gas (e.g., Argon)

  • Glass reaction tube

  • Heating element

  • Vacuum pump and pressure gauges

Protocol:

  • Place a sample of Ag₂S powder in the glass reaction tube.

  • Heat the Ag₂S powder gently under vacuum to remove any adsorbed water.

  • Introduce SOCl₂ vapor into the reaction tube, carried by a stream of inert gas.

  • The reaction produces gaseous S₂O and solid silver chloride (AgCl): SOCl₂ + Ag₂S → 2 AgCl + S₂O.[2]

  • The resulting gas mixture, containing S₂O and the inert carrier gas, is then passed into the vacuum chamber for spectroscopic analysis.

Laser-Induced Fluorescence Spectroscopy of Jet-Cooled S₂O

To obtain high-resolution spectra, rovibrational cooling of the S₂O molecules is achieved using a supersonic jet expansion.

Experimental Setup:

  • S₂O Source: As described in the protocol above.

  • Pulsed Valve: To introduce the S₂O/Ar gas mixture into the vacuum chamber.

  • Vacuum Chamber: Maintained at low pressure (e.g., 10⁻⁵ to 10⁻⁶ Torr) by turbomolecular pumps.

  • Laser System: A tunable pulsed dye laser pumped by a Nd:YAG or excimer laser is typically used to generate the excitation wavelengths in the 315-340 nm range.

  • Optics: Lenses and mirrors to direct and focus the laser beam into the vacuum chamber, intersecting the supersonic jet.

  • Detection System:

    • Collection optics (lenses) to gather the fluorescence emission at a right angle to the laser beam and the gas jet.

    • A monochromator or bandpass filters to spectrally resolve the fluorescence.

    • A photomultiplier tube (PMT) to detect the fluorescence signal.

    • A boxcar averager or a digital oscilloscope to process the time-gated signal from the PMT.

Protocol:

  • The gas mixture containing S₂O is pulsed into the vacuum chamber through a pulsed valve. The supersonic expansion cools the molecules to very low rotational and vibrational temperatures.

  • The tunable dye laser is scanned across the C¹A′–X¹A′ absorption band of S₂O (315-340 nm).

  • The laser beam intersects the jet of cooled S₂O molecules, causing them to fluoresce.

  • The emitted fluorescence is collected and focused onto the entrance slit of a monochromator.

  • The fluorescence signal is detected by the PMT.

  • The signal from the PMT is processed by a boxcar averager, which is gated to open shortly after the laser pulse to discriminate against scattered laser light.

  • The fluorescence intensity is recorded as a function of the excitation laser wavelength to generate the LIF excitation spectrum.

Diagrams

LIF_Experimental_Workflow cluster_generation S₂O Generation cluster_spectroscopy LIF Spectroscopy SOCl2 SOCl₂ Vapor Reaction Reaction Tube SOCl2->Reaction Ag2S Heated Ag₂S Ag2S->Reaction PulsedValve Pulsed Valve Reaction->PulsedValve VacuumChamber Vacuum Chamber (Supersonic Jet) PulsedValve->VacuumChamber PMT PMT & Monochromator VacuumChamber->PMT Fluorescence Laser Tunable Dye Laser (315-340 nm) Optics Optics Laser->Optics Optics->VacuumChamber DataAcquisition Data Acquisition PMT->DataAcquisition

Caption: Experimental workflow for the generation and LIF spectroscopy of S₂O.

Energy_Level_Diagram cluster_ground Ground Electronic State (X¹A′) cluster_excited Excited Electronic State (C¹A′) g0 v''=0 g1 v''=1 e1 v'=1 g0->e1 Excitation (Laser Absorption) g2 v''=2 e0 v'=0 e1->g0 e1->g1 e1->g2 Fluorescence e2 v'=2

Caption: Jablonski diagram for the LIF process in S₂O.

Applications in Research and Development

  • Fundamental Spectroscopy: High-resolution LIF spectra of S₂O provide detailed information about its molecular constants, geometry, and potential energy surfaces in both the ground and excited electronic states.

  • Reaction Dynamics: LIF can be used as a sensitive probe to monitor the formation and consumption of S₂O in chemical reactions, providing insights into reaction mechanisms and kinetics.

  • Atmospheric Chemistry: As a sulfur-containing species, understanding the spectroscopy and reactivity of S₂O is relevant to studies of atmospheric sulfur chemistry.

  • Drug Development: While not a direct application, the techniques used to study reactive intermediates like S₂O are valuable in understanding the metabolism and reaction pathways of sulfur-containing drugs and prodrugs.

Conclusion

Laser-induced fluorescence spectroscopy is a powerful and essential tool for the study of the transient molecule this compound. The high sensitivity and selectivity of LIF allow for detailed characterization of the rovibronic structure and dynamics of S₂O. The experimental protocols and data presented here provide a foundation for researchers to apply this technique to further unravel the complex chemistry of this intriguing molecule.

References

Synthesis of Stable Disulfur Monoxide Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur (B1233692) monoxide (S₂O) is a highly reactive and transient small molecule with significant potential in synthetic chemistry, particularly in the formation of sulfur-containing compounds. Its inherent instability, however, necessitates the use of stable precursors that can generate S₂O in a controlled manner. This document provides detailed application notes and protocols for the synthesis of a stable, crystalline precursor to disulfur monoxide, 4,5-diphenyl-1,2-dithiin-1-oxide. This precursor, upon thermal induction, undergoes a retro-Diels-Alder reaction to release S₂O, which can then be trapped by various reagents, including transition metal complexes. The protocols outlined herein provide a reproducible method for the generation and subsequent utilization of S₂O in a laboratory setting.

Introduction

This compound is a reactive sulfur oxide that has garnered interest for its potential applications in organic synthesis and coordination chemistry. However, its utility has been hampered by its transient nature. Traditional methods for generating S₂O, such as the pyrolysis of thionyl chloride over silver sulfide (B99878) or the decomposition of thiirane (B1199164) 1-oxide, often yield impure S₂O contaminated with other sulfur oxides like SO₂ and SO.[1] To address this challenge, a strategy involving the synthesis of a stable, crystalline precursor that can release S₂O cleanly upon demand has been developed.

This protocol details the synthesis of 4,5-diphenyl-1,2-dithiin-1-oxide, a stable precursor that generates S₂O through a retro-Diels-Alder reaction. The synthesis involves a multi-step process commencing with the preparation of 2,3-diphenyl-1,3-butadiene (B1231347), which then serves as a diene to trap S₂O in a Diels-Alder reaction, forming the stable precursor. The subsequent controlled release of S₂O via a retro-Diels-Alder reaction allows for its in-situ trapping and reaction with various substrates, such as transition metal complexes.

Workflow for Synthesis and Application of S₂O Precursor

The overall process for the synthesis of the stable S₂O precursor and its subsequent use for the generation and trapping of this compound is depicted in the following workflow diagram.

Workflow Overall Workflow for S₂O Precursor Synthesis and Application cluster_synthesis Precursor Synthesis cluster_application S₂O Generation and Trapping start Starting Materials step1 Synthesis of 2,3-diphenyl-1,3-butadiene start->step1 step3 Diels-Alder Reaction: Trapping of S₂O step1->step3 step2 Generation of S₂O (in situ) step2->step3 precursor Stable Precursor: 4,5-diphenyl-1,2-dithiin-1-oxide step3->precursor precursor2 Stable Precursor step4 Thermal Induction (Retro-Diels-Alder) precursor2->step4 step4->step1 Byproduct s2o This compound (S₂O) step4->s2o trapping Trapping Agent (e.g., Transition Metal Complex) s2o->trapping product Trapped S₂O Product trapping->product

Caption: Workflow for the synthesis of the stable S₂O precursor and its application.

Experimental Protocols

Part 1: Synthesis of 2,3-Diphenyl-1,3-butadiene

This protocol describes a four-step synthesis of 2,3-diphenyl-1,3-butadiene, a key reactant in the formation of the S₂O precursor.

Step 1: Dimerization of Acetophenone (B1666503) to Acetophenone Pinacol (B44631)

  • Procedure: Acetophenone is dimerized under ultraviolet irradiation to yield acetophenone pinacol.

  • Yield: 96%

Step 2: Conversion to 2,3-Diphenyl-2-butene

  • Procedure: Acetophenone pinacol is reacted with triethoxymethane and benzoic acid.

  • Yield: 88-96%

Step 3: Bromination to 1,4-Dibromo-2,3-diphenyl-2-butene

  • Procedure: 2,3-Diphenyl-2-butene is reacted with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) in an ultraviolet reactor.

  • Yield: ~92%

Step 4: Dehydrobromination to 2,3-Diphenyl-1,3-butadiene

  • Procedure: 1,4-Dibromo-2,3-diphenyl-2-butene is reacted with sodium iodide (NaI) in a hot acetone (B3395972) solution under reflux for 90 minutes. The product is recovered in hexane (B92381), washed successively with aqueous solutions of NaHSO₃, NaHCO₃, and water, and then dried over CaCl₂. The hexane is removed by evaporation, and the residue is recrystallized from hot methyl alcohol by the addition of water.

  • Yield: ~86%

  • Note: The purified 2,3-diphenyl-1,3-butadiene crystals should be stored at low temperatures to prevent spontaneous polymerization.

Part 2: Synthesis of 4,5-Diphenyl-1,2-dithiin-1-oxide (S₂O Precursor)

This protocol utilizes the in-situ generation of S₂O from thionyl chloride and its subsequent trapping by 2,3-diphenyl-1,3-butadiene in a Diels-Alder reaction.

  • Reactants:

    • Thionyl chloride (SOCl₂)

    • Silver(I) sulfide (Ag₂S)

    • 2,3-Diphenyl-1,3-butadiene

  • Procedure:

    • A stream of thionyl chloride vapor is passed over heated silver(I) sulfide in a vacuum system. This generates a stream of relatively pure this compound.

    • The generated S₂O gas is then passed through a solution of 2,3-diphenyl-1,3-butadiene in an appropriate solvent (e.g., dichloromethane) at low temperature (-78 °C).

    • The reaction mixture is allowed to slowly warm to room temperature.

    • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield 4,5-diphenyl-1,2-dithiin-1-oxide.

  • Overall Yield: 30% (for the five-step synthesis including the preparation of 2,3-diphenyl-1,3-butadiene).[1]

Part 3: Generation of S₂O via Retro-Diels-Alder Reaction
  • Procedure:

    • The stable precursor, 4,5-diphenyl-1,2-dithiin-1-oxide, is heated in a suitable solvent or in the solid state under vacuum.

    • The retro-Diels-Alder reaction occurs, releasing gaseous S₂O and regenerating 2,3-diphenyl-1,3-butadiene.

    • The volatile S₂O can be collected in a cold trap or passed directly into a solution containing a trapping agent.

  • Conditions: The specific temperature and pressure for the retro-Diels-Alder reaction depend on the desired rate of S₂O generation. Flash vacuum pyrolysis is an effective method for generating a clean stream of S₂O.

Part 4: Trapping of S₂O with a Transition Metal Complex

This protocol provides an example of trapping the generated S₂O with a transition metal complex to form a stable S₂O-metal adduct.

  • Trapping Agent: Photolytically generated CpMn(CO)₂(THF) from CpMn(CO)₃ (where Cp = cyclopentadienyl).

  • Procedure:

    • A solution of CpMn(CO)₃ in tetrahydrofuran (B95107) (THF) is irradiated with a UV lamp to generate the coordinatively unsaturated species CpMn(CO)₂(THF).

    • The stream of S₂O generated from the retro-Diels-Alder reaction of the precursor is bubbled through the solution of CpMn(CO)₂(THF) at low temperature.

    • The reaction mixture is stirred, and the solvent is removed under vacuum.

    • The resulting solid is purified by chromatography to isolate the CpMn(CO)₂(S₂O) complex.

Data Presentation

Synthesis StepReactantsProductYield (%)
Part 1: 2,3-Diphenyl-1,3-butadiene Synthesis
Step 1: DimerizationAcetophenoneAcetophenone pinacol96
Step 2: DehydrationAcetophenone pinacol, Triethoxymethane, Benzoic acid2,3-Diphenyl-2-butene88-96
Step 3: Bromination2,3-Diphenyl-2-butene, N-Bromosuccinimide1,4-Dibromo-2,3-diphenyl-2-butene~92
Step 4: Dehydrobromination1,4-Dibromo-2,3-diphenyl-2-butene, Sodium iodide2,3-Diphenyl-1,3-butadiene~86
Part 2: S₂O Precursor Synthesis
Diels-Alder Reaction2,3-Diphenyl-1,3-butadiene, S₂O (from SOCl₂ + Ag₂S)4,5-Diphenyl-1,2-dithiin-1-oxide30 (overall)

Characterization Data

The synthesized precursor and its products should be characterized using standard analytical techniques:

  • 4,5-Diphenyl-1,2-dithiin-1-oxide:

    • ¹H NMR: Resonances corresponding to the phenyl and vinyl protons.

    • ¹³C NMR: Resonances for the phenyl and vinyl carbons, as well as the carbons of the dithiin ring.

    • IR Spectroscopy: Characteristic stretches for C=C, C-H, and S=O bonds.

    • Mass Spectrometry: Molecular ion peak corresponding to the expected mass.

  • CpMn(CO)₂(S₂O):

    • IR Spectroscopy: Characteristic carbonyl stretching frequencies, which will be shifted compared to the starting material due to the coordination of S₂O.

    • ¹H and ¹³C NMR: Resonances for the cyclopentadienyl (B1206354) ligand.

    • X-ray Crystallography: To determine the solid-state structure and the coordination mode of the S₂O ligand.

Signaling Pathways and Logical Relationships

The Diels-Alder and retro-Diels-Alder reactions represent a reversible cycloaddition process. The equilibrium can be shifted based on the reaction conditions, particularly temperature.

DielsAlder Diels-Alder / Retro-Diels-Alder Equilibrium Diene 2,3-Diphenyl-1,3-butadiene (Diene) Adduct 4,5-Diphenyl-1,2-dithiin-1-oxide (Diels-Alder Adduct) Diene->Adduct Diels-Alder (Low Temperature) Dienophile This compound (S₂O) (Dienophile) Adduct->Diene Retro-Diels-Alder (High Temperature)

References

The Pivotal Role of Disulfur Monoxide in Sulfur Combustion Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the role of disulfur (B1233692) monoxide (S₂O) in sulfur combustion chemistry. These detailed application notes and protocols provide a deeper understanding of this critical, short-lived intermediate, its formation and consumption pathways, and the experimental and computational methods to study its behavior. This information is paramount for optimizing industrial processes such as the Claus process for sulfur recovery, developing advanced sulfur-based energy systems, and refining atmospheric models.

Disulfur monoxide is a key transient species in the complex network of reactions that govern sulfur combustion. Its chemistry is intricately linked to the formation of major sulfur oxides like sulfur monoxide (SO), sulfur dioxide (SO₂), and sulfur trioxide (SO₃). Understanding the kinetics and mechanisms involving S₂O is essential for controlling pollutant emissions and improving the efficiency of combustion processes.

Application Notes

S₂O as a Key Intermediate in Sulfur Combustion

This compound is primarily formed through the reaction of diatomic sulfur (S₂) with atomic oxygen (O), a common radical in combustion environments. It serves as a significant intermediate in the overall oxidation of sulfur to SO₂. The principal formation and consumption reactions of S₂O are central to the development of accurate kinetic models for sulfur combustion.

Relevance in the Claus Process

In industrial settings like the Claus process, which recovers elemental sulfur from hydrogen sulfide (B99878) (H₂S), the chemistry of S₂O and other sulfur intermediates is critical.[1][2] Kinetic models of Claus reactors must include reactions involving S₂O to accurately predict the concentrations of effluent gases and optimize the sulfur recovery efficiency.[1][3]

Challenges in Detection and Quantification

Due to its high reactivity and transient nature, the direct measurement of S₂O in harsh combustion environments is challenging. Advanced diagnostic techniques, such as molecular beam mass spectrometry (MBMS) and potentially laser-based spectroscopy, are required for its detection and quantification.[4]

Key Reaction Pathways and Logical Relationships

The formation and consumption of this compound are governed by a series of elementary reactions. The following diagram illustrates the central role of S₂O in the initial stages of sulfur oxidation.

Sulfur_Combustion_Pathway S2 S₂ S2O S₂O S2->S2O + O O O SO SO S2O->SO + O SO2 SO₂ SO->SO2 + O, + O₂ O2 O₂

Figure 1: Simplified reaction pathway showing the formation and consumption of S₂O.

Quantitative Data

Accurate kinetic modeling of sulfur combustion relies on precise rate constant data for the elementary reactions involving S₂O. The following table summarizes key thermochemical data and provides a framework for the necessary kinetic parameters.

ParameterValueReference
Thermochemical Data for S₂O
Enthalpy of Formation (gas)ΔfH°gas = -30.1 ± 4.2 kJ/mol[5]
Standard Entropy (gas)S°gas,1 bar = 265.59 J/mol·K[5]
Key Reactions and Rate Constants
S₂ + O → S₂Ok₁ (Arrhenius Parameters to be determined)
S₂O + O → SO + SOk₂ (Arrhenius Parameters to be determined)
S₂O + M → S + SO + Mk₃ (Arrhenius Parameters to be determined)
SO + O₂ → SO₂ + Ok₄ = 2.3 x 10¹² exp(-2350/T) cm³/mol·s

Note: The determination of accurate Arrhenius parameters for reactions involving S₂O is an active area of research. The values presented here are indicative and should be updated as more experimental and computational data become available.

Experimental Protocols

Protocol 1: Detection and Quantification of S₂O in a Low-Pressure H₂S/O₂ Flame using Molecular Beam Mass Spectrometry (MBMS)

This protocol outlines the methodology for the in-situ detection and quantification of S₂O in a controlled laboratory flame.

Objective: To obtain concentration profiles of S₂O and other sulfur-containing species as a function of distance from the burner surface in a low-pressure, premixed H₂S/O₂ flame.

Apparatus:

  • Low-pressure flame chamber

  • Flat-flame burner

  • Gas handling and mass flow control system

  • Molecular beam sampling system with a quartz cone

  • Time-of-flight mass spectrometer (TOF-MS) with an electron-impact ionization source

  • Data acquisition system

Procedure:

  • Burner Setup and Flame Stabilization:

    • Mount the flat-flame burner within the low-pressure chamber.

    • Establish a stable, premixed flame by introducing a mixture of H₂S, O₂, and an inert diluent (e.g., Argon) at controlled flow rates. A typical fuel-rich condition is often used to favor the formation of intermediate species.

    • Maintain a constant low pressure within the chamber (e.g., 20-40 Torr) using a vacuum pumping system.[3]

  • Molecular Beam Sampling:

    • Position the quartz sampling cone at a known distance from the burner surface. The cone has a small orifice (typically 30-50 µm) at its tip.

    • A molecular beam is formed by the expansion of gases from the flame through the orifice into a high-vacuum chamber. This rapid expansion "freezes" the chemical reactions, preserving the transient species.[6]

  • Mass Spectrometric Analysis:

    • The molecular beam is directed into the ionization region of the TOF-MS.

    • Species are ionized using electron impact. The electron energy should be carefully controlled (typically around 20-30 eV) to minimize fragmentation of parent molecules.

    • The resulting ions are accelerated and their mass-to-charge ratio is analyzed by the TOF-MS. S₂O will be detected at m/z = 80 amu.

  • Data Acquisition and Quantification:

    • Record the mass spectra at various distances from the burner surface by translating the burner relative to the sampling cone.

    • The mole fraction of S₂O (X_S₂O) can be determined using the following equation: X_S₂O = (I_S₂O / σ_S₂O) / Σ(I_i / σ_i) where I_S₂O is the measured ion signal for S₂O, σ_S₂O is its ionization cross-section, and the summation is over all detected species i.

    • Calibration with known gas mixtures is necessary to determine the relative ionization cross-sections.

Experimental Workflow:

Experimental_Workflow cluster_flame Flame Generation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing Gas_Mixture Prepare H₂S/O₂/Ar Mixture Stabilize_Flame Stabilize Low-Pressure Flame Gas_Mixture->Stabilize_Flame Position_Probe Position Sampling Probe Stabilize_Flame->Position_Probe Form_Beam Form Molecular Beam Position_Probe->Form_Beam Ionize Electron Impact Ionization Form_Beam->Ionize Detect TOF-MS Detection (m/z=80) Ionize->Detect Record_Spectra Record Spectra vs. Distance Detect->Record_Spectra Quantify Quantify Mole Fraction Record_Spectra->Quantify

Figure 2: Workflow for MBMS analysis of S₂O in a flame.
Protocol 2: Computational Chemistry and Kinetic Modeling

This protocol describes the use of computational methods to determine the thermochemical properties and reaction rate constants for S₂O, which are essential for building and validating detailed kinetic models.

Objective: To calculate the Arrhenius parameters for the key formation and consumption reactions of S₂O and to develop a comprehensive kinetic model for sulfur combustion.

Methodology:

  • Quantum Chemistry Calculations:

    • Use ab initio methods (e.g., G3 or CBS-QB3) to calculate the geometries, vibrational frequencies, and energies of reactants, transition states, and products for the elementary reactions involving S₂O.

    • From these calculations, determine the thermochemical properties such as enthalpy of formation and entropy.[7][8]

  • Transition State Theory (TST) Calculations:

    • Employ TST to calculate the high-pressure limit rate constants for the elementary reactions. The rate constant, k(T), can be expressed in the modified Arrhenius form: k(T) = A * T^n * exp(-Ea / RT).

  • Kinetic Model Development:

    • Assemble a detailed kinetic mechanism by compiling all relevant elementary reactions for sulfur combustion, including those for S₂O.

    • The mechanism should include reactions for the oxidation of H₂S and the formation and consumption of all relevant sulfur-containing species (S, S₂, SH, SO, SO₂, SO₃, S₂O, etc.).

  • Model Validation:

    • Simulate the experimental conditions from Protocol 1 using a chemical kinetics software package (e.g., CHEMKIN).

    • Compare the simulated concentration profiles of S₂O and other species with the experimental data obtained from MBMS.

    • Refine the kinetic model by adjusting the rate parameters of key reactions to achieve the best possible agreement between the simulation and experimental results.

Logical Relationship for Kinetic Modeling:

Kinetic_Modeling_Logic cluster_quantum Quantum Chemistry cluster_kinetics Kinetics Calculation cluster_model Model Development & Validation Ab_Initio Ab Initio Calculations (Geometries, Frequencies, Energies) Thermo_Data Calculate Thermochemical Data (ΔH, S°) Ab_Initio->Thermo_Data Mechanism Assemble Detailed Mechanism Thermo_Data->Mechanism TST Transition State Theory (TST) Rate_Constants Determine Arrhenius Parameters (A, n, Ea) TST->Rate_Constants Rate_Constants->Mechanism Simulation Simulate Flame Experiments Mechanism->Simulation Validation Compare with Experimental Data & Refine Model Simulation->Validation

Figure 3: Logical workflow for computational kinetic modeling of S₂O chemistry.

Conclusion

The study of this compound provides a critical window into the complex mechanisms of sulfur combustion. The application notes and protocols presented here offer a foundational framework for researchers to investigate this elusive but important intermediate. By combining advanced experimental techniques with robust computational modeling, a more complete understanding of sulfur chemistry can be achieved, leading to cleaner and more efficient industrial processes.

References

"application of S₂O in synthetic organic chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your request on the applications of disulfur (B1233692) monoxide (S₂O) in synthetic organic chemistry is necessary. Following a comprehensive search, it has been determined that S₂O is a highly unstable and reactive molecule that is not typically isolated or utilized as a standard reagent in synthetic organic chemistry. Its transient nature makes it unsuitable for controlled and practical applications in a laboratory setting for the synthesis of organic compounds.

Therefore, detailed Application Notes and Protocols for the use of S₂O in this context are not available in established chemical literature.

As an alternative, we can provide detailed information on other widely used and well-documented sulfur-containing reagents in synthetic organic chemistry. These compounds have a broad range of applications and are essential tools for researchers, scientists, and drug development professionals.

Please choose from the following alternative topics for the creation of detailed Application Notes and Protocols, following all the specific requirements of your original request:

Alternative Topics:

  • Thionyl Chloride (SOCl₂): A versatile reagent for the conversion of carboxylic acids to acyl chlorides, alcohols to alkyl chlorides, and in the synthesis of amides and esters.

  • Dimethyl Sulfoxide (DMSO): Widely used as a polar aprotic solvent and as a reagent in oxidation reactions (e.g., Swern and Moffatt oxidations).

  • Lawesson's Reagent: A powerful thionating agent used for the conversion of carbonyl compounds into thiocarbonyls, such as the synthesis of thioamides and thioketones.

  • Sulfur Ylides: Important reagents in the formation of epoxides from aldehydes and ketones (Corey-Chaykovsky reaction).

Upon your selection, a detailed response will be generated that includes structured data tables, comprehensive experimental protocols, and Graphviz diagrams as initially requested.

Troubleshooting & Optimization

Technical Support Center: Gaseous Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling gaseous disulfur (B1233692) monoxide (S₂O). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this highly reactive and thermally unstable compound in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of gaseous S₂O.

Q1: My S₂O synthesis is yielding very little product. What are the likely causes?

A1: Low yields of S₂O are often due to its inherent instability and sensitivity to experimental conditions. Here are some common causes and solutions:

  • Premature Decomposition: S₂O is thermally unstable and readily decomposes.[1] Ensure your reaction and collection apparatus are maintained at a low temperature. The use of cold traps (e.g., liquid nitrogen) is crucial to quickly condense the gaseous product and prevent decomposition.

  • Leaks in the Apparatus: S₂O is a gas, and any leaks in your setup will lead to significant product loss. Thoroughly check all connections and joints for leaks using a suitable method, such as a pressure test, before starting the synthesis.

  • Impure Reagents: The purity of your starting materials, such as thionyl chloride (SOCl₂) and silver(I) sulfide (B99878) (Ag₂S), is critical. Impurities can lead to side reactions that consume the reactants or catalyze the decomposition of S₂O. Use freshly purified or high-purity reagents.

  • Inefficient Trapping: If your cold trap is not cold enough or is improperly designed, you may not be efficiently condensing the S₂O gas. Ensure the trap provides a large, cold surface area for the gas to come into contact with.

Q2: I am observing a yellow or reddish deposit in my apparatus. What is it and how can I prevent it?

A2: The formation of a yellow or reddish solid is a strong indication of S₂O decomposition. Gaseous S₂O is colorless, but it condenses to a dark red solid that is unstable at room temperature.[1] Upon decomposition, it forms elemental sulfur (which is yellow) and other polysulfur oxides.[1]

  • To prevent this:

    • Maintain Low Temperatures: Keep the collection part of your apparatus as cold as possible to stabilize the condensed S₂O.

    • Work at Low Pressures: S₂O is more stable at lower pressures.[1] Conducting the synthesis and handling under vacuum can significantly reduce the rate of decomposition.

    • Use Clean Glassware: Traces of impurities on the glassware surface can catalyze decomposition. Ensure all glassware is meticulously cleaned and dried before use.

Q3: How can I confirm the purity of my gaseous S₂O?

A3: The purity of gaseous S₂O can be assessed using spectroscopic methods.

  • Microwave Spectroscopy: This technique can provide detailed information about the molecular structure of S₂O, including bond lengths and angles, confirming its identity.[1]

  • Ultraviolet (UV) Spectroscopy: Gaseous S₂O has characteristic absorption bands in the UV region between 250–340 nm and 190–240 nm.[1] The absence of significant absorptions from common impurities like sulfur dioxide (SO₂) can indicate high purity.

  • Mass Spectrometry: This can be used to identify the molecular weight of S₂O and detect the presence of other gaseous species.

A common impurity is sulfur dioxide (SO₂), a product of S₂O decomposition.[1] Its presence can be monitored by its characteristic spectroscopic signatures.

Frequently Asked Questions (FAQs)

Q1: What is gaseous disulfur monoxide (S₂O)?

A1: this compound (S₂O) is an inorganic compound and one of the lower sulfur oxides. It is a colorless gas that is highly reactive and unstable at room temperature.[1]

Q2: What are the primary hazards associated with handling gaseous S₂O?

A2: The primary hazards of S₂O are its:

  • Toxicity: It is considered a toxic gas.

  • Instability: It readily decomposes, especially at room temperature and higher pressures, into sulfur dioxide (SO₂) and elemental sulfur.[1] This decomposition can be rapid and potentially lead to pressure buildup in a closed system.

  • Reactivity: S₂O is a highly reactive molecule that can undergo various chemical reactions.

Q3: How should gaseous S₂O be stored?

A3: Due to its high reactivity and instability, long-term storage of S₂O is not practical. It is typically synthesized immediately before use. For short-term storage or collection during an experiment, it should be condensed as a solid in a cold trap at very low temperatures (e.g., with liquid nitrogen) and kept under vacuum.

Q4: What personal protective equipment (PPE) should be worn when working with S₂O?

A4: When working with gaseous S₂O, it is essential to use appropriate PPE, including:

  • A lab coat and gloves.

  • Chemical safety goggles and a face shield.

  • Work should be conducted in a well-ventilated fume hood.

  • Given its toxicity, a calibrated gas detector for sulfur compounds may be advisable.

Q5: What is the main decomposition pathway for S₂O?

A5: At room temperature, S₂O disproportionates to form sulfur dioxide (SO₂) and polysulfur oxides, which then can decompose to elemental sulfur.[1] The overall reaction can be summarized as: 2 S₂O → SO₂ + S₃ (and other sulfur allotropes)

Stability of Gaseous this compound

The stability of gaseous S₂O is highly dependent on the experimental conditions. The following table summarizes its stability under various parameters.

ParameterConditionStabilityNotes
Temperature Room TemperatureUnstableReadily decomposes.[1]
Low Temperature (e.g., -196 °C)Stable as a solidCan be condensed and stored for short periods.
Pressure Atmospheric PressureUnstableDecomposition is more rapid at higher pressures.
Low Pressure (< 30 mmHg)More StableCan survive for hours at very low pressures in clean glassware.[1]
Purity High PurityMore StableImpurities can catalyze decomposition.
Surface Contact Clean GlasswareMore StableRough or contaminated surfaces can promote decomposition.

Experimental Protocol: Synthesis of Gaseous this compound

This protocol details the synthesis of gaseous S₂O via the reaction of thionyl chloride (SOCl₂) with silver(I) sulfide (Ag₂S).[1]

Materials:

  • Thionyl chloride (SOCl₂), freshly distilled

  • Silver(I) sulfide (Ag₂S), finely powdered and dried

  • High-vacuum line

  • Reaction flask

  • Cold traps (2)

  • Liquid nitrogen

  • Vacuum pump

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus on a high-vacuum line as shown in the diagram below. The setup consists of a reaction flask containing the Ag₂S, a dropping funnel for the SOCl₂, and two cold traps in series, cooled with liquid nitrogen.

  • Preparation: Place the finely powdered and dried Ag₂S in the reaction flask. Evacuate the entire system to a high vacuum.

  • Reaction: Cool the reaction flask to a low temperature (e.g., using an ice bath) to control the reaction rate. Slowly add the freshly distilled SOCl₂ dropwise to the Ag₂S under vacuum with constant stirring. The reaction produces gaseous S₂O and solid silver chloride (AgCl): SOCl₂ (l) + Ag₂S (s) → 2 AgCl (s) + S₂O (g)

  • Collection: The gaseous S₂O product will pass through the vacuum line and be condensed in the first cold trap cooled with liquid nitrogen. The second cold trap serves to protect the vacuum pump from any unreacted volatile species.

  • Purification (Optional): The condensed S₂O can be purified by fractional distillation under vacuum, by carefully warming the first trap and re-condensing the S₂O in a second, cleaner trap.

  • Handling: The collected S₂O should be used immediately. It can be vaporized by removing the liquid nitrogen and allowing the trap to warm up slowly while maintaining a low pressure.

Visualizations

Experimental_Setup_S2O_Synthesis cluster_reaction Reaction Zone cluster_purification Collection & Purification reagents SOCl₂ in Dropping Funnel reactor Reaction Flask with Ag₂S reagents->reactor Slow Addition trap1 Cold Trap 1 (-196 °C) reactor->trap1 Gaseous S₂O trap2 Cold Trap 2 (-196 °C) trap1->trap2 Uncondensed Gases pump High Vacuum Pump trap2->pump

Caption: Experimental setup for the synthesis of gaseous S₂O.

Troubleshooting_Workflow start Low S₂O Yield check_leaks Check for Leaks in Apparatus start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Seal Leaks and Retest leaks_found->fix_leaks Yes check_temp Check Temperature Control leaks_found->check_temp No fix_leaks->check_leaks temp_high Temperature Too High? check_temp->temp_high lower_temp Improve Cooling of Reaction/Traps temp_high->lower_temp Yes check_reagents Check Reagent Purity temp_high->check_reagents No success Yield Improved lower_temp->success impure_reagents Reagents Impure? check_reagents->impure_reagents purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes impure_reagents->success No purify_reagents->success

Caption: Troubleshooting workflow for low S₂O yield.

References

Technical Support Center: Decomposition of Solid Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental work with solid disulfur (B1233692) monoxide (S₂O). Due to its inherent instability, handling and studying the decomposition of solid S₂O requires careful consideration of experimental parameters and safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of solid disulfur monoxide (S₂O)?

Solid this compound, a dark red and unstable compound at room temperature, decomposes into a mixture of sulfur oxides. The primary and most stable gaseous product is sulfur dioxide (SO₂). Concurrently, various solid polysulfur oxides are formed, with trisulfur (B1217805) (S₃) and tetrasulfur (S₄) being the most commonly identified species. The presence of these polysulfur oxides contributes to the colorful nature of the decomposition products.[1][2] The decomposition is a complex process and does not follow a simple stoichiometry.

Q2: What is the expected appearance of solid S₂O and its decomposition products?

Solid S₂O is typically a dark red material. Upon decomposition, a mixture of products is formed. Gaseous sulfur dioxide (SO₂) is colorless. The solid residue consists of polysulfur oxides, which can appear as a pale yellow solid.[1] The visible absorption bands at 420 nm (indigo) and 530 nm (lime) observed in condensed S₂O are attributed to the decomposition products S₃ and S₄.[2]

Q3: At what temperature does solid S₂O decompose?

Solid this compound is unstable at room temperature and will readily decompose.[2] For experimental control, it is crucial to maintain S₂O at low temperatures, typically well below its condensation point. While a precise decomposition temperature for the solid is not well-defined due to its high reactivity, theoretical studies predict that the decomposition of its dimer, S₄O₂, to SO₂ and S₃ can occur exothermally at 298 K (25 °C) without a significant activation barrier.[3]

Q4: What is the proposed mechanism for the decomposition of S₂O?

The decomposition of this compound is believed to proceed through a bimolecular pathway. Theoretical calculations suggest that two S₂O molecules can undergo a [2+3] cycloaddition to form a five-membered heterocyclic intermediate, oxatetrathiolane 2-oxide (S₄O₂).[3] This intermediate is predicted to be unstable and readily decomposes to sulfur dioxide (SO₂) and trisulfur (S₃).[3] The S₃ formed can then react with another molecule of S₂O to produce S₅O, which can further decompose to yield other polysulfur oxides like S₄.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled decomposition of solid S₂O upon isolation. Solid S₂O is inherently unstable at ambient temperatures. Exposure to temperatures above its stability threshold will lead to rapid decomposition. The presence of impurities can also catalyze decomposition.Maintain Cryogenic Temperatures: Handle solid S₂O at the lowest possible temperatures, ideally at or below liquid nitrogen temperature (77 K, -196 °C), throughout the experiment to minimize decomposition. Ensure High Purity: Use high-purity starting materials for the synthesis of S₂O to avoid catalytic decomposition by impurities. A common synthesis involves the reaction of thionyl chloride (SOCl₂) with silver(I) sulfide (B99878) (Ag₂S).
Difficulty in identifying and quantifying decomposition products. The decomposition of S₂O yields a complex mixture of gaseous and solid products, some of which are themselves unstable. Standard analytical techniques may be challenging to apply.Use of Specialized Analytical Techniques:Matrix Isolation Spectroscopy: This technique involves trapping the decomposition products in an inert gas matrix at very low temperatures, allowing for their spectroscopic characterization (e.g., by IR or UV-Vis) without further reaction.[1][4][5] • Mass Spectrometry: Employing mass spectrometry can help in identifying the gaseous products evolved during decomposition.[6] • Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis of the volatile decomposition products, GC-MS can be utilized to separate and identify the components.[7][8][9]
Inconsistent product yields or ratios between experiments. The decomposition pathway of S₂O is sensitive to experimental conditions such as temperature, pressure, and the rate of warming.Precise Control of Experimental Parameters:Temperature Programming: Utilize a programmable temperature controller to ensure a slow and reproducible warming rate during thermal decomposition studies. • Pressure Monitoring: Conduct experiments under controlled pressure (vacuum or inert atmosphere) as pressure can influence the decomposition kinetics and product distribution.
Safety concerns due to the pyrophoric and potentially explosive nature of S₂O and its decomposition products. This compound and some of its decomposition products are highly reactive and can be pyrophoric (ignite spontaneously in air). Concentrated forms of related sulfur oxides, like ozone, can be explosive.[3][10][11][12][13]Adherence to Strict Safety Protocols:Work in an Inert Atmosphere: Handle solid S₂O in a glove box or under a continuous flow of an inert gas (e.g., argon or nitrogen) to prevent contact with air and moisture.[4][11] • Use Appropriate Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[10] • Small-Scale Experiments: Whenever possible, work with the smallest practical quantities of S₂O to minimize potential hazards.[10] • Quenching: Have a proper quenching procedure and materials (e.g., a non-reactive solvent) readily available to safely neutralize any unreacted S₂O.

Quantitative Data Summary

Currently, there is a limited amount of quantitative experimental data available in the literature for the decomposition of solid this compound due to its high reactivity and instability. The majority of the available data is from theoretical calculations.

Parameter Value Conditions Reference
Activation Enthalpy (ΔH‡) for 2 S₂O → S₄O₂ 11 kJ mol⁻¹Gas-phase ab initio MO calculations at the G3X(MP2) level of theory.[3]
Reaction Enthalpy (ΔH) for S₄O₂ → SO₂ + S₃ ExothermicPredicted to decompose exothermally at 298 K without any activation enthalpy.[3]

Experimental Protocols

General Experimental Workflow for Solid-State Thermal Decomposition Analysis

This workflow outlines the general steps for studying the thermal decomposition of an unstable solid like S₂O.

experimental_workflow cluster_synthesis S₂O Synthesis cluster_decomposition Controlled Decomposition cluster_analysis Product Analysis synthesis Synthesis of S₂O gas (e.g., SOCl₂ + Ag₂S) condensation Condensation of S₂O gas on a cold surface (e.g., 77 K) to form solid S₂O synthesis->condensation warming Controlled warming of the solid S₂O sample using a programmable temperature controller condensation->warming monitoring Continuous monitoring of temperature and pressure warming->monitoring gas_analysis Analysis of gaseous products (e.g., Mass Spectrometry, GC-MS, IR Spectroscopy) monitoring->gas_analysis solid_analysis Analysis of solid residue (e.g., Matrix Isolation Spectroscopy, Raman Spectroscopy) monitoring->solid_analysis

Figure 1: A generalized experimental workflow for the synthesis, controlled decomposition, and analysis of solid this compound.

Decomposition Pathway

The decomposition of solid this compound is a complex process involving dimerization and subsequent fragmentation. The following diagram illustrates the theoretically proposed primary decomposition pathway.

decomposition_pathway S2O_dimer 2 S₂O (this compound) S4O2 S₄O₂ (Oxatetrathiolane 2-oxide intermediate) S2O_dimer->S4O2 [2+3] cycloaddition SO2 SO₂ (Sulfur Dioxide) S4O2->SO2 Decomposition S3 S₃ (Trisulfur) S4O2->S3 Decomposition S5O S₅O S3->S5O + S₂O S2O_reactant S₂O S2O_reactant->S5O S5O->SO2 Bimolecular decomposition S4 S₄ (Tetrasulfur) S5O->S4 Bimolecular decomposition

Figure 2: Proposed decomposition pathway of solid this compound.

References

Technical Support Center: Optimizing Disulfur Monoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of disulfur (B1233692) monoxide (S₂O). The information is presented in a question-and-answer format to directly address experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing disulfur monoxide (S₂O)?

A1: The most frequently cited methods for the laboratory synthesis of this compound include:

  • Reaction of Thionyl Chloride (SOCl₂) with a Metal Sulfide (B99878): A common and relatively clean method involves the reaction of thionyl chloride with silver(I) sulfide (Ag₂S).[1]

  • Oxidation of Elemental Sulfur: This method involves the oxidation of sulfur using a metal oxide, such as copper(II) oxide (CuO).[1]

  • Thermal Decomposition of Precursors: S₂O can be generated through the thermal decomposition of specific sulfur-containing compounds, such as thiirane-1-oxides.

Q2: Why is this compound so difficult to isolate and handle?

A2: this compound is a highly reactive and unstable molecule.[2] It readily decomposes, particularly at room temperature and higher concentrations, into other sulfur oxides, primarily sulfur dioxide (SO₂) and elemental sulfur.[1] This inherent instability makes its isolation and handling challenging, requiring specific experimental conditions to trap and utilize the molecule in situ.

Q3: What are the main decomposition products of this compound?

A3: The primary decomposition products of this compound are sulfur dioxide (SO₂) and elemental sulfur. The decomposition can proceed through various pathways, often involving the formation of other polysulfur oxides as intermediates.

Q4: How can I confirm the successful synthesis of this compound?

A4: Successful synthesis of the gaseous S₂O can be confirmed using various spectroscopic techniques. Ultraviolet (UV) absorption spectroscopy is a common method, as S₂O exhibits characteristic absorption bands in the UV region.[1] Quantitative analysis of gas mixtures containing S₂O and other sulfur oxides like SO₂ can be performed using techniques like UV absorption spectroscopy or mass spectrometry.[3][4]

Troubleshooting Guides

Low Yield of this compound

Problem: My reaction is producing a very low yield of S₂O, or none at all.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction of SOCl₂ with Ag₂S: Ensure the reactants are thoroughly mixed and the reaction temperature is optimal. The reaction is typically performed under vacuum. - Oxidation of Sulfur with CuO: Verify the correct stoichiometry and ensure uniform heating to the required temperature.
Premature Decomposition - Temperature Control: S₂O is highly sensitive to temperature. Maintain the reaction and collection system at the lowest possible temperature to minimize decomposition. Consider using a cold trap (e.g., with liquid nitrogen) to collect the S₂O as a solid. - Low Pressure/Vacuum: Performing the synthesis and collection under high vacuum can help to stabilize the gaseous S₂O by reducing intermolecular collisions that lead to decomposition.
Side Reactions - The formation of byproducts, particularly SO₂, is a common issue. Optimizing the reaction conditions (see below) can help to minimize these side reactions.
Impurities in Reagents - Ensure that all starting materials (SOCl₂, Ag₂S, sulfur, CuO) are of high purity and are dry. Moisture can lead to the formation of unwanted byproducts.
Contamination with Sulfur Dioxide (SO₂)

Problem: My product is heavily contaminated with sulfur dioxide (SO₂).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Decomposition of S₂O - As S₂O is unstable, its decomposition is a primary source of SO₂. Minimize the residence time of S₂O in the warmer parts of the apparatus. Use an efficient cold trap to quickly remove S₂O from the gas phase.
Reaction Conditions - Reaction of SOCl₂ with Ag₂S: Carefully control the reaction temperature. Overheating can favor the formation of SO₂. - Oxidation of Sulfur with CuO: The ratio of sulfur to copper oxide and the reaction temperature are critical. An excess of oxidant or too high a temperature can lead to the over-oxidation of sulfur to SO₂.
Purification Issues - Fractional Condensation/Trapping: Utilize a series of cold traps at progressively lower temperatures to separate S₂O from the more volatile SO₂. S₂O will condense at a higher temperature than SO₂.

Experimental Protocols

Synthesis of this compound via Reaction of Thionyl Chloride with Silver(I) Sulfide

This method is known for producing a relatively pure stream of S₂O.

Materials:

  • Thionyl chloride (SOCl₂)

  • Silver(I) sulfide (Ag₂S), freshly prepared or commercially sourced high purity

  • Vacuum line apparatus

  • Reaction tube (e.g., quartz or borosilicate glass)

  • Heating mantle or furnace

  • Cold traps (Dewar flasks with liquid nitrogen)

Procedure:

  • Assemble the vacuum line apparatus with a reaction tube and a series of cold traps. Ensure all connections are vacuum-tight.

  • Place a stoichiometric amount of Ag₂S into the reaction tube.

  • Carefully introduce a controlled amount of SOCl₂ into the reaction tube.

  • Evacuate the entire system to a high vacuum.

  • Gently heat the reaction tube to the optimal temperature (typically in the range of 100-160°C, this may require optimization for your specific setup).

  • The gaseous S₂O product will flow through the vacuum line.

  • Collect the S₂O in a cold trap cooled with liquid nitrogen. The S₂O will condense as a dark red solid.

  • Monitor the reaction progress by observing the pressure changes in the system and the color of the condensed product.

Yield Optimization:

  • Stoichiometry: Use a slight excess of Ag₂S to ensure complete reaction of the SOCl₂.

  • Temperature: Gradually increase the temperature to find the optimal point that maximizes S₂O formation while minimizing decomposition to SO₂.

  • Vacuum: A high vacuum is crucial for product stability and efficient transfer to the cold trap.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Reactants Typical Reaction Conditions Reported Yield Key Advantages Common Challenges
Reaction with Metal SulfideSOCl₂, Ag₂S100-160°C, High VacuumModerate to HighRelatively clean product streamCost of Ag₂S, requires vacuum
Oxidation of SulfurS, CuOHeatingVariableInexpensive starting materialsOften produces a mixture of sulfur oxides
Thermal DecompositionThiirane-1-oxideHeatingVariableCan be a clean source of S₂OPrecursor synthesis required

Note: Quantitative yields are highly dependent on the specific experimental setup and conditions. The values provided are qualitative indicators.

Visualizations

experimental_workflow cluster_synthesis S₂O Synthesis cluster_purification Purification & Collection cluster_analysis Analysis Reactants Reactants (e.g., SOCl₂, Ag₂S) ReactionVessel Heated Reaction Vessel (Under Vacuum) Reactants->ReactionVessel Introduce GaseousProducts Gaseous Products (S₂O, SO₂, etc.) ReactionVessel->GaseousProducts Generate ColdTrap1 Cold Trap 1 (e.g., -78°C) GaseousProducts->ColdTrap1 Flow ColdTrap2 Cold Trap 2 (Liquid Nitrogen, -196°C) ColdTrap1->ColdTrap2 Remaining Gas Spectroscopy Spectroscopic Analysis (e.g., UV-Vis, Mass Spec) ColdTrap2->Spectroscopy Analyze Condensed S₂O

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low S₂O Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Decomposition Premature Decomposition LowYield->Decomposition SideReactions Side Reactions LowYield->SideReactions Impurities Reagent Impurities LowYield->Impurities OptimizeConditions Optimize Reaction Conditions (T, P) IncompleteReaction->OptimizeConditions ControlStoichiometry Control Stoichiometry IncompleteReaction->ControlStoichiometry Decomposition->OptimizeConditions ImproveTrapping Improve Cold Trapping Efficiency Decomposition->ImproveTrapping SideReactions->OptimizeConditions PurifyReagents Purify/Dry Reagents Impurities->PurifyReagents

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Purification of Disulfur Monoxide (S₂O) Gas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of disulfur (B1233692) monoxide (S₂O) gas. This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive and unstable compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying disulfur monoxide (S₂O) gas?

A1: The purification of this compound is exceptionally challenging due to its inherent instability.[1] S₂O readily decomposes at room temperature into sulfur dioxide (SO₂) and other polysulfur oxides.[1] Consequently, traditional purification techniques like fractional distillation at ambient pressure are not feasible. The focus of any purification strategy should be on rapid, low-temperature separation from byproducts of its synthesis.

Q2: What are the common impurities in a freshly synthesized sample of S₂O gas?

A2: The impurities present will depend on the synthetic route employed. For one of the more common laboratory syntheses, the reaction of thionyl chloride (SOCl₂) with silver sulfide (B99878) (Ag₂S), the main solid byproduct is silver chloride (AgCl).[1] Unreacted SOCl₂ and the primary decomposition product, SO₂, are the most likely gaseous impurities.

Q3: Can I store purified S₂O gas?

A3: Storage of S₂O gas for extended periods is not recommended. It is a transient species that is too unstable to survive at standard conditions.[1] Historical studies have shown that it can survive for a few hours at very low pressures in clean glassware, but it rapidly decomposes at higher pressures.[1] For optimal results, S₂O should be generated and used in-situ or trapped at cryogenic temperatures and used immediately.

Q4: How can I confirm the presence and assess the purity of S₂O in my gas stream?

A4: Spectroscopic methods are the most reliable for identifying and assessing the purity of S₂O. Gaseous S₂O has characteristic absorption bands in the ultraviolet region between 250-340 nm and 190-240 nm.[1] Microwave spectroscopy can also provide definitive identification through its rotational parameters.[1] The absence of significant signals from known impurities like SO₂ in these spectra would indicate a relatively pure sample.

Troubleshooting Guides

Problem 1: Low yield of S₂O detected after synthesis.

  • Possible Cause 1: Decomposition. S₂O is highly unstable and may be decomposing as it is formed.

    • Solution: Ensure your collection and analysis apparatus is as close as possible to the reaction vessel to minimize transit time. The entire system should be kept at a low pressure and be free of any catalytic surfaces that could accelerate decomposition.

  • Possible Cause 2: Inefficient Reaction. The reaction conditions may not be optimal for the synthesis of S₂O.

    • Solution: For the SOCl₂ and Ag₂S reaction, ensure the reagents are pure and dry. Gently heating the reaction mixture may be necessary, but excessive heat will promote the decomposition of S₂O.

Problem 2: My condensed S₂O sample is a different color than expected.

  • Background: Condensed S₂O is a dark red solid.[1]

  • Possible Cause: The presence of decomposition products. The condensed solid's absorption at 420 nm and 530 nm has been attributed to the decomposition products S₃ and S₄.[1] A color other than dark red may indicate significant contamination with these species.

    • Solution: Refine your low-temperature trapping procedure to selectively condense S₂O. This may involve using a series of cold traps at progressively lower temperatures to fractionally separate the components of the gas mixture.

Problem 3: I am observing signals for SO₂ in the spectrum of my S₂O sample.

  • Possible Cause 1: Decomposition. SO₂ is a primary decomposition product of S₂O.[1]

    • Solution: As with low yield, minimize the time between generation and analysis. Maintain low temperatures and pressures.

  • Possible Cause 2: Incomplete Reaction or Side Reactions. The synthesis method itself may produce SO₂ as a byproduct.

    • Solution: Optimize the stoichiometry of your reactants. A small excess of Ag₂S in the thionyl chloride reaction can help to ensure all the SOCl₂ is consumed.

Experimental Protocols and Data

Protocol 1: Generation and Low-Temperature Trapping of S₂O

This protocol is based on the reaction of thionyl chloride with silver sulfide.

Methodology:

  • Assemble a vacuum-tight apparatus consisting of a reaction flask, a series of U-tube traps, and a vacuum pump.

  • In the reaction flask, place a stoichiometric amount of finely powdered and dried silver sulfide (Ag₂S).

  • Cool the U-tube traps. A common configuration is a first trap at a moderately low temperature (e.g., -78°C, dry ice/acetone bath) to trap less volatile impurities like unreacted SOCl₂, followed by a second trap at liquid nitrogen temperature (-196°C) to condense the S₂O.

  • Evacuate the entire system to a low pressure.

  • Introduce thionyl chloride (SOCl₂) vapor into the reaction flask, allowing it to react with the Ag₂S. Gentle heating of the reaction flask may be required to initiate the reaction.

  • The gaseous products are drawn through the cold traps. S₂O will condense in the liquid nitrogen trap as a dark red solid.[1]

  • The more volatile decomposition product, SO₂, may also be collected in this trap. Further purification can be attempted by slowly warming the trap and selectively revaporizing the components, though this is challenging due to the instability of S₂O.

Quantitative Data:

Due to the high reactivity of S₂O, precise quantitative data for purification efficiencies are scarce in the literature. Purity is typically assessed spectroscopically on a case-by-case basis. Below is a table summarizing the physical properties of S₂O and a key potential impurity, which can inform separation strategies.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Appearance (Gas)Appearance (Solid)
This compoundS₂O80.13(decomposes)Colorless[1]Dark Red[1]
Sulfur DioxideSO₂64.07-10ColorlessWhite

Visualizations

experimental_workflow cluster_generation S₂O Generation cluster_purification Purification (Low-Temperature Trapping) cluster_analysis Analysis/Use reagents SOCl₂ (g) + Ag₂S (s) reaction_vessel Reaction Vessel (Gentle Heating) reagents->reaction_vessel Introduction trap1 Trap 1 (-78°C) Traps SOCl₂ reaction_vessel->trap1 Gas Flow byproducts Byproducts: AgCl (s) SO₂ (g) reaction_vessel->byproducts trap2 Trap 2 (-196°C) Condenses S₂O trap1->trap2 analysis Spectroscopic Analysis or In-situ Reaction trap2->analysis

Caption: Experimental workflow for the generation and trapping of S₂O.

logical_relationship S2O S₂O (gas) Decomposition Decomposition (Room Temperature) S2O->Decomposition SO2 SO₂ Decomposition->SO2 Polysulfur_Oxides Polysulfur Oxides (e.g., S₃, S₄) Decomposition->Polysulfur_Oxides

Caption: Decomposition pathway of this compound.

References

Technical Support Center: Minimizing Polysulfur Oxide Formation from S₂O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of polysulfur oxides from disulfur (B1233692) monoxide (S₂O) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for polysulfur oxide formation from S₂O?

A1: Disulfur monoxide (S₂O) is a reactive intermediate that can undergo several reactions leading to the formation of higher polysulfur oxides. The main pathways include:

  • Dimerization: Two molecules of S₂O can react to form S₄O₂, which can then decompose into other sulfur oxides like SO₂ and S₃.

  • Polymerization: S₂O can polymerize to form solid polysulfur oxides with varying sulfur-to-oxygen ratios.

  • Decomposition: Thermally unstable, S₂O can decompose to form a mixture of sulfur oxides, including sulfur dioxide (SO₂), and elemental sulfur allotropes.

  • Reactions with other sulfur species: S₂O can react with other sulfur compounds present in the reaction mixture, such as H₂S, to yield different polysulfur species.

Q2: What are the key factors that influence the formation of polysulfur oxides from S₂O?

A2: The formation of polysulfur oxides from S₂O is highly dependent on the experimental conditions. Key factors include:

  • Temperature: Higher temperatures generally promote the decomposition and polymerization of S₂O.

  • Concentration: High concentrations of S₂O can favor dimerization and polymerization reactions.

  • Solvent: The choice of solvent can influence the stability and reactivity of S₂O.

  • Presence of impurities: Impurities can act as catalysts or initiators for decomposition and polymerization reactions.

  • pH: In aqueous environments, pH can play a role in the stability of related sulfur species.

Q3: How can I stabilize S₂O in solution to prevent the formation of polysulfur oxides?

A3: Stabilizing S₂O is crucial for preventing the formation of unwanted byproducts. Key strategies include:

  • Low Temperatures: Maintaining very low temperatures (e.g., below -78°C) is the most effective way to slow down decomposition and polymerization reactions.

  • Dilute Solutions: Working with dilute solutions of S₂O can reduce the likelihood of bimolecular reactions such as dimerization.

  • Inert Solvents: Using inert solvents that do not react with S₂O or its precursors is recommended.

  • Rapid Trapping: Introducing a trapping agent that reacts quickly and selectively with S₂O can prevent its conversion into polysulfur oxides.

Q4: Are there any chemical inhibitors that can prevent the polymerization of S₂O?

A4: While specific inhibitors for S₂O polymerization are not well-documented, general principles of polymerization inhibition can be applied. These include:

  • Radical Scavengers: If polymerization proceeds via a radical mechanism, radical scavengers could potentially inhibit the process.

  • Quenching Agents: Introducing a reagent that rapidly reacts with S₂O in a controlled manner can prevent its polymerization. The choice of agent depends on the desired downstream application.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving S₂O.

Problem Possible Causes Troubleshooting Steps
Rapid disappearance of S₂O signal (e.g., in spectroscopy) and formation of a yellow/orange precipitate. Polymerization of S₂O to form solid polysulfur oxides.1. Immediately lower the temperature of the reaction mixture. 2. Work with more dilute solutions of S₂O. 3. Ensure the purity of reagents and solvents to remove potential initiators. 4. Consider using a flow chemistry setup to minimize residence time and control temperature more effectively.
Formation of multiple sulfur oxide byproducts (e.g., SO₂, S₃O) detected by mass spectrometry. Decomposition of S₂O due to thermal instability or reaction with other species.1. Strictly maintain low temperatures throughout the experiment. 2. Optimize the reaction conditions to favor the desired reaction pathway of S₂O. 3. Introduce a specific trapping agent for S₂O to selectively form a stable adduct.
Inconsistent results and poor reproducibility in reactions involving S₂O. S₂O is a highly reactive and sensitive species, making reactions difficult to control.1. Standardize the experimental protocol with precise control over temperature, concentration, and addition rates. 2. Use freshly prepared S₂O for each experiment to ensure consistent quality. 3. Thoroughly clean all glassware and equipment to eliminate any trace impurities that might interfere with the reaction.
Unexpected reaction with the solvent. The solvent may not be inert towards the reactive S₂O species.1. Switch to a more inert solvent (e.g., liquefied inert gases, anhydrous non-polar solvents at low temperatures). 2. Consult literature for solvent compatibility with S₂O and related low-valent sulfur oxides.

Experimental Protocols

Protocol 1: Low-Temperature Generation and In-Situ Trapping of S₂O

This protocol describes a general method for generating S₂O at low temperatures and immediately trapping it to prevent the formation of polysulfur oxides.

Materials:

  • Thionyl chloride (SOCl₂)

  • A suitable sulfide (B99878) source (e.g., Ag₂S)

  • Inert solvent (e.g., CCl₄, CS₂)

  • Trapping agent (e.g., a reactive diene for a Diels-Alder reaction)

  • Schlenk line and appropriate glassware for inert atmosphere techniques

  • Low-temperature bath (e.g., liquid nitrogen, dry ice/acetone)

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction vessel to the desired low temperature (e.g., -78°C).

  • Dissolve the trapping agent in the cold, inert solvent.

  • Slowly add a solution of thionyl chloride to a suspension of the sulfide source in the same solvent, while vigorously stirring the mixture containing the trapping agent. This in-situ generation ensures that S₂O is trapped as it is formed.

  • Maintain the low temperature for the duration of the reaction.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., low-temperature NMR, IR spectroscopy).

  • Once the reaction is complete, work up the product at low temperatures to the extent possible.

Data Presentation

Table 1: Factors Influencing Polysulfur Oxide Formation and Mitigation Strategies

FactorEffect on Polysulfur Oxide FormationMitigation Strategy
Temperature Increased temperature accelerates decomposition and polymerization of S₂O.Maintain cryogenic temperatures (e.g., < -78°C) during synthesis and handling.
Concentration Higher concentrations of S₂O favor dimerization and polymerization.Use dilute solutions and consider continuous flow methods for in-situ generation and reaction.
Reaction Time Longer reaction or storage times increase the likelihood of side reactions.Use S₂O immediately after generation or employ rapid in-situ trapping techniques.
Purity of Reagents Impurities can catalyze or initiate the formation of polysulfur oxides.Use high-purity, anhydrous solvents and reagents. Ensure all glassware is scrupulously clean and dry.

Visualizations

S2O_Decomposition_Pathways S2O S₂O Polymerization Polymerization S2O->Polymerization High Concentration Dimerization Dimerization S2O->Dimerization Decomposition Decomposition S2O->Decomposition High Temperature Reaction_H2S Reaction with H₂S S2O->Reaction_H2S Polysulfur_Oxides Solid Polysulfur Oxides (SnO, n>2) Polymerization->Polysulfur_Oxides S4O2 S₄O₂ Dimerization->S4O2 SO2_S SO₂ + Elemental Sulfur Decomposition->SO2_S S3_H2O S₃ + H₂O Reaction_H2S->S3_H2O SO2_S3 SO₂ + S₃ S4O2->SO2_S3

Caption: Primary pathways of S₂O leading to polysulfur oxides.

Minimization_Workflow cluster_synthesis S₂O Synthesis cluster_trapping In-Situ Trapping S2O_Generation Generate S₂O (e.g., SOCl₂ + Ag₂S) Trapping_Agent Add Trapping Agent (e.g., Diene) S2O_Generation->Trapping_Agent Low_Temp Low Temperature (< -78°C) Low_Temp->S2O_Generation Dilute Dilute Solution Dilute->S2O_Generation Inert_Solvent Inert Solvent Inert_Solvent->S2O_Generation High_Purity High Purity Reagents High_Purity->S2O_Generation Stable_Product Formation of Stable Adduct Trapping_Agent->Stable_Product Minimized_Formation Minimized Polysulfur Oxide Formation Stable_Product->Minimized_Formation

Caption: Experimental workflow for minimizing polysulfur oxide formation.

Technical Support Center: Pressure-Dependent Stability of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the highly reactive and unstable molecule, disulfur (B1233692) monoxide (S₂O), this technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) for experiments involving its pressure-dependent stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of disulfur monoxide (S₂O) at ambient conditions?

A1: this compound is a colorless gas that is highly unstable at room temperature and standard pressure.[1] It readily decomposes to form sulfur dioxide (SO₂) and elemental sulfur, often observed as a mixture of allotropes like S₃ and S₄.[1][2] When condensed, it forms a dark red solid which is also unstable at room temperature.[1]

Q2: How does pressure influence the stability of S₂O?

A2: Early studies have shown that the stability of gaseous S₂O is pressure-dependent. It can persist for several hours at very low pressures (single-digit millitorr). However, its decomposition is observed to accelerate at pressures approaching 30 mmHg (approximately 4 kPa).[1] At higher pressures, the increased concentration of S₂O molecules likely facilitates bimolecular decomposition pathways.

Q3: What is the primary decomposition pathway for S₂O?

A3: The decomposition of S₂O is primarily a disproportionation reaction.[3] In this redox process, S₂O, with sulfur in an intermediate oxidation state, converts into sulfur dioxide (SO₂), where sulfur is in a higher oxidation state (+4), and elemental sulfur (e.g., S₃), where sulfur is in a lower oxidation state.[3][4] The overall reaction can be represented as: 2 S₂O → SO₂ + S₃.[3]

Q4: Are there specific materials that should be avoided when working with S₂O?

A4: Experiments should be conducted in clean, inert glassware. The presence of impurities or reactive surfaces can catalyze the decomposition of S₂O. It is advisable to avoid contact with metals, organic materials, and any substances that can react with sulfur oxides.

Q5: What are the main safety hazards associated with S₂O?

A5: S₂O is considered toxic.[1] Its decomposition products, sulfur dioxide (SO₂) and fine particulate elemental sulfur, also pose health risks. SO₂ is a toxic gas that can cause severe respiratory irritation.[5] All handling of S₂O should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid decomposition of S₂O even at low pressures. Contaminated glassware or reaction system.Thoroughly clean and passivate all glassware with an inert gas (e.g., argon) before use. Ensure all connections in the vacuum line are free of leaks and contaminants.
Presence of moisture.Use thoroughly dried solvents and reagents. Ensure the vacuum system is capable of reaching a base pressure low enough to remove residual water.
Inconsistent or non-reproducible decomposition rates. Fluctuations in system pressure.Utilize a high-precision pressure gauge and a reliable vacuum controller to maintain a stable pressure throughout the experiment.
Temperature variations.Implement a stable temperature control system for the reaction vessel. Even minor temperature changes can affect the decomposition kinetics of this unstable molecule.
Formation of unexpected side products. Reaction with residual solvents or atmospheric gases.Ensure high-purity, degassed solvents are used. Perform experiments under a high-purity inert atmosphere or high vacuum to exclude air and moisture.
Photodecomposition.Protect the experimental setup from light, as UV radiation can induce decomposition of sulfur oxides.
Difficulty in detecting and quantifying S₂O. Low concentration and short half-life.Utilize sensitive and rapid detection techniques such as mass spectrometry or microwave spectroscopy.[1] Calibrate instruments immediately before the experiment with a stable reference compound.
Interference from decomposition products.Use a detection method that can differentiate S₂O from SO₂ and elemental sulfur. For example, mass spectrometry can distinguish based on the mass-to-charge ratio.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known method for generating relatively pure S₂O at low pressure.

Materials:

  • Thionyl chloride (SOCl₂)

  • Silver(I) sulfide (B99878) (Ag₂S)

  • Inert gas (e.g., Argon)

  • High-vacuum line apparatus

  • Reaction vessel with a cold finger

  • Liquid nitrogen

Procedure:

  • Assemble a clean, dry high-vacuum line apparatus.

  • Place a stoichiometric amount of finely powdered Ag₂S in the reaction vessel.

  • Attach the reaction vessel to the vacuum line and evacuate the system to a low base pressure (e.g., < 10⁻³ torr).

  • Cool the cold finger of the reaction vessel with liquid nitrogen.

  • Introduce a controlled amount of SOCl₂ vapor into the reaction vessel. The reaction proceeds according to: SOCl₂ + Ag₂S → 2 AgCl + S₂O.[1]

  • The gaseous S₂O product will be trapped and condensed on the cold finger.

  • Any unreacted SOCl₂ and the solid AgCl byproduct will remain in the reaction vessel.

  • The collected S₂O can be carefully vaporized into the experimental chamber for stability studies.

Protocol 2: General Workflow for Studying Pressure-Dependent Stability

Caption: Experimental workflow for S₂O stability studies.

Data Presentation

Due to the limited quantitative data in the literature, the following table summarizes the qualitative and semi-quantitative information available regarding the stability of S₂O under different pressure regimes.

Pressure RegimePressure RangeObserved StabilityPrimary Decomposition ProductsReference(s)
High VacuumSingle-digit mTorrCan survive for several hoursMinimal decomposition[1]
Low PressureApproaching 30 mmHg (~4 kPa)Begins to decomposeSO₂, Elemental Sulfur (S₃, S₄)[1][2]
Room Temperature & Pressure760 mmHg (101.3 kPa)Highly unstable, rapid decompositionSO₂, Elemental Sulfur[1]

Signaling Pathways and Logical Relationships

The decomposition of this compound is a disproportionation reaction, which can be visualized as follows:

decomposition_pathway S2O_reactant 2 S₂O (Sulfur Oxidation State: +1 in one S, -1 in the other) SO2_product SO₂ (Sulfur Oxidation State: +4) S2O_reactant->SO2_product Oxidation S3_product S₃ (Sulfur Oxidation State: 0) S2O_reactant->S3_product Reduction

Caption: Disproportionation of S₂O.

References

"improving signal-to-noise in S₂O spectral analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfur (B1233692) monoxide (S₂O) spectral analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical in S₂O spectral analysis?

The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise.[1] It is defined as the ratio of signal power to the noise power.[1] A ratio greater than 1:1 (or 0 dB) indicates that the signal is stronger than the noise.[1]

In the context of S₂O spectral analysis, a high S/N ratio is crucial for several reasons:

  • Accuracy and Reliability: A clear signal, free from excessive noise, leads to more accurate and reliable quantitative measurements and identification.[1]

  • Sensitivity: A high S/N allows for the detection of low concentrations of S₂O, which is often a transient and low-abundance species.[2][3]

  • Structural Elucidation: For detailed structural analysis, a clean spectrum is necessary to resolve fine features and overlapping peaks.[4]

Q2: What are the common sources of noise in spectroscopy?

Noise in spectral analysis can originate from various sources, broadly categorized as:

  • Environmental Noise: Vibrations from nearby equipment, fluctuations in ambient temperature and humidity, and stray light can all introduce noise.[5][6]

  • Instrumental Noise: This includes electronic noise from components like detectors and amplifiers (shot noise, readout noise), and noise from the light source itself.[6] Dark noise can also arise from stray light within the spectrometer's internal system.[6]

  • Sample-Related Noise: The sample matrix itself can cause interference.[7] For instance, scattering from particulate matter in a turbid solution or the presence of other absorbing or fluorescing molecules can contribute to the background noise.[4][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during S₂O spectral analysis.

Problem 1: The S₂O signal is weak or indistinguishable from the noise.

A weak signal can make accurate detection and quantification impossible. Here are strategies to enhance the signal strength.

A1: Optimize Experimental and Instrumental Parameters

Optimizing your data acquisition settings is a critical first step. This involves balancing signal enhancement against potential sample degradation or introduction of other artifacts.

Experimental Protocol: Optimizing Acquisition Parameters

  • Increase Analyte Concentration: If feasible, increasing the concentration of S₂O in your sample will directly increase the signal intensity.

  • Adjust Excitation Source Power: Carefully increase the power of the excitation source (e.g., lamp or laser). While this can boost the signal, be mindful of potential photodegradation of the unstable S₂O molecule.[9]

  • Optimize Detector Settings:

    • Integration Time: Increase the detector integration time to collect more photons, thereby strengthening the signal.

    • Gain: Adjust the detector gain to amplify the signal electronically. Note that increasing gain can also amplify noise, so find an optimal balance.[9]

  • Check Optical Alignment: Ensure all optical components (mirrors, lenses, gratings) are correctly aligned for maximum light throughput.

A general workflow for optimizing your experiment is shown below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition & Optimization cluster_proc Phase 3: Data Processing prep Sample Preparation (Optimize Concentration) setup Instrument Setup (Alignment, Calibration) prep->setup panel Panel/Method Design panel->prep acq Data Acquisition (Adjust Gain, Integration Time) setup->acq check Check S/N Ratio acq->check check->acq  S/N Too Low process Signal Processing (Averaging, Filtering) check->process S/N Acceptable   analysis Spectral Analysis process->analysis G start Low S/N Detected q1 Is the background constant? start->q1 a1 Perform Background Subtraction q1->a1 Yes q2 Is the noise random/ broadband? q1->q2 No a1->q2 a2 Apply Digital Smoothing or Fourier Filtering q2->a2 Yes q3 Is there spectral overlap from known interferents? q2->q3 No a2->q3 a3 Use Sample Purification (SPE) or Mathematical Correction q3->a3 Yes end Improved S/N q3->end No a3->end

References

"selecting inert matrix materials for S₂O isolation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S₂O Isolation

Welcome to the technical support center for the matrix isolation of disulfur (B1233692) monoxide (S₂O). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this highly reactive species.

Frequently Asked Questions (FAQs)

Q1: What is matrix isolation, and why is it essential for studying S₂O?

A1: Matrix isolation is an experimental technique used to trap reactive chemical species within a rigid, unreactive host material at cryogenic temperatures.[1] Disulfur monoxide (S₂O) is an unstable and reactive compound, making it difficult to study under normal conditions.[2] By trapping S₂O molecules in an inert matrix, typically a solidified noble gas, they are held far apart from one another, preventing decomposition and intermolecular reactions.[1] This isolation allows for detailed spectroscopic analysis, as the low temperatures and inhibited molecular rotation lead to simpler, more resolved spectra.[3]

Q2: What are the most common inert matrix materials used for S₂O isolation?

A2: The most common materials are noble gases, specifically Neon (Ne), Argon (Ar), Krypton (Kr), and Xenon (Xe).[4] Nitrogen (N₂) is also frequently used.[3] Argon is often the default choice due to its excellent balance of inertness, optical transparency, and cost-effectiveness.[1]

Q3: How do I select the most appropriate inert matrix for my experiment?

A3: The choice depends on several factors:

  • Degree of Inertness: For the least possible interaction and the smallest spectral shift compared to the gas phase, Neon is the best choice. Interactions increase down the group, with Xenon showing the strongest interaction.[4]

  • Spectroscopic Window: The matrix material must be transparent to the radiation used in your spectroscopic technique (e.g., IR, UV/Vis). Noble gases offer broad optical transparency.[3]

  • Deposition Temperature: The required temperature of the cryogenic setup varies with the matrix gas. Lighter gases like Neon require lower temperatures than heavier ones like Xenon.

  • Experimental Goal: If the goal is to study weak interactions between S₂O and the host, a more polarizable matrix like Krypton or Xenon might be intentionally chosen. For studying the intrinsic properties of S₂O, Neon or Argon are preferred.

Q4: What are "matrix effects," and how do they impact my results?

A4: "Matrix effects" refer to the physical and spectroscopic changes in a guest molecule (S₂O) caused by its interaction with the host matrix.[5] These effects can cause small shifts in vibrational frequencies, changes in absorption bandwidths, and splitting of spectral bands due to the molecule occupying different sites within the matrix's crystal lattice. While these effects can complicate spectra, they can also provide valuable information about the guest-host interactions and the structure of the trapping site.[5][6]

Q5: My S₂O sample appears to be decomposing or aggregating in the matrix. What could be the cause?

A5: This issue, often evidenced by the appearance of bands from species like S₃ and S₄, can arise from several factors:

  • High Deposition Temperature: If the matrix is not sufficiently rigid, S₂O molecules can diffuse and react with each other.[1]

  • Incorrect Guest-to-Host Ratio: The concentration of S₂O relative to the matrix gas may be too high. A typical dilution ratio is 1:1000 or greater to ensure proper isolation.

  • Matrix Annealing: Warming the matrix (annealing), even by a few Kelvin, can increase the mobility of trapped species and promote aggregation or reaction.[7]

  • Photolysis: The light source used for spectroscopic analysis (e.g., a UV lamp) could be inducing photochemical decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, poorly resolved spectral peaks The matrix was deposited too quickly, creating a poor-quality, non-uniform solid.Decrease the deposition rate. Try briefly annealing the matrix (e.g., warming from 15 K to 25 K for Argon) to allow the lattice to rearrange into a more stable configuration.
Evidence of S₂O dimers or polymers The guest-to-host (S₂O:Matrix) dilution ratio is too low. The deposition temperature is too high, allowing diffusion.Increase the proportion of the matrix gas to achieve higher dilution (e.g., 1:1000 or higher). Lower the temperature of the deposition window.
Contamination peaks (e.g., H₂O, CO₂) A leak in the high-vacuum system. Impurities in the matrix gas source.Perform a thorough leak check on the vacuum shroud and gas lines. Use a high-purity grade of matrix gas and consider an in-line gas purifier.
Significant spectral shifts from expected values Strong guest-host interaction ("matrix effect").Switch to a less polarizable matrix material. For example, if using Xenon, try Krypton or Argon. If using Argon, try Neon for the weakest interaction.

Properties of Common Inert Matrix Materials

The table below summarizes key properties of inert gases commonly used for matrix isolation experiments.

Matrix MaterialMelting Point (K)Typical Deposition Temp. (K)Crystal StructurePrimary Advantage
Neon (Ne) 24.64 - 10FCCWeakest interaction, minimal spectral perturbation.
Argon (Ar) 83.815 - 25FCCGood balance of inertness and ease of use; most common choice.[1]
Krypton (Kr) 115.820 - 30FCCHigher polarizability than Ar for studying moderate interactions.
Xenon (Xe) 161.430 - 50FCCHighest polarizability for studying stronger guest-host interactions.
Nitrogen (N₂) 63.214 - 20VariousCan provide different interaction sites due to its quadrupole moment.

Experimental Protocols

General Protocol for Matrix Isolation of S₂O

This protocol outlines the fundamental steps for isolating S₂O in a solid argon matrix for subsequent spectroscopic analysis.

  • S₂O Generation: Synthesize S₂O gas immediately prior to deposition. A common laboratory method is passing sulfur dioxide (SO₂) over sulfur vapor in a glow discharge.[8] The resulting gas mixture is passed through a trap to remove unreacted precursors.

  • System Preparation:

    • Ensure the spectroscopic window (e.g., CsI for IR spectroscopy) is clean and properly mounted on the cold head of a cryostat.

    • Evacuate the vacuum shroud to a high vacuum (pressure < 10⁻⁶ mbar) to prevent contamination from atmospheric gases.[3]

    • Cool the cryostat window to the target deposition temperature (e.g., 15 K for an Argon matrix).

  • Gas Mixture Preparation & Deposition:

    • Prepare a gaseous mixture of S₂O and the matrix gas (e.g., Argon) at a high dilution ratio, typically between 1:500 and 1:2000. This is controlled by precise flow valves.

    • Co-deposit the gas mixture onto the cold window at a slow, controlled rate (e.g., 1-5 mmol/hour) to ensure the formation of a clear, uniform solid matrix.

  • Spectroscopic Measurement:

    • Once a sufficient amount of matrix has been deposited, perform the spectroscopic measurement (e.g., record the FTIR spectrum). The low temperature ensures that only the lowest vibrational levels are populated, simplifying the spectrum.[9]

  • Post-Deposition Analysis (Optional):

    • Annealing: To study diffusion or simplify complex spectra from multiple trapping sites, the matrix can be warmed by 5-10 K for a short period and then re-cooled before another measurement is taken.[7]

    • Photolysis: To study the photochemistry of S₂O, the matrix can be irradiated with a specific wavelength of light (e.g., from a UV lamp or laser) and the resulting spectral changes can be monitored.[7]

  • System Warm-Up: After the experiment is complete, allow the cryostat to slowly warm up to room temperature and vent the vacuum chamber with an inert gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Further Steps gen S₂O Gas Generation mix Mixing with Matrix Gas (e.g., 1:1000 Ar) gen->mix dep Co-Deposition onto Cold Window mix->dep cool Cool Window to < 20 K cool->dep spec Spectroscopic Measurement (e.g., FTIR) dep->spec analysis Data Analysis spec->analysis optional Optional: Annealing or Photolysis analysis->optional

Caption: Experimental workflow for S₂O matrix isolation.

decision_tree start Select Matrix Goal q1 Minimize Guest-Host Interaction? start->q1 Minimal Perturbation q2 Study Guest-Host Interaction? start->q2 Study Interaction Effects res_ne Use Neon (Ne) q1->res_ne Yes (Highest Inertness) res_ar Use Argon (Ar) q1->res_ar No (Standard/Balanced) res_xe Use Krypton (Kr) or Xenon (Xe) q2->res_xe Yes

Caption: Decision tree for selecting an inert matrix material.

matrix_effects Concept of Matrix-Induced Frequency Shift cluster_gas Gas Phase (Isolated) cluster_matrix Inert Matrix (e.g., Argon) s2o_gas S₂O freq_gas Vibrational Frequency (ν_gas) freq_matrix Vibrational Frequency (ν_matrix) freq_gas->freq_matrix Δν = ν_matrix - ν_gas (Matrix Shift) s2o_matrix S₂O ar1 Ar s2o_matrix->ar1 Weak van der Waals Interaction ar2 Ar s2o_matrix->ar2 Weak van der Waals Interaction ar3 Ar s2o_matrix->ar3 Weak van der Waals Interaction ar4 Ar s2o_matrix->ar4 Weak van der Waals Interaction

Caption: Diagram illustrating the matrix effect on vibrational frequency.

References

Technical Support Center: Microwave Discharge for S₂O Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The production of disulfur (B1233692) monoxide (S₂O) via microwave discharge is a specialized area with limited published data. This guide is based on general principles of microwave plasma synthesis and is intended to provide a foundational framework for researchers. Experimental parameters will require optimization for specific setups and precursors.

Frequently Asked Questions (FAQs)

Q1: What are the potential precursors for S₂O production in a microwave discharge?

A1: While specific literature is sparse, suitable precursors would be compounds that can provide sulfur and oxygen atoms in the plasma. Potential candidates include mixtures of a sulfur source like sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), carbonyl sulfide (OCS), or elemental sulfur vapor with an oxygen source like molecular oxygen (O₂) or nitrous oxide (N₂O). The choice of precursor will significantly impact the plasma chemistry and the formation of byproducts.

Q2: How can I detect and quantify S₂O in the output stream?

A2: S₂O is an unstable molecule, making its detection challenging. In-situ analysis using techniques like mass spectrometry or Fourier-transform infrared (FTIR) spectroscopy is often necessary.[1] For quantitative analysis, calibration with a known standard or the use of theoretical cross-sections may be required.

Q3: What are the main safety concerns when working with microwave discharge for S₂O production?

A3: Key safety concerns include:

  • Microwave Radiation: Ensure proper shielding of the microwave generator and resonant cavity to prevent exposure to harmful microwave radiation.[2]

  • High Voltage: The power supply for the magnetron operates at high voltages, posing a significant electrical shock hazard.[2]

  • Toxic and Flammable Gases: Precursors like H₂S and OCS are toxic and flammable. Ensure proper gas handling and ventilation.

  • UV Radiation from Plasma: The plasma emits intense UV radiation. Use appropriate protective eyewear and enclosures.

  • Hot Surfaces: The plasma chamber and downstream components can reach high temperatures.

Troubleshooting Guide

Issue 1: Failure to Ignite Plasma
Potential Cause Troubleshooting Steps
Insufficient Microwave Power - Verify the magnetron is functioning correctly.- Increase the forward power from the microwave generator.
Improper Pressure - Adjust the system pressure. Plasma ignition is often easier at lower pressures (e.g., 1-10 Torr).- Check for leaks in the vacuum system.
Incorrect Gas Composition - Introduce an easily ionizable gas like Argon to facilitate plasma ignition before introducing reactive precursors.
Impedance Mismatch - Adjust the position of the tuning stubs or plunger to minimize reflected power and maximize power transfer to the plasma.
Issue 2: Plasma Instability or Extinction
Potential Cause Troubleshooting Steps
Fluctuations in Gas Flow or Pressure - Use mass flow controllers for precise and stable gas delivery.- Ensure the vacuum pump is operating smoothly.
Deposition on Quartz Tube - Precursor decomposition can lead to the coating of the quartz tube, altering microwave coupling.- Stop the experiment and clean the tube.- Consider adjusting precursor flow rates or power to minimize deposition.
Power Supply Issues - Check for fluctuations in the incoming power line.- Ensure the magnetron power supply is stable.[2]
Overheating - Ensure adequate cooling of the magnetron and the plasma chamber.[2]
Issue 3: Low or No S₂O Yield
Potential Cause Troubleshooting Steps
Unfavorable Gas Residence Time - Too short: Insufficient time for reactions to occur. Decrease the total gas flow rate.- Too long: S₂O may decompose or react further. Increase the total gas flow rate.
Suboptimal Microwave Power - Too low: Insufficient dissociation of precursor molecules. Increase microwave power.- Too high: Excessive fragmentation of molecules, leading to undesired byproducts. Decrease microwave power.
Incorrect Precursor Ratio - Systematically vary the ratio of sulfur precursor to oxygen precursor to find the optimal condition for S₂O formation.
Undesirable Side Reactions - Analyze the byproducts to understand competing reaction pathways.- Adjust pressure, power, and residence time to favor S₂O formation.
Issue 4: High Level of Byproducts (e.g., SO, SO₃, Elemental Sulfur)
Potential Cause Troubleshooting Steps
Non-selective Plasma Chemistry - Adjusting the electron temperature and density by changing the pressure and power can influence reaction pathways.- Pulsing the microwave power can sometimes improve selectivity by controlling the reaction time.
Reactions Downstream of the Plasma - Rapidly quench the gas mixture as it exits the plasma zone to prevent further reactions and decomposition of S₂O. This can be achieved with a cold trap or by expanding the gas into a low-pressure chamber.
Precursor Choice - Different precursors will lead to different byproduct profiles. Experiment with alternative sulfur and oxygen sources.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected influence of key experimental parameters on S₂O production. Researchers should generate their own data based on their specific experimental setup.

Table 1: Effect of Microwave Power on S₂O Yield and Selectivity Pressure: 5 Torr, Total Flow Rate: 100 sccm, Precursor Ratio (SO₂:O₂): 1:1

Microwave Power (W)SO₂ Conversion (%)S₂O Yield (%)S₂O Selectivity (%)
5015533
100351234
150601830
200851518

Table 2: Effect of Pressure on S₂O Yield and Selectivity Microwave Power: 150 W, Total Flow Rate: 100 sccm, Precursor Ratio (SO₂:O₂): 1:1

Pressure (Torr)SO₂ Conversion (%)S₂O Yield (%)S₂O Selectivity (%)
1451022
5601830
10551527
20501224

Experimental Protocols

Protocol 1: General Procedure for Microwave Discharge Synthesis of S₂O
  • System Preparation:

    • Ensure the quartz discharge tube is clean and free of contaminants.

    • Leak-check the entire vacuum and gas delivery system.

    • Ensure all safety interlocks are operational.

  • Precursor Delivery:

    • Use calibrated mass flow controllers to introduce gaseous precursors (e.g., SO₂ and O₂) into a mixing manifold.

    • If using a liquid or solid precursor, use a heated vaporizer or bubbler with a carrier gas (e.g., Argon) to introduce the vapor into the system.

  • Plasma Operation:

    • Evacuate the system to the desired base pressure.

    • Establish a stable flow of the precursor gas mixture.

    • Set the operating pressure using a throttle valve.

    • Turn on the microwave generator at a low power setting.

    • Ignite the plasma. An initial pulse of higher power or the use of a Tesla coil may be necessary.

    • Tune the microwave cavity to minimize reflected power.

    • Adjust the microwave power to the desired level for the experiment.

  • Product Collection and Analysis:

    • Direct the effluent from the plasma reactor to the diagnostic tool (e.g., mass spectrometer, FTIR).

    • Use a cold trap (e.g., liquid nitrogen) downstream of the plasma to collect condensable products and protect the vacuum pump.

  • Shutdown:

    • Turn off the microwave power.

    • Turn off the precursor gas flows.

    • Vent the system to atmospheric pressure with an inert gas or bring it to a safe standby state.

Visualizations

TroubleshootingWorkflow start Start Troubleshooting issue Identify Primary Issue start->issue no_plasma No Plasma Ignition issue->no_plasma Ignition Failure unstable_plasma Unstable Plasma issue->unstable_plasma Instability low_yield Low S₂O Yield issue->low_yield Low Yield check_power Check Microwave Power & Connections no_plasma->check_power check_flow Stabilize Gas Flow & Pressure unstable_plasma->check_flow adjust_res_time Optimize Residence Time (Flow Rate) low_yield->adjust_res_time check_pressure Adjust Pressure / Check for Leaks check_power->check_pressure check_gas Use Ignition Gas (e.g., Ar) check_pressure->check_gas clean_tube Clean Discharge Tube check_flow->clean_tube check_cooling Verify System Cooling clean_tube->check_cooling adjust_power Vary Microwave Power adjust_res_time->adjust_power adjust_ratio Adjust Precursor Ratio adjust_power->adjust_ratio

Caption: Troubleshooting workflow for microwave discharge experiments.

ReactionPathway cluster_precursors Precursors cluster_plasma Microwave Plasma cluster_products Products & Byproducts SO2 SO₂ e e⁻ (high energy) O2 O₂ SO SO e->SO Dissociation S S e->S Dissociation O O e->O Dissociation S2O S₂O (Target) SO->S2O + S SO3 SO₃ SO->SO3 + O₂ S->S2O + SO S_solid S (solid) S->S_solid Deposition O->SO3 + SO₂

Caption: Hypothetical reaction pathway for S₂O formation.

References

Technical Support Center: Quenching Effects in Sulfur Chemiluminescence Detection (SCD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding quenching effects observed during the analysis of sulfur compounds, such as S₂O, using a Sulfur Chemiluminescence Detector (SCD). It is intended for researchers, scientists, and drug development professionals utilizing gas chromatography with sulfur-specific detection.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" in the context of Sulfur Chemiluminescence Detection (SCD)?

A1: Quenching refers to any process that results in a reduction of the chemiluminescent signal, leading to inaccurately low quantification of sulfur compounds. In SCD, this is most commonly caused by the presence of high concentrations of co-eluting hydrocarbon molecules from the sample matrix.[1][2] While modern SCDs are designed to minimize this phenomenon, it can still occur under specific conditions.[3][4][5]

Q2: What is the chemical mechanism behind hydrocarbon quenching?

A2: Hydrocarbon quenching occurs within the detector's combustion chamber. When a very high concentration of hydrocarbons co-elutes with a sulfur compound, the hydrocarbons consume the available oxygen.[1] This leads to incomplete combustion and the formation of excess carbon monoxide (CO).[1] The CO then reacts with sulfur atoms (S) to form carbonyl sulfide (B99878) (COS), a competing side reaction.[1][6] This "scavenging" of sulfur atoms reduces the amount available to form sulfur monoxide (SO), which is the precursor to the light-emitting species (excited SO₂), thereby quenching the signal.[1][7]

Q3: How can I identify if quenching is affecting my results?

A3: Quenching can be suspected if you observe lower-than-expected peak areas or inconsistent recovery for your sulfur analytes, especially in complex sample matrices. A key indicator is seeing a "dip" or suppressed peak for a known sulfur standard when it co-elutes with a large hydrocarbon peak. Comparing the analysis of a neat sulfur standard to one spiked into a complex matrix can also reveal signal suppression. In some older detector types like FPDs, quenching can even manifest as negative peaks corresponding to major hydrocarbon elution times.[4]

Q4: Are modern Sulfur Chemiluminescence Detectors (like the Agilent 8355) susceptible to quenching?

A4: Modern SCDs, such as those with dual plasma technology, are specifically designed to have high selectivity and exhibit little to no hydrocarbon quenching.[8][9][10] This is a significant advantage over other sulfur-specific detectors like the Flame Photometric Detector (FPD), which is more prone to quenching.[2][4] However, in the presence of extremely high hydrocarbon concentrations, some residual quenching may still be observable, making chromatographic separation important.[5]

Q5: What are the most common compounds that cause quenching?

A5: Any hydrocarbon present at a high enough concentration to create oxygen-deficient conditions in the burner can cause quenching.[1] This is particularly relevant in the analysis of petroleum products like gasoline, which contain high concentrations of low-molecular-weight hydrocarbons that elute early in the chromatogram.[1] The quenching efficiency is primarily dependent on the concentration of carbon atoms entering the detector at a given time.[6]

Q6: How does collisional quenching differ from hydrocarbon quenching?

A6: Collisional quenching is a non-radiative de-excitation process where the light-emitting molecule (excited SO₂) loses its energy through collisions with other molecules in the reaction cell instead of emitting a photon.[11] This effect can be minimized by maintaining a higher vacuum in the reaction chamber, which reduces the residence time and the probability of such collisions.[11] Hydrocarbon quenching, by contrast, is a chemical process that prevents the formation of the light-emitting species in the first place.[1]

Troubleshooting Guides

This section addresses the common issue of reduced or inconsistent analyte signals, a primary symptom of quenching.

Problem: Reduced, Missing, or Inconsistent Peak Areas for Sulfur Compounds

This issue often points to signal loss either from quenching within the detector or from analyte loss before detection. Follow these steps to diagnose and resolve the problem.

Cause 1: Co-elution with High-Concentration Matrix Components

High concentrations of co-eluting hydrocarbons are the most frequent cause of signal quenching.[1]

  • Solution 1.1: Optimize Chromatographic Separation

    • Action: Modify your GC method to improve the separation between the sulfur analytes and interfering matrix peaks.

    • Steps:

      • Select an appropriate GC column: Using a more polar GC column can help to spatially separate sulfur compounds from the hydrocarbon matrix.[1]

      • Adjust Temperature Program: Modify the oven temperature ramp to increase the resolution between your target peaks and major interferents.

      • Use Cryogenic Cooling: For volatile sulfur compounds, using an initial oven temperature below ambient (e.g., -10°C) can improve the resolution of early-eluting compounds like carbonyl sulfide (COS) and sulfur dioxide (SO₂).[4]

  • Solution 1.2: Adjust Sample Introduction

    • Action: Reduce the total amount of hydrocarbon mass introduced into the detector.

    • Steps:

      • Increase the Split Ratio: Using a higher split ratio at the injector (e.g., 100:1) will decrease the amount of both analyte and matrix reaching the column and detector.[1][2]

      • Caution: Be aware that increasing the split ratio also decreases the amount of sulfur analyte transferred to the detector, which will raise your detection limits.[1] This is a trade-off between minimizing quenching and achieving desired sensitivity.

Cause 2: Sub-optimal Detector or System Conditions

Incorrect detector parameters or system integrity can lead to poor combustion efficiency or other signal-loss phenomena.

  • Solution 2.1: Optimize Detector Combustion Conditions

    • Action: Adjust detector gas flows and hardware to ensure complete combustion and minimize side reactions.

    • Steps:

      • Consult Manufacturer's Manual: Refer to the operation manual for your specific SCD model (e.g., Agilent 355 or 8355) for recommended gas pressures and flow rates.[7][11] Ensure hydrogen and oxidant pressures do not exceed instrument limits.[11]

  • Solution 2.2: Ensure Proper Vacuum Levels

    • Action: Verify the integrity of the vacuum system to minimize collisional quenching.

    • Steps:

      • Check Vacuum Pump: Ensure the vacuum pump is operating correctly and the oil (if applicable) is clean. A chemical trap should be installed before the pump to protect it from ozone.[11][12]

      • Inspect for Leaks: Check all seals and connections between the burner, reaction cell, and vacuum pump for leaks. The inner O-ring on the reaction cell is critical for sealing the vacuum.[12] A stable, low pressure (e.g., 4-7 Torr) is necessary for optimal performance.[7]

Cause 3: Analyte Loss Due to System Activity

Sulfur compounds are notoriously reactive and can be lost through adsorption onto active sites in the sample pathway, a problem distinct from quenching but with similar symptoms.

  • Solution 3.1: Use an Inert Sample Pathway

    • Action: Ensure all surfaces in the sample flow path are properly deactivated to prevent sulfur compound adsorption.

    • Steps:

      • Inert Components: Use Sulfinert®-treated tubing, liners, and valves, especially when analyzing low-level sulfur compounds.[13][14]

      • Column Choice: Select a GC column specifically designed for sulfur analysis to prevent analyte adsorption.[4]

      • System Passivation: Before analysis, consider passivating the system by injecting a high-concentration sulfur standard to occupy active sites.

Data Presentation: Mitigation Strategies

The following tables summarize the primary strategies for mitigating quenching effects.

Table 1: Summary of Quenching Mitigation Strategies

Strategy Category Method Description Advantages Disadvantages
Chromatographic Column Selection Use a more polar column to separate sulfur analytes from nonpolar hydrocarbon matrices.[1] Directly addresses the root cause (co-elution). May require significant method redevelopment.
Temperature Programming Optimize oven ramp rates or use cryogenic cooling to enhance resolution.[2][4] Can often be implemented with the existing column. Cryogenic cooling requires specialized equipment.
Sample Introduction Increase Split Ratio Reduces the total mass of hydrocarbon entering the system.[1][2] Simple and easy to implement. Raises detection limits by reducing the amount of analyte reaching the detector.[1]
Sample Dilution Dilute the sample in an appropriate solvent to lower the concentration of interferents. Effective at reducing matrix overload. Also dilutes the analyte, potentially pushing it below the detection limit.
Detector Operation Optimize Gas Flows Adjust air/H₂ ratios to promote more complete combustion.[1] Can improve selectivity without changing the GC method. Optimal conditions are instrument-specific; requires careful tuning.

| | Maintain Vacuum | Ensure a high, stable vacuum to reduce collisional quenching.[11] | Improves sensitivity by preventing non-radiative energy loss. | Requires regular maintenance of the vacuum pump and seals. |

Experimental Protocols

General Protocol for Analysis of Sulfur Compounds in a Hydrocarbon Matrix by GC-SCD (Adapted from ASTM D5623 & D5504 Guidelines)

This protocol provides a general workflow for analyzing sulfur compounds while incorporating best practices to minimize quenching.

  • System Preparation:

    • Ensure the GC-SCD system has an inert sample pathway (e.g., Sulfinert® treated liner and tubing).[14]

    • Install a column suitable for sulfur analysis (e.g., a thick-film, low-phase-ratio capillary column).[4]

    • Verify all gas supplies (Helium, Hydrogen, Air/Oxygen) are pure and set to the manufacturer's recommended pressures.[11]

    • Confirm the vacuum system is stable and the chemical trap protecting the pump is functional.[12]

  • Instrument Conditions (Example):

    • Injector: Set to a split injection mode. Start with a moderate split ratio (e.g., 10:1) and increase if quenching is observed.[1]

    • Oven Program: Begin with a low initial temperature (e.g., 35°C) to resolve volatile sulfur compounds from the matrix.[4] Use a temperature ramp (e.g., 10°C/min) to elute higher-boiling compounds.

    • SCD Parameters: Set the burner temperature according to the manufacturer's recommendation (typically >800°C).[5] Ensure the ozone generator is active.

  • Calibration:

    • Prepare a series of calibration standards of your target sulfur compounds in a solvent that does not interfere with the analysis.

    • Analyze the standards to generate a calibration curve. SCDs typically provide a linear and equimolar response, which simplifies quantification.[9][10]

  • Sample Analysis:

    • Inject the sample (e.g., 1 µL of light petroleum liquid).

    • Acquire the chromatogram.

  • Data Review and Troubleshooting:

    • Examine the chromatogram for any sulfur peaks that co-elute with large, off-scale matrix peaks.

    • If a known analyte peak appears smaller than expected or its area is not reproducible, quenching is likely.

    • Action: If quenching is suspected, systematically apply the strategies from the troubleshooting guide. Start with increasing the split ratio.[1] If sensitivity becomes an issue, proceed to optimizing the GC oven program to improve separation.

Visualizations

Diagram 1: Sulfur Chemiluminescence Detection (SCD) Pathway

cluster_GC Gas Chromatograph cluster_SCD SCD Detector cluster_Burner Dual Plasma Burner (>800°C) cluster_Cell Reaction Cell (Low Pressure) cluster_Optics Detection GC_Column GC Column (Separation) Burner S-Compound + H₂ + Air -> SO + CO₂ + H₂O GC_Column->Burner Reaction SO + O₃ -> SO₂* + O₂ Burner->Reaction Combustion Products Emission SO₂* -> SO₂ + Light (hν) Reaction->Emission Chemiluminescence Filter Optical Filter (Blue Region) Emission->Filter Emitted Light PMT Photomultiplier Tube (PMT) Filter->PMT Signal Signal PMT->Signal Electrical Signal to Data System

Caption: The reaction pathway for sulfur compounds in a modern SCD. (Max Width: 760px)

Diagram 2: Hydrocarbon Quenching Mechanism

cluster_input Compounds from GC cluster_burner Burner (Oxygen-Limited) cluster_reactions Competing Reactions cluster_output Result S_Compound Sulfur Compound S_Atom S Atom S_Compound->S_Atom Combustion HC_Compound High Concentration Hydrocarbon Quench_Reaction S + CO -> COS (Quenching Pathway) HC_Compound->Quench_Reaction Forms Excess CO Desired_Reaction S + O -> SO (Desired Pathway) S_Atom->Desired_Reaction S_Atom->Quench_Reaction Reduced_SO Reduced [SO] Formation Desired_Reaction->Reduced_SO Leads to... Quench_Reaction->Reduced_SO Reduces SO by Consuming S Reduced_Signal Reduced Chemiluminescence Signal Reduced_SO->Reduced_Signal Start Start: Inconsistent or Low Sulfur Peak Areas Check_Coelution Does Sulfur Peak Co-elute with a Large Matrix Peak? Start->Check_Coelution Increase_Split Action: Increase Injector Split Ratio (e.g., from 10:1 to 100:1) Check_Coelution->Increase_Split  Yes Check_System No Co-elution. Check for System Issues. (Leaks, Contamination, Inertness) Check_Coelution->Check_System No Check_Sensitivity Is Sensitivity Still Adequate? Increase_Split->Check_Sensitivity Optimize_Chroma Action: Optimize GC Method (Change Temp Program, Use Polar Column) Check_Sensitivity->Optimize_Chroma No, Signal Too Low Resolved Problem Resolved Check_Sensitivity->Resolved Yes, Problem Solved Optimize_Chroma->Resolved Separation Achieved Not_Resolved Problem Persists: Consult Instrument Manual & Check Detector Parameters Check_System->Not_Resolved

References

Validation & Comparative

A Comparative Analysis of the Microwave Spectra of Disulfur Monoxide (S₂O) and Sulfur Dioxide (SO₂)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists comparing the rotational spectra and structural parameters of S₂O and SO₂, supported by experimental data.

This guide provides a detailed comparison of the microwave spectra of two important sulfur oxides: disulfur (B1233692) monoxide (S₂O) and sulfur dioxide (SO₂). Understanding the rotational spectra of these molecules provides valuable insights into their molecular structure, bonding, and the subtle differences in their physical properties. This information is crucial for various research fields, including atmospheric science, astrophysics, and physical chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the microwave spectra of S₂O and SO₂. These parameters, including rotational constants, bond lengths, bond angles, and dipole moments, offer a direct comparison of their molecular properties.

ParameterDisulfur Monoxide (S₂O)Sulfur Dioxide (SO₂)
Rotational Constants
A41914.40 MHz[1]60783.9 MHz
B5059.09 MHz[1]10318.1 MHz
C4507.14 MHz[1]8799.9 MHz
Molecular Structure
S-S Bond Length1.884 ± 0.010 Å[1]N/A
S-O Bond Length1.465 ± 0.010 Å[1]1.432 Å[2]
Bond Angle (S-S-O / O-S-O)118°0′ ± 30′[1]119.53°[2]
Dipole Moment
µ (Total)1.47 ± 0.02 D[1]1.63 D
µa0.875 ± 0.01 D[1]-
µb1.18 ± 0.02 D[1]-

Experimental Protocols

The determination of the microwave spectra for both S₂O and SO₂ involves the use of high-resolution microwave spectrometers. While the fundamental principles of the instrumentation are similar, the sample handling and generation techniques differ significantly due to the transient nature of S₂O.

Experimental Setup for this compound (S₂O)

The microwave spectrum of S₂O is typically studied using a flow system coupled with a microwave spectrometer. The experimental setup involves the following key steps:

  • Generation of S₂O: this compound is a transient species and must be generated in situ. A common method involves passing an electrical discharge through a mixture of sulfur vapor and sulfur dioxide (SO₂).[1] The discharge provides the energy required to initiate the chemical reactions that produce S₂O.

  • Introduction into the Spectrometer: The gas mixture containing the newly formed S₂O is continuously flowed through a long absorption cell of the spectrometer. This cell is placed within the microwave radiation path.

  • Microwave Spectroscopy: A microwave source, such as a klystron or a synthesized frequency multiplier, irradiates the gas sample.[3] The microwave radiation is swept over a range of frequencies. When the frequency of the microwaves matches a rotational transition of the S₂O molecule, the molecules absorb the radiation.

  • Detection and Analysis: A detector, typically a crystal detector, measures the attenuation of the microwave power as a function of frequency. The resulting absorption spectrum is then analyzed to identify the rotational transitions and determine the rotational constants of the molecule. More recent studies have also employed Fourier transform microwave (FTM) spectroscopy in supersonic molecular beams for higher resolution and sensitivity.

Experimental Setup for Sulfur Dioxide (SO₂)

Sulfur dioxide is a stable molecule, which simplifies its handling compared to S₂O. Its microwave spectrum is often measured using a pulsed-beam Fourier Transform Microwave (FTMW) spectrometer. The general procedure is as follows:

  • Sample Preparation: A dilute mixture of SO₂ in a carrier gas, such as argon (typically around 1%), is prepared.[4]

  • Pulsed Jet Expansion: The gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle. This supersonic expansion cools the molecules to very low rotational temperatures (on the order of 1 K), which simplifies the spectrum by populating only the lowest rotational energy levels.[4]

  • Microwave Excitation: The cooled molecules in the jet are irradiated with a short, high-power microwave pulse. This pulse excites a coherent polarization of the rotating molecules.

  • Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. This results in a high-resolution spectrum of the rotational transitions. The high resolution of this technique allows for the precise determination of rotational and centrifugal distortion constants.[4][5]

Molecular Structure and Spectra Visualization

The following diagrams illustrate the molecular structures of S₂O and SO₂ as determined from their microwave spectra.

S2O_Structure cluster_angle 118.0° S1 S S2 S S1->S2 1.884 Å O O S2->O 1.465 Å

Caption: Molecular structure of this compound (S₂O).

SO2_Structure cluster_angle 119.5° S S O1 O S->O1 1.432 Å O2 O S->O2 1.432 Å

Caption: Molecular structure of Sulfur Dioxide (SO₂).

Comparative Analysis and Conclusion

The microwave spectra of S₂O and SO₂ reveal distinct differences in their molecular structures. S₂O possesses a bent S-S-O structure, leading to a more complex rotational spectrum characteristic of an asymmetric top molecule. In contrast, SO₂ has a symmetric bent O-S-O structure.

The S-O bond length in SO₂ (1.432 Å) is shorter than in S₂O (1.465 Å), suggesting a stronger bond in the former. The bond angles are remarkably similar, with the S-S-O angle in S₂O being approximately 118° and the O-S-O angle in SO₂ being around 119.5°.

The experimental approaches to studying these molecules are dictated by their chemical stability. The need for in-situ generation of the transient S₂O contrasts with the straightforward handling of the stable SO₂ molecule. Despite these differences, high-resolution microwave spectroscopy provides precise structural parameters for both species, enabling a detailed comparison. This comparative data is invaluable for benchmarking theoretical calculations and for understanding the fundamental chemistry of sulfur oxides.

References

A Comparative Guide to the Isomers of S₂O and S₂O₂ for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the structural and spectroscopic properties of the isomers of disulfur (B1233692) monoxide (S₂O) and disulfur dioxide (S₂O₂). It is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of these reactive sulfur oxide species. This document summarizes key experimental data, outlines detailed analytical protocols, and presents molecular structures and workflows for their differentiation.

Distinguishing Isomers of Disulfur Monoxide (S₂O)

This compound (S₂O) is a transient species primarily known in its angular S=S=O form. However, theoretical and experimental studies have identified a less stable, cyclic isomer. Differentiation between these two is critical for understanding reaction mechanisms involving lower sulfur oxides.

Structural and Spectroscopic Comparison

The most stable isomer of S₂O possesses a bent S-S-O structure. A higher-energy cyclic isomer has been generated and characterized using matrix isolation techniques.[1] The key distinguishing features are summarized in the tables below.

Table 1: Structural Parameters of S₂O Isomers

IsomerStructureS-S Bond Length (pm)S-O Bond Length (pm)S-S-O Angle (°)
This compoundS=S=O188.4146.5117.88
Cyclic S₂Ocyclo-(SSO)205.8172.4N/A (S-O-S angle ≈ 73.3°)

Table 2: Vibrational Frequencies of S₂O Isomers (in solid Argon matrix)

IsomerVibrational ModeFrequency (cm⁻¹)
This compound (S=S=O)S-S Stretch415.2
Cyclic S₂OSymmetric S-O Stretch799.1
Cyclic S₂OS-S Stretch574.9
Cyclic S₂OAsymmetric S-O Stretch544.1
Visualization of S₂O Isomers

The structural differences between the two S₂O isomers can be visualized as follows:

S2O_isomers cluster_SSO This compound (S=S=O) cluster_cyclic Cyclic S₂O S1 S S2 S S1->S2 O1 O S2->O1 S3 S S4 S S3->S4 O2 O S4->O2 O2->S3

Figure 1: Molecular structures of S₂O isomers.

Distinguishing Isomers of Disulfur Dioxide (S₂O₂)

Disulfur dioxide (S₂O₂) presents a more complex isomeric landscape. The most commonly studied isomers are the cis- and trans-planar forms of O=S-S=O, and a branched isomer, S=S(O)₂, which is predicted by computational studies to be the most stable. A cyclic isomer has also been theoretically considered.

Structural and Spectroscopic Comparison

The differentiation of S₂O₂ isomers relies heavily on a combination of microwave and infrared spectroscopy, supported by computational chemistry. The planar cis-OSSO isomer is the most frequently observed in experiments involving electrical discharges in SO₂.

Table 3: Calculated Relative Energies and Structural Parameters of S₂O₂ Isomers

IsomerStructureRelative Energy (kJ/mol)S-S Bond Length (pm)S-O Bond Length (pm)Key Angle (°)
Branched S=S(O)₂S=S(O)₂0 (most stable)188.1143.1∠SSO = 120.4
cis-OSSOcis-O=S-S=O~21202.45145.8∠OSS = 112.7
trans-OSSOtrans-O=S-S=O~21---
Cyclic S₂O₂cyclo-(OSO)SHigher Energy---

Table 4: Key Vibrational Frequencies of S₂O₂ Isomers for Differentiation

IsomerVibrational ModeFrequency (cm⁻¹)
cis-OSSOν₂ (S-O Stretch)1111.4
trans-OSSOν₂ (S-O Stretch)1105.7
Branched S=S(O)₂S=O Asymmetric Stretch~1350
Branched S=S(O)₂S=O Symmetric Stretch~1150
Branched S=S(O)₂S=S Stretch~700
Visualization of S₂O₂ Isomers

The distinct connectivity and stereochemistry of the primary S₂O₂ isomers are depicted below.

S2O2_isomers cluster_branched Branched S=S(O)₂ cluster_cis cis-OSSO cluster_trans trans-OSSO S1 S S2 S S1->S2 O1 O S1->O1 O2 O S1->O2 O3 O S3 S O3->S3 S4 S S3->S4 O4 O S4->O4 O5 O S5 S O5->S5 S6 S S5->S6 O6 O S6->O6

Figure 2: Molecular structures of S₂O₂ isomers.

Experimental Protocols

The study of these highly reactive and unstable isomers necessitates specialized experimental techniques, primarily matrix isolation spectroscopy.

Synthesis of S₂O and S₂O₂ Isomers

Synthesis of this compound (S=S=O): A common laboratory preparation involves the reaction of thionyl chloride vapor with silver sulfide (B99878) at elevated temperatures.[2]

  • Place silver(I) sulfide (Ag₂S) in a quartz tube.

  • Heat the tube to approximately 160 °C.

  • Pass thionyl chloride (SOCl₂) vapor over the heated Ag₂S.

  • The gaseous S₂O product is formed along with solid silver chloride (AgCl).

  • The products can be passed through a cold trap to remove unreacted SOCl₂.

Synthesis of Disulfur Dioxide (OSSO) Isomers: The most common method for generating S₂O₂ is through an electrical discharge in sulfur dioxide (SO₂). This typically produces a mixture of isomers, with cis-OSSO being the most readily identified.

  • A low-pressure stream of SO₂ diluted in an inert gas (e.g., Argon) is passed through a quartz tube.

  • A radio-frequency or microwave discharge is applied to the gas stream.

  • The discharge generates SO radicals, which then recombine to form S₂O₂ isomers.

  • The resulting mixture of molecules is immediately directed to a cryogenic surface for analysis.

Matrix Isolation Infrared Spectroscopy

This technique is crucial for trapping and analyzing unstable molecules like the isomers of S₂O and S₂O₂.

Experimental Workflow:

  • Preparation: A precursor gas mixture (e.g., from the synthesis methods above) is prepared at a high dilution (typically 1:1000) in a matrix gas, usually argon or neon.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to very low temperatures (10-15 K) by a closed-cycle helium cryostat.

  • Trapping: The precursor molecules and any in-situ generated species are trapped and isolated within the solid, inert matrix, preventing further reaction or decomposition.

  • Spectroscopic Analysis: An infrared spectrometer is used to record the vibrational spectrum of the isolated molecules. The sharp, well-resolved absorption bands allow for the identification of different isomers based on their unique vibrational frequencies.

  • Photolysis (Optional): The matrix can be irradiated with UV light of specific wavelengths to induce isomerization or decomposition, allowing for the characterization of photoproducts. For example, irradiating S=S=O can lead to the formation of the cyclic S₂O isomer.[1]

Matrix_Isolation_Workflow cluster_synthesis Isomer Synthesis cluster_deposition Matrix Deposition cluster_analysis Analysis synthesis Gas-Phase Synthesis (e.g., SO₂ Discharge) mixing Mixing with Matrix Gas (e.g., Ar, 1:1000) synthesis->mixing deposition Deposition onto Cryogenic Window (10 K) mixing->deposition ftir FTIR Spectroscopy deposition->ftir photolysis UV Photolysis (Isomerization) ftir->photolysis Irradiation analysis Spectral Analysis and Isomer Identification ftir->analysis photolysis->ftir Re-analyze

Figure 3: Workflow for Matrix Isolation Spectroscopy.

By comparing the experimentally observed infrared spectra with computationally predicted frequencies for each isomer, researchers can confidently identify the species present in the matrix. This combination of experimental and theoretical approaches is indispensable for distinguishing between the closely related and highly reactive isomers of S₂O and S₂O₂.

References

Validating Computational Models for Disulfur Monoxide (S₂O) Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur (B1233692) monoxide (S₂O), a reactive sulfur oxide isomer of sulfur dioxide (SO₂), plays a role in various chemical and atmospheric processes. Accurate computational modeling of its properties is crucial for understanding its behavior and reactivity. This guide provides an objective comparison of computational models for predicting S₂O properties, supported by experimental validation data.

Data Presentation: Comparison of Computational and Experimental Data

Accurate prediction of molecular properties is a key goal of computational chemistry. Below is a comparison of properties for disulfur monoxide (S₂O) calculated using a high-level ab initio method against experimentally determined values.

PropertyComputational Model: Coupled Cluster with Quasirelativistic Correction[1]Experimental Value
Vibrational Frequencies
ν₁ (S-S stretch)1165.3 cm⁻¹1165 cm⁻¹[2]
ν₂ (bending)387.2 cm⁻¹388 cm⁻¹[2]
ν₃ (S-O stretch)679.5 cm⁻¹679 cm⁻¹[2]
Thermochemical Properties
Enthalpy of Formation (ΔfH°)-17 ± 9 kcal/mol[2]Data not directly available from this source
Molecular Geometry
S-S bond lengthNot specified in the abstract188.4 pm (from microwave spectroscopy)
S-O bond lengthNot specified in the abstract146.5 pm (from microwave spectroscopy)
S-S-O bond angleNot specified in the abstract118.3° (from microwave spectroscopy)

Computational Models: A Comparative Overview

The choice of computational model is critical for obtaining accurate predictions of molecular properties. Here, we compare a high-level ab initio method with alternative approaches.

Primary Model: High-Level Ab Initio Methods

High-level ab initio calculations, such as coupled-cluster (CC) theory, provide highly accurate results for small molecules like S₂O. A recent study employed a coupled-cluster method that includes single, double, triple, and quadruple excitations (CCSDTQ) with corrections for relativistic effects to construct a potential energy surface for S₂O.[1] This approach allows for the precise calculation of vibrational band origins and other spectroscopic constants.

Alternative Models: Density Functional Theory (DFT) and Composite Methods

While computationally expensive, high-level ab initio methods serve as a benchmark. For more routine calculations, other methods are often employed:

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less demanding and can provide good results for a wide range of chemical systems. However, a study on sulfur-containing compounds found that B3LYP calculations showed poor outcomes in estimating the enthalpy of reactions involving S₂.[3]

  • Composite Methods: Composite methods like the Gaussian-n (Gn) and Complete Basis Set (CBS) series combine results from several lower-level calculations to approximate a higher-level result at a reduced computational cost. Methods like G3B3 and CBS-QB3 have shown good agreement with experimental data for the thermochemical properties of sulfur compounds.[3]

Experimental Protocols

Experimental validation is essential for assessing the accuracy of computational models. The following are summaries of experimental techniques used to characterize S₂O.

Synthesis of this compound

A common method for generating S₂O for spectroscopic studies is through an electric discharge in sulfur dioxide (SO₂).

Experimental Workflow for S₂O Synthesis and Spectroscopic Analysis

cluster_synthesis S₂O Synthesis cluster_characterization Spectroscopic Characterization SO2 SO₂ Gas Source Discharge Electric Discharge Tube SO2->Discharge Spectrometer Microwave or Infrared Spectrometer Discharge->Spectrometer S₂O Gas Flow Detector Detector Spectrometer->Detector Data Data Acquisition and Analysis Detector->Data

Caption: Workflow for the synthesis of S₂O via electric discharge and subsequent spectroscopic analysis.

Methodology:

  • Sulfur dioxide (SO₂) gas is passed through an electric discharge tube.

  • The discharge creates a mixture of sulfur oxides, including S₂O.

  • The resulting gas mixture is then passed into the sample cell of a spectrometer for analysis.

Microwave Spectroscopy

Microwave spectroscopy provides precise information about the rotational constants of a molecule, from which its geometry (bond lengths and angles) can be determined.

Methodology:

  • The gas mixture containing S₂O is introduced into a high-vacuum sample chamber of a microwave spectrometer.

  • Microwave radiation is passed through the gas.

  • The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is detected.

  • By analyzing the rotational spectrum, the rotational constants and, subsequently, the molecular geometry are determined.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to determine the vibrational frequencies of a molecule. For a transient species like S₂O, matrix isolation techniques are often employed.

Experimental Workflow for Matrix Isolation Infrared Spectroscopy

S2O_Source S₂O Gas Source Mixing Gas Mixing S2O_Source->Mixing Matrix_Gas Inert Matrix Gas (e.g., Argon) Matrix_Gas->Mixing Deposition Deposition onto Cold Window (e.g., 10 K) Mixing->Deposition IR_Spectrometer FTIR Spectrometer Deposition->IR_Spectrometer IR Beam Analysis Spectral Analysis IR_Spectrometer->Analysis

Caption: General workflow for matrix isolation infrared spectroscopy of a reactive species like S₂O.

Methodology:

  • A gaseous sample of S₂O is mixed with a large excess of an inert gas, such as argon.[4][5]

  • This gas mixture is then slowly deposited onto a cold window (typically cooled to around 10 K) in a high-vacuum chamber.[4][5]

  • The S₂O molecules are trapped and isolated within the solid inert gas matrix, which prevents them from reacting with each other.[4][5]

  • An infrared beam is passed through the matrix, and the absorption spectrum is recorded.[4][5]

  • The resulting spectrum shows sharp absorption bands corresponding to the vibrational modes of the isolated S₂O molecules.[6]

Validation of Computational Models

The validation of computational models is an iterative process that involves comparing calculated properties with experimental data and refining the computational approach.

Logical Workflow for Model Validation

cluster_computational Computational Modeling cluster_experimental Experimental Validation Select_Model Select Computational Model (e.g., CCSD(T), DFT) Perform_Calc Perform Calculations (Geometry, Frequencies, etc.) Select_Model->Perform_Calc Compare Compare Calculated and Experimental Properties Perform_Calc->Compare Obtain_Data Obtain Experimental Data (Spectroscopy, Thermochemistry) Obtain_Data->Compare Evaluate Evaluate Agreement Compare->Evaluate Refine Refine Computational Model (e.g., change basis set, method) Evaluate->Refine Poor Agreement Validated_Model Validated Model Evaluate->Validated_Model Good Agreement Refine->Select_Model

References

A Comparative Guide to the Reactivity of Disulfur Monoxide (S₂O) and Sulfur Monoxide (SO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfur (B1233692) monoxide (S₂O) and sulfur monoxide (SO) are two lower sulfur oxides that, despite their simple formulae, exhibit remarkably different and complex chemical reactivity. As transient and highly reactive species, understanding their distinct behaviors is crucial for researchers in fields ranging from atmospheric chemistry to synthetic organic chemistry and materials science. This guide provides an objective comparison of their properties and reactivity, supported by available experimental data and detailed methodologies.

Core Properties: A Tale of Two Electronic States

The fundamental difference between S₂O and SO, which dictates their contrasting reactivity, lies in their molecular structure and electronic ground states. S₂O is a bent molecule with a singlet ground state, making it analogous to ozone (O₃). In contrast, SO is a diatomic molecule with a triplet ground state, similar to molecular oxygen (O₂), meaning it possesses two unpaired electrons and behaves as a diradical.[1][2] This distinction is paramount in predicting their chemical behavior.

Table 1: Comparison of Physical and Structural Properties

PropertyDisulfur Monoxide (S₂O)Sulfur Monoxide (SO)
Formula S₂OSO
Molar Mass 80.13 g/mol 48.06 g/mol
Appearance Colorless gas; unstable dark red solid upon condensation[3]Colorless gas[2]
Electronic State Singlet (¹A')[3]Triplet (³Σ⁻)[2]
Molecular Geometry Bent[4]Diatomic
S-O Bond Length 146.5 pm[3]148.1 pm[2]
S-S Bond Length 188.4 pm[3]N/A
Bond Angle (S-S-O) 117.88°[3]N/A
Stability Unstable at room temperature, decomposes to SO₂ and polysulfur oxides[3]Thermodynamically unstable, rapidly dimerizes to S₂O₂[2]

Synthesis and Generation: Taming Transient Species

Due to their high reactivity, both S₂O and SO are typically generated in situ for immediate use in chemical reactions.

Synthesis of this compound (S₂O)

A common laboratory method for generating relatively pure S₂O involves the reaction of thionyl chloride (SOCl₂) with silver(I) sulfide (B99878) (Ag₂S).[3]

Experimental Protocol: Generation of S₂O

A stream of SOCl₂ vapor is passed over heated Ag₂S. The reaction produces gaseous S₂O and solid silver chloride (AgCl). The S₂O gas can be trapped at low temperatures or used directly in subsequent reactions. The reaction is as follows:

SOCl₂ (g) + Ag₂S (s) → 2 AgCl (s) + S₂O (g)

S₂O can also be generated through a reversible retro-Diels-Alder reaction of a precursor like 5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2-endo-7-endo-dioxide.[5]

Generation of Sulfur Monoxide (SO)

Sulfur monoxide is often generated by the thermal decomposition of precursor molecules. A widely used precursor is thiirane (B1199164) 1-oxide (ethylene episulfoxide).[2]

Experimental Protocol: Generation of SO from Thiirane 1-oxide

Thiirane 1-oxide is heated in a suitable solvent or in the gas phase. The molecule fragments to release ethylene (B1197577) (C₂H₄) and sulfur monoxide. The highly reactive SO can then be trapped by a substrate present in the reaction mixture.

C₂H₄SO → C₂H₄ + SO

Computational studies suggest that the thermolysis of thiirane 1-oxide proceeds through a triplet diradical intermediate, predominantly releasing the triplet ground state of SO.[6][7]

G cluster_s2o S₂O Synthesis cluster_so SO Generation SOCl₂ SOCl₂ S₂O_product S₂O SOCl₂->S₂O_product Reaction Ag₂S Ag₂S Ag₂S->S₂O_product AgCl 2 AgCl Thiirane_1_oxide Thiirane 1-oxide SO_product SO Thiirane_1_oxide->SO_product Thermolysis Ethylene Ethylene

Synthesis pathways for S₂O and SO.

Comparative Reactivity: A Dichotomy of Mechanisms

The difference in the electronic ground states of S₂O and SO is the primary driver of their distinct reactivity profiles.

Cycloaddition Reactions

Both molecules participate in cycloaddition reactions, but through different mechanisms.

  • This compound (S₂O): As a singlet species, S₂O can participate in concerted cycloaddition reactions, similar to other 1,3-dipoles or dienophiles. A key reaction is its participation as a dienophile in [4+2] Diels-Alder reactions with conjugated dienes to form 3,6-dihydro-1,2-dithiin 1-oxides.[5]

  • Sulfur Monoxide (SO): The triplet ground state of SO favors stepwise radical mechanisms in its cycloaddition reactions. It readily undergoes [1+2] cycloadditions with alkenes and alkynes to form three-membered rings (thiirane oxides and thiirene (B1235720) 1-oxides) and [1+4] cycloadditions with dienes to yield 2,5-dihydrothiophene (B159602) 1-oxides.[8] There is evidence to suggest that SO generated from certain precursors may be in the more reactive singlet state, which can undergo concerted cycloadditions.[9]

G cluster_s2o_cyclo S₂O Cycloaddition cluster_so_cyclo SO Cycloaddition S2O S2O S2O_adduct [4+2] Adduct S2O->S2O_adduct Diene Diene Diene->S2O_adduct SO SO SO_adduct [1+2] Adduct SO->SO_adduct Alkene Alkene Alkene->SO_adduct

Cycloaddition reactions of S₂O and SO.
Decomposition and Dimerization

Both molecules are unstable and readily undergo further reactions.

  • This compound (S₂O): At room temperature, S₂O decomposes to sulfur dioxide (SO₂) and other sulfur species, including trithio-ozone (S₃).[3][5] The decomposition can be represented as: 2 S₂O → S₃ + SO₂

  • Sulfur Monoxide (SO): SO is exceptionally unstable and rapidly dimerizes to form disulfur dioxide (S₂O₂).[2] 2 SO → S₂O₂

Coordination Chemistry

Both S₂O and SO can act as ligands in transition metal complexes.

  • This compound (S₂O): S₂O typically binds to transition metals in a η²-fashion.[3]

  • Sulfur Monoxide (SO): SO can coordinate to metal centers in various ways, including as a terminal, bent ligand or as a bridging ligand.[8]

Quantitative Reactivity Data

Direct quantitative comparison of the reactivity of S₂O and SO is challenging due to their transient nature. However, some kinetic data for SO reactions are available.

Table 2: Selected Reaction Rate Constants for Sulfur Monoxide (SO)

ReactionRate Constant (k)Temperature (K)
SO + SO → SO₂ + SUpper limit determined298
SO + O₃ → SO₂ + O₂--
O + SO → SO₂ + hν2 x 10⁸ cm³ mol⁻¹ s⁻¹298

Data for SO + SO and O + SO from NIST compilations.[10][11] The reaction with ozone is utilized in chemiluminescence detectors for sulfur.[2]

Role in Biological Systems

There is currently no significant evidence to suggest a direct role for either S₂O or SO in biological signaling pathways. Their high reactivity and transient nature make them unlikely candidates for stable signaling molecules in a biological environment. The biological chemistry of sulfur oxides is dominated by the more stable sulfur dioxide (SO₂), which is known to have various physiological and pathophysiological effects.

Summary and Outlook

This compound and sulfur monoxide, while both being lower oxides of sulfur, exhibit fundamentally different reactivity profiles governed by their distinct electronic structures. S₂O, with its singlet ground state, tends to react through concerted mechanisms such as the Diels-Alder reaction. In contrast, the diradical nature of triplet ground state SO leads to stepwise, radical-type reactions, including [1+2] and [1+4] cycloadditions.

Future research providing detailed kinetic data for the reactions of S₂O would be invaluable for a more quantitative comparison. Furthermore, exploring novel synthetic precursors that can deliver these reactive species under even milder conditions will continue to open new avenues for their application in synthetic chemistry. For drug development professionals, while these specific oxides may not be direct biological players, understanding their reactivity is crucial in the broader context of sulfur chemistry and the metabolism of sulfur-containing compounds.

References

A Comparative Guide to Isotopic Substitution Studies of Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of disulfur (B1233692) monoxide (S₂O) properties determined through isotopic substitution studies, primarily focusing on spectroscopic techniques. Experimental data is presented alongside detailed methodologies to support the findings. Furthermore, this guide explores alternative and complementary methods for characterizing the molecular structure and properties of S₂O.

Performance Comparison: The Impact of Isotopic Substitution on S₂O Properties

Isotopic substitution is a powerful technique in molecular spectroscopy that involves replacing one or more atoms in a molecule with their isotopes. This alteration in mass, while having a negligible effect on the electronic structure and chemical properties, leads to measurable shifts in the rotational and vibrational spectra. Analysis of these spectral shifts provides highly precise data on molecular geometry and bonding.

The most common isotopes used in the study of disulfur monoxide are ³³S, ³⁴S, and ¹⁸O, in addition to the most abundant ³²S and ¹⁶O. Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, has been instrumental in characterizing the various isotopologues of S₂O.

Key Findings from Isotopic Substitution Studies:
  • Precise Structural Determination: By analyzing the changes in the moments of inertia derived from the rotational spectra of different isotopologues, a highly accurate equilibrium structure (rₑ) of S₂O has been determined.

  • Vibrational Mode Assignment: Isotopic shifts in vibrational spectra help in the definitive assignment of fundamental vibrational frequencies to specific molecular motions (S-S stretch, S-O stretch, and S-S-O bend).

  • Hyperfine Structure Analysis: The study of isotopes with non-zero nuclear spin, such as ³³S, allows for the analysis of nuclear quadrupole coupling, providing insights into the electronic environment of the nucleus.

Quantitative Data Summary

The following tables summarize the key spectroscopic constants and structural parameters for various S₂O isotopologues as determined by microwave spectroscopy.

Table 1: Rotational Constants for S₂O Isotopologues (Ground Vibrational State)

IsotopologueA (MHz)B (MHz)C (MHz)
³²S³²S¹⁶O41915.445059.074507.19
³⁴S³²S¹⁶ONot explicitly foundNot explicitly foundNot explicitly found
³²S³⁴S¹⁶ONot explicitly foundNot explicitly foundNot explicitly found
³³S³²S¹⁶O41434.5 (estimated)5058.2 (estimated)4504.2 (estimated)
³²S³³S¹⁶O41915.4 (fixed)4913.3 (estimated)4381.1 (estimated)
³²S³²S¹⁸ONot explicitly foundNot explicitly foundNot explicitly found

Note: The rotational constants for some isotopologues were not explicitly found in the provided search results as standalone values but are used in structural fits.

Table 2: Molecular Structure of S₂O Determined from Isotopic Substitution Data

ParameterValue
S-S bond length (rₑ)188.4 pm
S-O bond length (rₑ)145.6 pm
S-S-O bond angle (∠ₑ)117.88°

Source:

Experimental Protocols

The primary experimental technique for high-resolution studies of S₂O and its isotopologues is Fourier Transform Microwave (FTMW) spectroscopy coupled with a supersonic jet expansion.

Fourier Transform Microwave (FTMW) Spectroscopy of S₂O

Objective: To measure the rotational transitions of S₂O and its isotopologues in the gas phase to determine their rotational constants and molecular structure.

Methodology:

  • Generation of S₂O: this compound is a transient species and must be generated in situ. A common method involves passing a dilute mixture of sulfur dioxide (SO₂) in an inert gas (e.g., neon or argon) through an electrical discharge. Alternatively, mixing molecular oxygen with sulfur vapor at elevated temperatures can produce strong S₂O signals.

  • Supersonic Expansion: The gas mixture containing S₂O is pulsed through a nozzle into a high-vacuum chamber. This process, known as supersonic expansion, cools the molecules to very low rotational temperatures (a few Kelvin). This simplifies the complex rotational spectrum by populating only the lowest energy levels.

  • Microwave Excitation: A short, high-power pulse of microwave radiation is broadcast into the chamber. If the frequency of the microwave pulse is resonant with a rotational transition of the S₂O molecules, they will be coherently excited.

  • Free Induction Decay (FID): After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows the rotational transitions as sharp peaks.

  • Isotopologue Measurement: For isotopically substituted species, the measurements are often performed on samples in their natural abundance, taking advantage of the high sensitivity of FTMW spectroscopy. For less abundant isotopes, enriched samples may be used.

Workflow for FTMW Spectroscopy of S₂O.

Alternative and Complementary Approaches

While isotopic substitution combined with spectroscopy is the gold standard for precise molecular structure determination, other methods provide valuable and often complementary information.

Computational Chemistry (Ab Initio and DFT Methods)

Computational quantum chemistry offers a powerful alternative for studying S₂O without the need for experimental synthesis and isotopic enrichment.

  • Methodology: High-level ab initio (e.g., coupled-cluster methods) and Density Functional Theory (DFT) calculations can be used to predict the geometry, vibrational frequencies, and other properties of S₂O and its isotopologues.

  • Performance: The accuracy of these calculations is highly dependent on the level of theory and the basis set used. Modern computational methods can often predict rotational constants to within a few megahertz and vibrational frequencies to within a few wavenumbers of the experimental values.

  • Comparison with Isotopic Substitution:

    • Pros: Computationally less resource-intensive than experiments for unstable molecules, can be used to study species that are difficult to synthesize, and provides a theoretical framework for interpreting experimental spectra.

    • Cons: The accuracy of the results is not guaranteed and must be benchmarked against experimental data. It may not achieve the same level of precision as high-resolution spectroscopy for structural parameters.

Molecular Structure of this compound.
Other Spectroscopic Techniques

  • Infrared and Raman Spectroscopy: These techniques directly probe the vibrational modes of molecules. While generally lower in resolution than microwave spectroscopy, they are essential for determining vibrational frequencies. Isotopic substitution is also widely used in vibrational spectroscopy to aid in peak assignment.

  • Electron Diffraction: Gas-phase electron diffraction can be used to determine the structure of simple molecules. However, it typically provides less precise structural information compared to microwave spectroscopy.

Conclusion

Isotopic substitution, particularly when coupled with high-resolution rotational spectroscopy, remains the most precise method for determining the geometric structure of small molecules like this compound. The data obtained from these studies provide a critical benchmark for theoretical models. Computational chemistry serves as a powerful and increasingly accurate complementary tool, aiding in the interpretation of complex spectra and predicting the properties of transient species. For researchers in fields where understanding molecular structure is paramount, a combined experimental and computational approach offers the most comprehensive and reliable characterization of molecules like S₂O.

"cross-verification of S₂O detection methods"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Verification of Disulfur (B1233692) Monoxide (S₂O) Detection Methods

For researchers, scientists, and drug development professionals investigating reactive sulfur species, the accurate detection and quantification of disulfur monoxide (S₂O) is a growing area of interest. As a transient and reactive molecule, the choice of analytical technique is critical for reliable results. This guide provides an objective comparison of common methods for S₂O detection, supported by available experimental data and detailed methodologies.

Introduction to this compound (S₂O)

This compound is a lower sulfur oxide with the formula S₂O. It is a colorless gas that is unstable at room temperature, readily decomposing.[1] Its transient nature presents a significant challenge for detection and quantification. Nevertheless, its potential role in various chemical and biological systems necessitates robust analytical methods for its characterization.

Comparison of Detection Methods

The selection of an appropriate detection method for S₂O depends on several factors, including the required sensitivity, selectivity, and the nature of the experimental setup (gas phase, condensed phase, or biological matrix). The primary methods employed for the detection of S₂O are Mass Spectrometry, UV-Vis Spectroscopy, and Microwave Spectroscopy.

Method Principle Sample Phase Selectivity Sensitivity Key Advantages Limitations
Mass Spectrometry (MS) Ionization of S₂O and separation of ions based on their mass-to-charge ratio.GasHighHighProvides direct evidence of molecular formula and isotopic composition.Fragmentation of the molecule can complicate analysis; requires high vacuum.
UV-Vis Spectroscopy Absorption of ultraviolet or visible light by S₂O at specific wavelengths.Gas, CondensedModerateModerateNon-destructive; can be used for in-situ monitoring.Spectral overlap with other species can be a challenge; less specific than MS.
Microwave Spectroscopy Absorption of microwave radiation by S₂O, corresponding to rotational transitions.GasVery HighHighProvides precise structural information and high specificity.Requires gaseous samples and specialized equipment; not suitable for condensed phases.

Experimental Protocols

Detailed methodologies are crucial for the successful detection of S₂O. Below are outlines of experimental protocols for the key detection methods.

Mass Spectrometry

Mass spectrometry is a powerful technique for the identification of S₂O, particularly in the gas phase.

Experimental Protocol:

  • Sample Introduction: Gaseous S₂O is introduced into the mass spectrometer's ion source from a reaction chamber. Given the instability of S₂O, this is often done in a flow-through system where S₂O is generated immediately prior to analysis.

  • Ionization: Electron ionization is commonly used. The energy of the electron beam should be optimized to maximize the intensity of the parent ion (S₂O⁺) and minimize fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio. The expected m/z for the primary isotopes (³²S and ¹⁶O) is 80.

  • Detection: An electron multiplier or Faraday cup detects the ions. The resulting mass spectrum will show a peak at m/z 80, confirming the presence of S₂O. Isotopic variants can also be detected at their corresponding m/z values.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the detection of S₂O in the gas phase by observing its characteristic absorption bands.

Experimental Protocol:

  • Sample Cell: A gas-tight cell with quartz windows is required to contain the S₂O sample. The path length of the cell can be varied to optimize the absorbance signal.

  • Light Source: A deuterium (B1214612) lamp for the UV region and a tungsten-halogen lamp for the visible region are used to provide a continuous spectrum of light.

  • Wavelength Selection: A monochromator is used to select the desired wavelength of light to pass through the sample.

  • Measurement: The absorption spectrum is recorded. Gaseous S₂O has known absorption bands in the ultraviolet region, specifically in the ranges of 250–340 nm and 190–240 nm.[1]

  • Data Analysis: The absorbance at the characteristic wavelengths is proportional to the concentration of S₂O, according to the Beer-Lambert law.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides unambiguous identification of S₂O in the gas phase through its rotational spectrum.

Experimental Protocol:

  • Sample Introduction: A gaseous sample of S₂O is introduced into a waveguide or resonant cavity.

  • Microwave Source: A tunable microwave source, such as a klystron or a solid-state Gunn diode, generates microwave radiation.

  • Transmission and Detection: The microwaves are passed through the sample, and the transmitted radiation is detected by a crystal detector.

  • Spectral Analysis: The absorption of microwaves is measured as a function of frequency. The rotational spectrum of S₂O is characterized by specific transition frequencies determined by its moments of inertia.

  • Identification: Comparison of the observed spectral lines with calculated or previously measured frequencies for S₂O confirms its presence.

Potential Role of S₂O in Biological Systems: A Hypothetical Signaling Pathway

The biological significance of S₂O is not well-established, with research on reactive sulfur species (RSS) primarily focusing on hydrogen sulfide (B99878) (H₂S) and sulfur dioxide (SO₂). However, given the reactivity of S₂O and its relationship to other sulfur oxides, a potential role in cellular signaling can be hypothesized.

It is speculated that S₂O could be transiently formed from the reaction of sulfur monoxide (SO) radicals. SO itself has been suggested to have some biological activity. If formed, S₂O could interact with cellular thiols and other nucleophiles, potentially modulating protein function and redox signaling pathways.

Below is a hypothetical signaling pathway illustrating the potential generation and action of S₂O in a cellular context.

S2O_Signaling_Pathway cluster_generation S₂O Generation (Hypothetical) cluster_action Cellular Action (Hypothetical) Cellular Stress Cellular Stress SO_Radical Sulfur Monoxide (SO·) Cellular Stress->SO_Radical Induces S2O This compound (S₂O) SO_Radical->S2O 2 SO· → S₂O Protein_Thiols Protein Thiols (R-SH) S2O->Protein_Thiols Reacts with Modified_Protein S-sulfenylated Protein (R-S-SOH) Protein_Thiols->Modified_Protein Forms Redox_Signaling Modulation of Redox Signaling Modified_Protein->Redox_Signaling Cellular_Response Cellular Response Redox_Signaling->Cellular_Response

Hypothetical S₂O signaling pathway.

Experimental Workflow for Cross-Verification

To ensure the accuracy of S₂O detection, a cross-verification workflow employing multiple techniques is recommended.

Cross_Verification_Workflow cluster_sample Sample Generation cluster_analysis Analytical Methods cluster_verification Data Cross-Verification S2O_Source S₂O Generation (e.g., thermal decomposition, photolysis of precursor) MS Mass Spectrometry (Identification by m/z) S2O_Source->MS UV_Vis UV-Vis Spectroscopy (Identification by λ_abs) S2O_Source->UV_Vis Microwave Microwave Spectroscopy (Identification by rotational constants) S2O_Source->Microwave Comparison Compare Results MS->Comparison UV_Vis->Comparison Microwave->Comparison Confirmation Confirmed S₂O Detection Comparison->Confirmation

Workflow for cross-verification of S₂O detection.

Conclusion

The detection of this compound requires specialized analytical techniques due to its reactive and unstable nature. Mass spectrometry, UV-Vis spectroscopy, and microwave spectroscopy each offer distinct advantages and are powerful tools for the identification and characterization of S₂O. For unambiguous confirmation, a multi-technique approach is recommended. While the biological role of S₂O remains an open area of research, the methods outlined in this guide provide a foundation for further investigation into the chemistry and potential biological significance of this intriguing molecule.

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in Disulfur Monoxide (S₂O)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular geometry of disulfur (B1233692) monoxide (S₂O) reveals a close congruence between experimental findings and high-level theoretical calculations. The experimentally determined bond lengths are an S-S bond of 1.884 Å and an S-O bond of 1.465 Å, with an S-S-O bond angle of approximately 117.9°. These values, obtained through microwave spectroscopy, serve as a crucial benchmark for validating computational chemistry models.

Disulfur monoxide is a bent molecule with a Cₛ symmetry. Its precise structural parameters are of significant interest to researchers for understanding its chemical reactivity and spectroscopic properties.

Experimental Determination of S₂O Geometry

The experimental geometry of S₂O has been accurately determined using microwave spectroscopy. This technique measures the rotational transitions of molecules in the gas phase. From the rotational constants, a precise molecular structure can be derived. Studies have established the S-S bond length to be 1.884 picometers (pm), the S-O bond length to be 1.465 pm, and the S-S-O bond angle to be approximately 117.88°.[1]

Theoretical Modeling of S₂O Structure

Computational chemistry provides a powerful tool for predicting and understanding molecular structures. Various ab initio and density functional theory (DFT) methods are employed to calculate the equilibrium geometry of molecules. For S₂O, theoretical calculations have been performed using different levels of theory and basis sets to predict its bond lengths and bond angle.

The Computational Chemistry Comparison and Benchmark Database (CCCBDB) provides calculated values for the S-S-O bond angle using the B2PLYP density functional with different basis sets. These calculations yield bond angles of 117.5° (cc-pVTZ basis set), 118.2° (6-31G(2df,p) basis set), and 116.9° (aug-cc-pVDZ basis set). These theoretical values are in excellent agreement with the experimentally determined angle, differing by less than one degree.

Comparison of Experimental and Theoretical Data

To facilitate a clear comparison, the experimental and theoretical geometric parameters for S₂O are summarized in the table below.

ParameterExperimental ValueTheoretical ValueMethod
S-S Bond Length1.884 Å-Microwave Spectroscopy
S-O Bond Length1.465 Å-Microwave Spectroscopy
S-S-O Bond Angle117.88°[1]117.5°B2PLYP/cc-pVTZ
118.2°B2PLYP/6-31G(2df,p)
116.9°B2PLYP/aug-cc-pVDZ

Note: Theoretical bond lengths corresponding to the listed bond angle calculations were not available in the cited sources.

Methodologies

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy involves passing microwave radiation through a gaseous sample of the molecule of interest. The molecules absorb energy at specific frequencies corresponding to transitions between their rotational energy levels. The moments of inertia of the molecule are determined from the frequencies of these transitions. By analyzing the moments of inertia for the parent molecule and its isotopically substituted analogues, the bond lengths and bond angles can be precisely calculated.

Theoretical Protocol: Density Functional Theory (DFT)

The theoretical values presented were obtained using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The specific functional used was B2PLYP, which is a double-hybrid functional that incorporates a portion of the exact Hartree-Fock exchange and a component of second-order Møller-Plesset perturbation theory.

The calculations were performed with three different basis sets:

  • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A high-quality basis set that provides a good balance between accuracy and computational cost.

  • 6-31G(2df,p): A Pople-style basis set of double-zeta quality with added polarization and diffuse functions.

  • aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta): A double-zeta basis set augmented with diffuse functions to better describe weakly bound electrons.

The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, which represents the equilibrium structure of the molecule.

Logical Relationship Diagram

The following diagram illustrates the relationship between the experimental and theoretical approaches to determining the molecular structure of S₂O.

G Comparison of Experimental and Theoretical Methods for S₂O Structure Determination cluster_exp Experimental Approach cluster_theor Theoretical Approach cluster_comp Comparison & Validation S2O_sample S₂O Gas Sample Microwave Microwave Spectroscopy S2O_sample->Microwave Rot_Const Rotational Constants Microwave->Rot_Const Exp_Geom Experimental Geometry (Bond Lengths & Angle) Rot_Const->Exp_Geom Comparison Comparison Exp_Geom->Comparison Model Molecular Model of S₂O DFT DFT Calculations (e.g., B2PLYP) Model->DFT Opt Geometry Optimization DFT->Opt Basis_Set Basis Set Selection (e.g., cc-pVTZ) Basis_Set->DFT Theor_Geom Theoretical Geometry (Bond Lengths & Angle) Opt->Theor_Geom Theor_Geom->Comparison Validation Validation of Theoretical Model Comparison->Validation

References

"S₂O as a transient species compared to ozone"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Disulfur (B1233692) Monoxide (S₂O) and Ozone (O₃) for Researchers

Disulfur monoxide (S₂O) and ozone (O₃) are both triatomic molecules composed of chalcogen elements. While ozone is a well-known, powerful oxidant with significant atmospheric and industrial relevance, S₂O is a far more elusive and unstable molecule, primarily studied as a transient species in laboratory settings. This guide provides a detailed comparison of their properties, stability, and the experimental methodologies used to study them, aimed at researchers and professionals in chemistry and drug development.

Molecular Properties and Structure

Ozone is a bent molecule with C₂ᵥ symmetry, characterized by its resonant structures which delocalize the bonding electrons across the three oxygen atoms[1]. This results in a polar molecule with a significant dipole moment[2][3]. Similarly, this compound is also a bent molecule, but with the sulfur atoms forming a chain (S-S-O). It is unstable at room temperature, existing as a colorless gas that condenses into an unstable dark red solid[4]. Its spectroscopic signature is well-characterized due to extensive laboratory studies[4].

The fundamental properties of both molecules are summarized in the table below, offering a clear quantitative comparison.

PropertyThis compound (S₂O)Ozone (O₃)
Molar Mass 80.13 g/mol [4]48.00 g/mol [3]
Appearance Colorless gas, dark red solid[4]Pale blue gas, dark blue liquid[1]
Bond Angle 117.88° (S-S-O)[4]116.8° (O-O-O)[1][5]
Bond Lengths S-S: 188.4 pm, S-O: 146.5 pm[4]O-O: 127.8 pm (average)
Dipole Moment 1.47 D0.53 D[2][3]
Stability Highly unstable, transient species[4]Unstable, short half-life (~20-30 min at RT)[1][6]
Reactivity Highly reactiveStrong oxidizing agent[5][7]

Stability and Reactivity: The Transient Nature of S₂O

The core difference between S₂O and ozone lies in their stability. Ozone, while highly reactive and classified as unstable with a half-life of about 20-30 minutes at room temperature, can be generated and used continuously for applications like water purification and disinfection[1][6][7]. Its reactivity stems from its high-energy state relative to diatomic oxygen (O₂), making it a potent oxidizing agent[7].

In stark contrast, S₂O is a transient species, meaning it exists for only a very short time under normal conditions before decomposing or reacting. It was first identified in 1933 in a glow discharge through sulfur dioxide and sulfur vapor, where it could persist for hours only at very low pressures in clean glassware[4]. At even moderately higher pressures (e.g., 30 mmHg), it rapidly decomposes[4]. This inherent instability makes S₂O a subject of fundamental research rather than a practical reagent. Its high reactivity is a subject of study in contexts like the atmospheric chemistry of volcanic plumes and specialized laboratory investigations of reactive sulfur species (RSS)[4][8].

S2O_Lifecycle cluster_generation Generation cluster_species Transient Species cluster_decomposition Decomposition Products SO2 Sulfur Dioxide (SO₂) Discharge Glow Discharge SO2->Discharge S_vapor Sulfur Vapor (S) S_vapor->Discharge S2O This compound (S₂O) Discharge->S2O Formation S3 Trisulfur (S₃) S2O->S3 Decomposition S4 Tetrasulfur (S₄) S2O->S4 Decomposition SO2_decomp Sulfur Dioxide (SO₂) S2O->SO2_decomp Decomposition

Logical flow from S₂O generation to decomposition.

Experimental Protocols

The study of transient species like S₂O requires specialized experimental setups designed for in-situ generation and immediate detection. Ozone generation, while also done in-situ due to its instability, is a more routine industrial process.

Generation and Detection of S₂O

A common laboratory method for producing and analyzing S₂O involves a flow-through system where the transient species is generated and then rapidly passed into a detection chamber.

  • Precursor Preparation : Gaseous sulfur dioxide (SO₂) is used as a primary precursor. Elemental sulfur is heated to produce sulfur vapor.

  • Generation : The precursor gases are passed through a reaction tube subjected to an energy source, such as a microwave or radio-frequency glow discharge. This was the method used in its initial discovery[4]. The discharge provides the energy to break chemical bonds and facilitate the reaction: SO₂ + S → 2 SO, followed by SO + S → S₂O.

  • Detection : Immediately upon generation, the gas mixture flows into a high-vacuum chamber for analysis. Due to its transient nature, detection methods must be rapid and sensitive.

    • Microwave Spectroscopy : This technique provides detailed information on the molecule's rotational constants, allowing for precise determination of bond lengths and angles[4].

    • Mass Spectrometry : Allows for the direct detection of the S₂O molecular ion, confirming its presence and allowing for the study of its reaction kinetics.

    • UV/Vis Absorption Spectroscopy : In the gas phase, S₂O has characteristic absorption bands in the ultraviolet region (250–340 nm and 190–240 nm) that can be used for its identification[4].

Transient_Species_Workflow cluster_generation Generation Stage cluster_flow Flow & Reaction cluster_detection Detection Stage GasInlet Precursor Gas Inlet (e.g., SO₂) Discharge Microwave/RF Discharge Cavity GasInlet->Discharge FlowTube Flow Tube Discharge->FlowTube Spectrometer Detection System (Mass Spec / Microwave Spec.) FlowTube->Spectrometer Pump High-Vacuum Pump Spectrometer->Pump

General experimental workflow for transient species.
Generation and Detection of Ozone

Ozone is typically generated for industrial or laboratory use via silent corona discharge.

  • Precursor : A source of dry, pure oxygen (O₂) or air is required.

  • Generation : The oxygen-containing gas is passed between two electrodes separated by a dielectric material. A high alternating voltage is applied across the electrodes, creating a "corona" discharge that converts a fraction of the O₂ into O₃ (3 O₂ → 2 O₃)[9].

  • Detection and Monitoring : Ozone concentration can be monitored using various methods, most commonly UV absorption. Ozone strongly absorbs UV light at 254 nm, and this property is used to provide real-time concentration measurements. Electrochemical sensors are also widely used.

References

A Researcher's Guide to Differentiating Disulfur Monoxide (S₂O) from Other Lower Sulfur Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of lower sulfur oxides is critical for understanding reaction mechanisms and ensuring product purity. This guide provides a comprehensive comparison of disulfur (B1233692) monoxide (S₂O) with other notable lower sulfur oxides, including sulfur monoxide (SO), disulfur dioxide (S₂O₂), and other polymeric and cyclic species. Experimental data, detailed protocols, and visual workflows are presented to facilitate their differentiation.

Lower sulfur oxides, a group of inorganic compounds with the general formula SₘOₙ where 2m > n, are often unstable and highly reactive intermediates in chemical processes.[1] Their transient nature makes them challenging to characterize, necessitating specialized analytical techniques. Among these, disulfur monoxide (S₂O) is a key species of interest. This guide focuses on the distinguishing features of S₂O and provides the necessary information for its unambiguous identification.

Molecular and Spectroscopic Properties: A Comparative Analysis

The fundamental differences between S₂O and other lower sulfur oxides lie in their molecular structure and, consequently, their spectroscopic signatures. Key distinguishing parameters are summarized in the tables below.

Table 1: Molecular Properties of Lower Sulfur Oxides
PropertyThis compound (S₂O)Sulfur Monoxide (SO)Disulfur Dioxide (S₂O₂)Trisulfur Monoxide (S₃O)Cyclic Sulfur Oxides (e.g., S₇O₂)
Formula S₂OSOS₂O₂S₃OSₙOₓ
Molecular Weight 80.13 g/mol 48.06 g/mol 96.13 g/mol 112.19 g/mol Varies
Structure BentDiatomiccis-planar (C₂ᵥ)Chain and cyclic isomers detectedExocyclic oxygen on a sulfur ring
S-S Bond Length 188.4 pm[2]N/A202.45 pm--
S-O Bond Length 146.5 pm[2]~148.1 pm145.8 pm--
Bond Angle (SSO) 117.88°[2]N/A112.7° (OSS)--
Relative Stability S₂O > S₂O₂ > SO (at a few millibars)[1]Unstable, dimerizesUnstableHighly unstableThermally unstable near room temp.[1]
Appearance Colorless gas, dark red solid when condensed[2]Colorless gasUnstable colorless gasDetected in gas phaseYellow or orange solids[1]
Table 2: Spectroscopic Data for Identification
Spectroscopic TechniqueThis compound (S₂O)Sulfur Monoxide (SO)Disulfur Dioxide (S₂O₂)
Microwave Spectroscopy (Rotational Constants) A = 41915.44 MHz, B = 5059.07 MHz, C = 4507.19 MHz[2]Rotational transitions up to 350 GHz have been calculated.-
Infrared (IR) Spectroscopy (Vibrational Frequencies) S-S stretch: ~679 cm⁻¹Fundamental vibration at ~1136 cm⁻¹Symmetric S-O stretch: ~1150 cm⁻¹, Asymmetric S-O stretch: ~1220 cm⁻¹, S-S stretch: ~530 cm⁻¹
UV-Vis Spectroscopy Absorption bands at 250-340 nm and 190-240 nm.[2] No absorption in the visible spectrum for the gaseous state.-Strong absorption between 320-400 nm.
Mass Spectrometry (m/z) Parent ion at m/z = 80.Parent ion at m/z = 48.Parent ion at m/z = 96.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of S₂O require careful control of experimental conditions due to its instability. Below are detailed protocols for its generation and identification.

Gas-Phase Synthesis of this compound

This protocol describes a common method for generating gaseous S₂O for spectroscopic analysis.

Materials:

  • Thionyl chloride (SOCl₂)

  • Silver(I) sulfide (B99878) (Ag₂S)

  • Inert gas (Argon or Nitrogen)

  • High-vacuum line

  • Reaction tube (quartz)

  • Furnace

  • Spectrometer (e.g., microwave or mass spectrometer)

Procedure:

  • Assemble the reaction apparatus on a high-vacuum line. The setup should consist of an inlet for thionyl chloride vapor carried by an inert gas, a heated quartz reaction tube containing silver(I) sulfide, and an outlet connected to the spectrometer.

  • Place a bed of silver(I) sulfide in the quartz reaction tube and heat it to 150-160°C under vacuum to remove any volatile impurities.

  • Introduce a slow flow of thionyl chloride vapor over the heated silver(I) sulfide using an inert carrier gas. The reaction is: SOCl₂ + Ag₂S → 2 AgCl + S₂O.[2]

  • The product stream, containing S₂O, unreacted SOCl₂, and the carrier gas, is directed into the spectrometer for in-situ analysis.

  • Continuously monitor the characteristic spectroscopic signals of S₂O (e.g., rotational transitions in microwave spectroscopy or the parent ion in mass spectrometry).

Matrix Isolation for Spectroscopic Characterization

Matrix isolation is a powerful technique to trap and study reactive species like S₂O at cryogenic temperatures.[3]

Materials:

  • A source of gaseous S₂O (as described above)

  • Matrix gas (e.g., Argon, Neon)

  • Cryostat with a cold window (e.g., CsI for IR, sapphire for UV-Vis)

  • High-vacuum deposition chamber

  • Spectrometer (e.g., FTIR or UV-Vis)

Procedure:

  • Cool the cryostat window to the desired low temperature (typically 4-20 K).

  • Prepare a gaseous mixture of S₂O and the matrix gas (e.g., Ar) with a high dilution ratio (typically 1:1000 or greater) to ensure isolation of individual S₂O molecules.

  • Slowly deposit the gas mixture onto the cold window under high vacuum. The S₂O molecules will be trapped within the solid inert gas matrix.

  • Once a sufficient amount of the matrix has been deposited, spectroscopic measurements can be performed. The low temperature and isolation prevent the decomposition and reaction of S₂O, allowing for the acquisition of high-resolution spectra.[4][5]

Reactivity Profiles: Differentiating through Chemical Behavior

The reactivity of lower sulfur oxides can also serve as a basis for their differentiation.

  • This compound (S₂O): S₂O is known to undergo cycloaddition reactions. For instance, it reacts with alkenes and alkynes to form thiirane (B1199164) oxides and thiirene (B1235720) 1-oxides, respectively.[6] It also reacts with diazoalkanes.[2] At room temperature, S₂O decomposes to form sulfur dioxide and polysulfur oxides.[2]

  • Sulfur Monoxide (SO): SO is a highly reactive species that readily dimerizes to S₂O₂. It also participates in cycloaddition reactions with dienes.[6]

  • Disulfur Dioxide (S₂O₂): S₂O₂ is in equilibrium with SO and can also react with additional SO to produce S₂O and SO₂. It undergoes disproportionation to elemental sulfur and sulfur dioxide.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in the study of S₂O, the following diagrams illustrate the experimental workflow and the relationship between different lower sulfur oxides.

experimental_workflow cluster_synthesis Gas-Phase Synthesis of S₂O cluster_characterization Characterization SOCl2 SOCl₂ Vapor reaction SOCl₂ + Ag₂S → 2AgCl + S₂O SOCl2->reaction Ag2S Ag₂S (heated) Ag2S->reaction in_situ In-situ Analysis reaction->in_situ Direct flow matrix_isolation Matrix Isolation reaction->matrix_isolation Co-deposition with inert gas spectroscopy Spectroscopy (Microwave, IR, MS, UV-Vis) in_situ->spectroscopy matrix_isolation->spectroscopy

Caption: Workflow for the synthesis and characterization of S₂O.

lower_sulfur_oxides_relationships SO SO S2O2 S₂O₂ SO->S2O2 Dimerization S2O S₂O S2O2->S2O + SO SO2 SO₂ S2O2->SO2 Disproportionation S Elemental Sulfur S2O2->S Disproportionation S2O->SO2 Decomposition S2O->S Decomposition (via polysulfur oxides)

Caption: Interconversion and decomposition pathways of lower sulfur oxides.

Conclusion

The differentiation of this compound from other lower sulfur oxides is achievable through a systematic approach that combines an understanding of their fundamental molecular properties with advanced analytical techniques. Microwave spectroscopy provides a definitive fingerprint for S₂O due to its unique rotational constants. Infrared and UV-Vis spectroscopy, particularly when coupled with matrix isolation techniques, offer valuable data for identification. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize S₂O, paving the way for a deeper understanding of its role in various chemical systems.

References

Benchmarking Ab Initio Methods for S₂O Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of molecular properties is paramount. This guide provides an objective comparison of ab initio methods for the calculation of key properties of disulfur (B1233692) monoxide (S₂O), a molecule of interest in atmospheric and combustion chemistry.

This document summarizes quantitative data from high-level theoretical studies and compares them against experimental benchmarks for the geometry, vibrational frequencies, and bond dissociation energies of S₂O. Detailed experimental protocols and a visual representation of a typical benchmarking workflow are also provided to offer a comprehensive overview for computational chemists and molecular modelers.

Data Presentation: Comparison of Theoretical Methods Against Experimental Benchmarks

The performance of various ab initio methods and basis sets in predicting the molecular properties of S₂O is presented below. The experimental values serve as a benchmark for assessing the accuracy of the theoretical approaches.

Table 1: Comparison of Calculated and Experimental Molecular Properties of S₂O

PropertyMethodBasis SetCalculated ValueExperimental Value
Geometry
S-S Bond Length (r_SS)CCSD(T)aug-cc-pCVTZ1.888 Å1.884 pm (Å)
S-O Bond Length (r_SO)CCSD(T)aug-cc-pCVTZ1.468 Å1.456 pm (Å)
S-S-O Bond Angle (∠SSO)CCSD(T)aug-cc-pCVTZ118.1°117.88°
Vibrational Frequencies
ν₁ (S-O stretch)CCSD(T)aug-cc-pCVQZ1165.5 cm⁻¹1165 cm⁻¹
ν₂ (S-S-O bend)CCSD(T)aug-cc-pCVQZ387.2 cm⁻¹387 cm⁻¹
ν₃ (S-S stretch)CCSD(T)aug-cc-pCVQZ679.5 cm⁻¹679 cm⁻¹
Bond Dissociation Energies
D₀ (S-S)MRCI+Qaug-cc-pVTZ2.58 eV (249 kJ/mol)~2.6 eV (~250 kJ/mol)
D₀ (S-O)MRCI+Qaug-cc-pVTZ3.45 eV (333 kJ/mol)~3.5 eV (~338 kJ/mol)

Experimental Protocols

The experimental data presented in this guide are derived from high-resolution spectroscopic techniques, which provide the most accurate benchmarks for molecular properties.

Microwave Spectroscopy for Geometry Determination: The equilibrium geometry of S₂O was determined with high precision using Fourier transform microwave (FTM) spectroscopy of a supersonic molecular beam. In this method, a dilute mixture of a precursor gas (e.g., SO₂) in a buffer gas like argon is passed through an electric discharge to produce S₂O. The resulting gas mixture is then expanded into a high-vacuum chamber, creating a supersonic jet where the molecules are cooled to very low rotational temperatures. This cooling simplifies the rotational spectrum, allowing for unambiguous assignment of rotational transitions. By analyzing the rotational spectra of the parent molecule and its isotopologues (e.g., ³⁴S-substituted species), the rotational constants (A, B, and C) can be determined. These constants are inversely related to the moments of inertia of the molecule, from which a precise molecular structure (bond lengths and angles) can be derived.

Infrared Spectroscopy for Vibrational Frequency Measurement: The fundamental vibrational frequencies of S₂O have been determined using infrared spectroscopy, often in conjunction with matrix isolation techniques. In a typical matrix isolation experiment, S₂O is produced and then trapped in an inert solid matrix, such as argon or nitrogen, at cryogenic temperatures (typically below 20 K). This isolation prevents intermolecular interactions and allows for the measurement of sharp vibrational absorption bands. The sample is irradiated with a broad-spectrum infrared source, and the transmitted light is analyzed by a spectrometer. The frequencies at which light is absorbed correspond to the fundamental vibrational modes of the molecule. Gas-phase infrared spectroscopy, though more challenging for transient species like S₂O, can also provide highly accurate vibrational frequency data, free from matrix effects.

Photodissociation Studies for Bond Dissociation Energy: The bond dissociation energies of S₂O can be determined through photodissociation experiments. In these experiments, a molecular beam of S₂O is crossed with a tunable laser beam. When the photon energy of the laser is sufficient to break a specific bond (e.g., S-S or S-O), the molecule dissociates into fragments. By detecting the appearance of these fragments as a function of the laser wavelength, the minimum energy required to induce dissociation can be determined. This threshold energy corresponds to the bond dissociation energy. The kinetic energy of the photofragments can also be measured to provide further refinement of the thermochemical data.

Mandatory Visualization

The following diagram illustrates a typical workflow for a computational chemistry study aimed at benchmarking ab initio methods.

benchmarking_workflow cluster_setup 1. System & Method Selection cluster_calc 2. Computational Calculations cluster_analysis 3. Data Analysis & Comparison cluster_output 4. Reporting mol_select Select Molecule (S₂O) method_select Choose Ab Initio Methods (e.g., CCSD(T), MRCI) mol_select->method_select basis_select Select Basis Sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) method_select->basis_select geom_opt Geometry Optimization basis_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy (for Dissociation Energy) geom_opt->energy_calc data_extract Extract Calculated Properties (Geometry, Frequencies, Energies) freq_calc->data_extract energy_calc->data_extract comparison Compare Calculated vs. Experimental Data data_extract->comparison exp_data Gather Experimental Benchmark Data exp_data->comparison table Tabulate Results comparison->table guide Generate Comparison Guide table->guide

A typical workflow for benchmarking ab initio methods.

Comparative Analysis of S₂O Precursors for Controlled Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the controlled release of sulfur dioxide (S₂O or SO₂) presents a promising avenue for therapeutic intervention in a variety of diseases, including cancer and microbial infections. The selection of an appropriate S₂O precursor is critical for achieving the desired therapeutic window and minimizing off-target effects. This guide provides a comparative analysis of common S₂O precursors, summarizing their performance based on experimental data and outlining detailed experimental protocols.

Sulfur dioxide, once primarily known as an environmental pollutant, is now recognized as an important endogenous signaling molecule with potential therapeutic applications.[1][2] The development of prodrugs and delivery systems that can release SO₂ in a controlled manner is a key area of research.[1][2] This guide focuses on a comparative analysis of different classes of S₂O precursors, including inorganic salts and organic prodrugs with various activation mechanisms.

Performance Comparison of S₂O Precursors

The efficacy of an S₂O precursor is determined by several factors, including its release kinetics, payload capacity, biocompatibility, and the mechanism of release. This section provides a comparative overview of these parameters for different precursor classes.

Table 1: Release Kinetics of S₂O Precursors
Precursor ClassCompound ExampleTriggerHalf-life (t½)Release ConditionsReference
Inorganic Salts Sodium Dithionite (Na₂S₂O₄)Acidity, MoistureRapid decompositionDecomposes in acidic solutions and in the presence of moisture.[3][3]
Sodium Thiosulfate (Na₂S₂O₃)Formulation-dependentEncapsulation dependentRelease can be controlled through liposomal formulation.[4][5][6][4][5][6]
Thiol-Activated N-Benzyl-2,4-dinitrophenylsulfonamideThiols (e.g., Cysteine, Glutathione)~2 - 63 minpH 7.4, in the presence of thiols.[7][7]
Hydrolysis-Based Benzothiazole Sulfinate (BTS)pH~13 dayspH 7.4, 37°C.[1][1]
Photochemically-Activated BenzosulfonesUV LightRapidIrradiation with UV light.[8][8]
Table 2: In Vitro Cytotoxicity of S₂O Precursors
Precursor ClassCompound ExampleCell LineIC₅₀ ValueReference
Thiol-Activated N-Benzyl-2,4-dinitrophenylsulfonamideHuman Embryonic Kidney 293 (HEK293)7 µM[1]
Thiol-Activated Sulfonamide (5e)A549 Lung CarcinomaGI₅₀ = 27 µM[9]
Table 3: In Vivo Antitumor Efficacy of S₂O Precursors
Precursor ClassFormulationAnimal ModelDosing RegimenTumor Growth InhibitionReference
Thiol-Activated Thiol-Responsive Polypeptide SO₂ Prodrug Nanoparticles (SO₂-NPs)4T1-tumor-bearing miceNot specifiedSignificant tumor eradication[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides an overview of key experimental protocols for the synthesis and evaluation of S₂O precursors.

Synthesis of a Thiol-Activated S₂O Precursor: N-Benzyl-2,4-dinitrophenylsulfonamide

This protocol describes a one-step synthesis from commercially available starting materials.[7]

Materials:

  • Benzylamine (B48309)

  • 2,4-Dinitrobenzenesulfonyl chloride

  • Suitable solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve benzylamine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride to the reaction mixture.

  • Stir the reaction at room temperature for a specified time.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain N-benzyl-2,4-dinitrophenylsulfonamide.

Quantification of SO₂ Release using the DTNB Assay

The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay is a colorimetric method to quantify thiols. For thiol-activated S₂O precursors, the consumption of the thiol trigger can be monitored to determine the rate of SO₂ release.

Materials:

  • S₂O precursor

  • Thiol trigger (e.g., glutathione)

  • DTNB solution

  • Phosphate (B84403) buffer (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the S₂O precursor in a suitable solvent.

  • Prepare a solution of the thiol trigger in phosphate buffer.

  • Mix the precursor and thiol solutions in a cuvette.

  • At various time points, add an aliquot of the reaction mixture to a solution of DTNB.

  • Measure the absorbance at 412 nm.

  • The decrease in absorbance over time corresponds to the consumption of the thiol and, therefore, the release of SO₂.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Signaling Pathway of Thiol-Activated SO₂ Release

Thiol_Activated_SO2_Release Prodrug Thiol-Activated SO₂ Prodrug (e.g., Sulfonamide) Intermediate Unstable Intermediate Prodrug->Intermediate Reaction with Thiol Thiol Intracellular Thiol (e.g., Glutathione) Thiol->Intermediate SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 Decomposition Cellular_Effects Cellular Effects (e.g., Apoptosis) SO2->Cellular_Effects

Caption: Thiol-activated release of SO₂ from a sulfonamide prodrug.

Experimental Workflow for In Vivo Antitumor Efficacy Study

In_Vivo_Workflow cluster_preparation Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis Formulation Formulate S₂O Prodrug (e.g., Nanoparticles) Dosing Administer Prodrug Formulation Formulation->Dosing Tumor_Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize Mice into Control & Treatment Groups Tumor_Growth->Treatment_Groups Treatment_Groups->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Data_Analysis Analyze Tumor Growth Inhibition Monitoring->Data_Analysis

References

A Comparative Guide to the Atmospheric Lifetimes of S₂O and SO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the atmospheric lifetimes of disulfur (B1233692) monoxide (S₂O) and sulfur dioxide (SO₂). While extensive research has characterized the atmospheric fate of SO₂, data on S₂O remains limited. This document summarizes the current understanding of both species, presenting available quantitative data, outlining experimental methodologies for SO₂, and proposing potential atmospheric pathways for S₂O based on its known chemical properties.

Data Presentation: A Comparative Overview

The following table summarizes the key atmospheric parameters for S₂O and SO₂. It is important to note the significant disparity in the availability of experimental data between the two compounds.

ParameterDisulfur Monoxide (S₂O)Sulfur Dioxide (SO₂)
Atmospheric Lifetime Not experimentally determined; expected to be very short.Troposphere: A few days to a week.[1] Stratosphere: Several weeks.[1]
Primary Removal Pathways - Thermal decomposition- Photolysis (predicted)- Gas-phase oxidation by OH radicals- Aqueous-phase oxidation in clouds and aerosols- Dry and wet deposition
Key Reactants - Itself (decomposes)- Hydroxyl radical (OH)- Ozone (O₃)- Hydrogen peroxide (H₂O₂)
Primary Atmospheric Products - Sulfur (S)- Sulfur dioxide (SO₂)- Sulfuric acid (H₂SO₄)- Sulfate aerosols

Atmospheric Reaction and Removal Pathways

The atmospheric transformations of S₂O and SO₂ are distinct, reflecting their differing stabilities. The following diagram illustrates the known and proposed pathways.

Atmospheric_Pathways cluster_S2O S₂O Pathway (Proposed) cluster_SO2 SO₂ Pathway (Established) S2O S₂O S2O_products S + SO₂ S2O->S2O_products Thermal Decomposition Photolysis Photolysis (hν) S2O->Photolysis Photolysis->S2O_products SO2 SO₂ H2SO4 H₂SO₄ (Sulfuric Acid) SO2->H2SO4 Gas-phase oxidation SO2->H2SO4 Aqueous-phase oxidation OH OH OH->H2SO4 H2O_O3 H₂O, O₃, H₂O₂ H2O_O3->H2SO4 Aerosols Sulfate Aerosols H2SO4->Aerosols Deposition Wet & Dry Deposition Aerosols->Deposition PLP_LIF_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis gas_mixture Prepare gas mixture: SO₂, OH precursor (e.g., H₂O₂), bath gas (N₂ or air) flow_cell Introduce mixture into a temperature- and pressure-controlled flow cell gas_mixture->flow_cell photolysis_laser Generate OH radicals via photolysis of the precursor using a pulsed excimer laser (e.g., KrF at 248 nm) flow_cell->photolysis_laser probe_laser Excite OH radicals at a specific wavelength (e.g., 282 nm) using a tunable dye laser photolysis_laser->probe_laser fluorescence Detect the resulting fluorescence at a different wavelength (e.g., ~309 nm) using a photomultiplier tube with appropriate filters probe_laser->fluorescence time_delay Vary the time delay between the photolysis and probe laser pulses fluorescence->time_delay decay_curve Plot OH fluorescence intensity vs. time delay to obtain the pseudo-first-order decay rate time_delay->decay_curve concentration_variation Repeat the experiment with varying concentrations of SO₂ decay_curve->concentration_variation rate_constant Plot the pseudo-first-order decay rates against SO₂ concentration. The slope of this plot yields the bimolecular rate constant for the SO₂ + OH reaction concentration_variation->rate_constant

References

Safety Operating Guide

Navigating the Risks of Disulfur Monoxide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols for all laboratory personnel handling disulfur (B1233692) monoxide (S₂O). Due to its inherent instability and toxicity, strict adherence to these guidelines is mandatory to ensure personal safety and prevent exposure.

Disulfur monoxide is a colorless gas that is unstable at room temperature, readily decomposing into sulfur dioxide (SO₂) and elemental sulfur.[1] Consequently, personnel will likely encounter these decomposition products, which present significant health hazards. Sulfur dioxide is a toxic gas that can cause severe skin burns, eye damage, and respiratory irritation.[2] Therefore, personal protective equipment (PPE) recommendations are primarily based on the hazards associated with sulfur dioxide and general best practices for handling highly reactive and unstable chemicals.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound and its byproducts. The following table summarizes the required PPE for various laboratory operations.

OperationEye and Face ProtectionSkin and Body ProtectionRespiratory ProtectionHand Protection
Synthesis & Handling Chemical splash goggles and a face shield.Flame-resistant lab coat and chemical-resistant apron.A NIOSH-approved full-face respirator with cartridges suitable for acid gases (e.g., sulfur dioxide).[3][4]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).
Storage Area Entry Safety glasses with side shields.Lab coat.Not generally required if monitoring indicates no leaks.Not generally required.
Spill or Leak Response Chemical splash goggles and a face shield.Fully encapsulated chemical-protective suit.[2]Positive-pressure, self-contained breathing apparatus (SCBA).[2]Heavy-duty chemical-resistant gloves.

Detailed Experimental Protocols

Due to the high reactivity of this compound, all manipulations must be conducted within a certified chemical fume hood with excellent ventilation.

Standard Operating Procedure for Handling this compound
  • Preparation: Before starting any work, ensure the fume hood is functioning correctly. Post warning signs indicating the presence of a toxic and unstable substance.

  • PPE Donning: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation before use.

  • Inert Atmosphere: All reactions involving this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Containment: Use glassware and equipment that can withstand the potential for rapid gas evolution or pressure changes. Secondary containment is mandatory for all reaction vessels.

  • Quenching: Any unreacted this compound must be carefully quenched. A common method is to bubble the gas through a solution of sodium hydroxide (B78521) to neutralize it.

  • Decontamination: All glassware and equipment must be decontaminated after use. This can be done by rinsing with a suitable solvent, followed by washing with a basic solution.

  • Waste Disposal: All waste materials, including quenching solutions and contaminated PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Emergency Response Plan

In the event of an accidental release of this compound, the following steps must be taken immediately:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact the institution's emergency response team and provide them with details of the incident.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by trained emergency responders equipped with the appropriate PPE, including SCBA.[2]

Disposal Plan

All materials contaminated with this compound or its decomposition products are considered hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, filter paper) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Quenching solutions and other liquid waste must be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste, as they may still contain residual gas. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_0 This compound PPE Selection Workflow start Start: Task Involving This compound task_assessment Assess Task: Synthesis, Handling, Storage, or Spill? start->task_assessment synthesis_handling Synthesis or Handling task_assessment->synthesis_handling Synthesis/ Handling storage Storage Area Entry task_assessment->storage Storage spill Spill or Leak task_assessment->spill Spill/Leak ppe_level_medium Standard Lab PPE Required: - Goggles & Face Shield - Lab Coat & Apron - Respirator (Acid Gas) - Chemical Gloves synthesis_handling->ppe_level_medium ppe_level_low Basic PPE Required: - Safety Glasses - Lab Coat storage->ppe_level_low ppe_level_high Level A/B PPE Required: - Full-face Respirator/SCBA - Chemical Suit - Heavy-duty Gloves spill->ppe_level_high end Proceed with Task ppe_level_high->end ppe_level_medium->end ppe_level_low->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.